1-(1-(2-Nitrophenyl)ethyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(11-9(10)13)7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTYLMDRHRHLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697578 | |
| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482576-65-8 | |
| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 1-(1-(2-nitrophenyl)ethyl)urea, a molecule of interest in fields utilizing photocleavable protecting groups. As a Senior Application Scientist, this document synthesizes theoretical knowledge with actionable experimental protocols, offering a robust framework for the characterization and application of this compound.
Introduction: The Significance of the 1-(2-nitrophenyl)ethyl Moiety
The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photolabile protecting group. Its utility stems from its ability to be cleaved from a substrate upon irradiation with near-UV light, typically around 340-360 nm[1][2]. This property allows for the precise spatial and temporal control of the release of active molecules, a critical feature in drug delivery, materials science, and synthetic chemistry. The urea derivative, this compound, incorporates this photocleavable moiety, suggesting its potential as a "caged" urea or as an intermediate in the synthesis of more complex photolabile compounds. Understanding its fundamental physicochemical properties is paramount for its effective use and development.
Molecular Identity and Structure
A foundational aspect of any chemical entity is its unambiguous identification. The structural and molecular formula provides the basis for all subsequent physicochemical assessments.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 482576-65-8 | [3] |
| Molecular Formula | C9H11N3O3 | [4] |
| Molecular Weight | 209.20 g/mol | [4] |
| Canonical SMILES | CCN(C1=CC=C(C=C1)[O-])C(=O)N | [4] |
| InChI | InChI=1S/C9H11N3O3/c1-2-11(9(10)13)7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,13) | [4] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 150 - 180 | Simple ureas like ethylurea have melting points around 90-100°C. The introduction of the aromatic nitrophenyl group is expected to increase the melting point due to increased molecular weight and potential for pi-stacking interactions. For comparison, 1,3-bis(4-nitrophenyl)urea has a melting point of >300 °C. |
| Boiling Point (°C) | > 300 (decomposes) | Ureas and nitroaromatic compounds tend to decompose at high temperatures. It is unlikely that this compound can be distilled at atmospheric pressure without degradation. |
| Water Solubility | Low | The presence of the hydrophobic nitrophenyl group will significantly limit aqueous solubility[5]. While the urea moiety can participate in hydrogen bonding, the overall molecule is expected to be sparingly soluble in water. |
| Solubility in Organic Solvents | Moderately soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (ethanol, methanol); poorly soluble in non-polar solvents (hexane, toluene). | This prediction is based on the solubility profile of similar compounds like 1,3-bis(4-nitrophenyl)urea, which is more soluble in polar aprotic solvents[5]. |
| logP (Octanol-Water Partition Coefficient) | 0.9 | This computed value from PubChem suggests a moderate level of lipophilicity[4]. This is a critical parameter for predicting membrane permeability and bioavailability. |
| pKa | ~13-14 (amide N-H) | The urea protons are weakly acidic and are not expected to ionize under typical physiological conditions. |
Synthesis and Purification
The synthesis of N-substituted ureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with an isocyanate.
Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of 1-(2-nitrophenyl)ethanamine with a source of isocyanic acid or a synthetic equivalent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Dissolution of Amine: Dissolve 1-(2-nitrophenyl)ethanamine in a suitable solvent such as a mixture of water and a co-solvent like THF or in a polar aprotic solvent like DMF.
-
Addition of Isocyanate Source: Slowly add an aqueous solution of potassium isocyanate to the stirred amine solution.
-
Acidification: After the addition is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This facilitates the in-situ formation of isocyanic acid which then reacts with the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Characterization
A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methine proton of the ethyl group, the methylene protons of the ethyl group, and the exchangeable protons of the urea NH2 group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the urea group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching of the urea group (~3400-3200 cm⁻¹)
-
C=O stretching of the urea group (~1650 cm⁻¹)
-
N-O stretching of the nitro group (~1520 and 1350 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹)
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule[6].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, monitoring at wavelengths relevant to the nitrophenyl chromophore (e.g., 254 nm and 280 nm).
Caption: A typical HPLC workflow for purity analysis.
Solubility and Stability Assessment
Solubility Determination
A standardized protocol should be followed to determine the solubility in various solvents.
Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
Stability Evaluation
The stability of the compound should be assessed under various conditions to determine its shelf-life and potential degradation pathways.
Protocol: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the compound in a suitable solvent and expose them to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C in a neutral solution
-
Photolytic: Exposure to UV light (e.g., 365 nm) at room temperature
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
The stability of ureas in aqueous solutions can be influenced by pH and temperature, with degradation often occurring at pH extremes[7].
Photochemical Properties
The defining characteristic of this molecule is its photolability. The quantum yield of photolysis is a critical parameter that quantifies the efficiency of the photocleavage reaction.
Protocol: Quantum Yield Determination
-
Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source at the desired wavelength.
-
Photolysis of Target Compound: Irradiate a solution of this compound of known concentration under the same conditions as the actinometer.
-
Quantification of Photoproducts: Monitor the formation of a photoproduct or the disappearance of the starting material over time using HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated as the ratio of the number of moles of product formed (or reactant consumed) to the number of moles of photons absorbed.
The photolysis of 1-(2-nitrophenyl)ethyl compounds proceeds through an intramolecular rearrangement to form a 2-nitrosoacetophenone byproduct and release the protected molecule[2][8].
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of this compound. By following the outlined protocols, researchers and drug development professionals can obtain the necessary data to effectively utilize this photolabile compound in their respective applications. The predictive nature of some of the presented information underscores the importance of rigorous experimental verification.
References
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Urea - Common Chemistry - CAS.org. Available from: [Link]
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Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available from: [Link]
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Ethylurea | C3H8N2O | CID 12254 - PubChem - NIH. Available from: [Link]
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Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry. Available from: [Link]
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Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters - Gavin Publishers. (2018). Available from: [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]
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1-Ethyl-1-(4-nitrophenyl)urea | C9H11N3O3 | CID 164086924 - PubChem. Available from: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available from: [Link]
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available from: [Link]
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Walker, J. W., et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available from: [Link]
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1,1-Bis(2-bromoethyl)-3-(4-nitrophenyl)urea | C11H13Br2N3O3 | CID - PubChem. Available from: [Link]
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4-Nitrophenyl aminoethylurea | C9H12N4O3 | CID 7342344 - PubChem. Available from: [Link]
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Urea - Wikipedia. Available from: [Link]
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Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed. Available from: [Link]
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A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients - PubMed. Available from: [Link]
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Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed. Available from: [Link]
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. Available from: [Link]
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Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry | Request PDF - ResearchGate. Available from: [Link]
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1-(1-(2-nitrophenyl)ethyl)urea CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-(2-nitrophenyl)ethyl)urea, a niche chemical compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular structure, and outlines a plausible synthetic route based on established urea synthesis methodologies. Furthermore, it presents predicted analytical data for its characterization and discusses potential applications derived from the known bioactivities of structurally related nitrophenyl urea derivatives. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential utilization of this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a urea functional group linked to a 1-(2-nitrophenyl)ethyl substituent. The presence of the nitro group on the phenyl ring and the chiral center at the ethyl substituent's alpha-carbon are key structural features that likely influence its chemical and biological properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 482576-65-8 | [1][2][3] |
| Molecular Formula | C9H11N3O3 | [2][3] |
| Molecular Weight | 209.20 g/mol | [3][4] |
| IUPAC Name | 1-[1-(2-nitrophenyl)ethyl]urea | N/A |
| Synonyms | [1-(2-NITRO-PHENYL)-ETHYL]-UREA | [3] |
| Predicted LogP | 1.5 - 2.5 | N/A |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | N/A |
Molecular Structure
The molecular structure of this compound is characterized by a central urea moiety. One of the urea nitrogen atoms is substituted with a 1-(2-nitrophenyl)ethyl group. The other nitrogen atom of the urea is unsubstituted.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Synthesis Methodology
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of 1-(2-nitrophenyl)ethan-1-amine with a suitable source of the urea carbonyl group. A common and effective method is the use of an isocyanate equivalent.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Preparation of the Amine Precursor: 1-(2-nitrophenyl)ethan-1-amine can be synthesized from 2-nitroacetophenone through reductive amination.
-
Urea Formation:
-
Dissolve 1-(2-nitrophenyl)ethan-1-amine in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., THF or acetonitrile).
-
Add a slight excess of an isocyanate source, such as potassium isocyanate, to the solution.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to generate isocyanic acid in situ.
-
Heat the reaction mixture to facilitate the reaction between the amine and isocyanic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
The choice of a two-phase solvent system can facilitate the reaction between the organic-soluble amine and the water-soluble isocyanate salt.
-
In situ generation of isocyanic acid from potassium isocyanate and acid is a common and safer alternative to handling highly reactive and toxic isocyanic acid directly.
-
Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack of the amine on the isocyanate.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the nitrophenyl group (multiplets in the downfield region, ~7.5-8.5 ppm).- Methine proton (CH) adjacent to the phenyl ring and urea nitrogen (quartet, ~5.0-5.5 ppm).- Methyl protons (CH₃) of the ethyl group (doublet, ~1.5-1.7 ppm).- Urea NH and NH₂ protons (broad singlets, variable chemical shifts depending on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons, including the carbon bearing the nitro group (signals in the ~120-150 ppm range).- Carbonyl carbon of the urea group (~155-160 ppm).- Methine carbon (CH) (~50-55 ppm).- Methyl carbon (CH₃) (~20-25 ppm). |
| FT-IR (cm⁻¹) | - N-H stretching of the urea group (~3400-3200 cm⁻¹).- C=O stretching of the urea group (Amide I band, ~1650-1630 cm⁻¹).- N-H bending of the urea group (Amide II band, ~1570-1550 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z 210.08. |
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Potential Applications and Future Directions
While specific applications for this compound have not been reported, the broader class of nitrophenyl urea derivatives has shown significant potential in various fields, particularly in medicinal chemistry.
Potential as Kinase Inhibitors:
Many urea derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The structural features of this compound, particularly the substituted phenyl ring, are common in known kinase inhibitors. For instance, Sorafenib, an approved anti-cancer drug, is a diaryl urea derivative. The exploration of this compound and its analogues as kinase inhibitors could be a promising area of research.
Antimicrobial and Other Biological Activities:
Urea derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The nitroaromatic moiety is also a known pharmacophore in various antimicrobial agents. Therefore, this compound could be a candidate for screening against various pathogens.
Materials Science:
The urea functional group is capable of forming strong hydrogen bonds, which can lead to the formation of well-ordered supramolecular structures. This property makes urea derivatives interesting for applications in materials science, such as in the design of organogels, liquid crystals, and other functional materials.
Future Research:
-
Synthesis and Characterization: The first step would be the successful synthesis and unambiguous characterization of this compound to confirm its structure and properties.
-
Biological Screening: A comprehensive biological screening of the compound against a panel of cancer cell lines and microbial strains would be essential to identify any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis of a library of analogues with modifications to the nitrophenyl and ethyl groups would be crucial for establishing structure-activity relationships and optimizing the lead compound.
Conclusion
This compound is a chemical entity with a defined structure and CAS number, yet it remains largely unexplored in the scientific literature. Based on the established chemistry and biological activity of related compounds, it holds potential for further investigation, particularly in the realm of drug discovery. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its potential applications.
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Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]
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Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]
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Arctom. This compound. [Link]
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Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications. [Link]
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Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]
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One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 1-(1-(2-nitrophenyl)ethyl)urea
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-(2-nitrophenyl)ethyl)urea is a molecule of interest, incorporating several key functional groups: a chiral center, a nitroaromatic system, and a urea moiety. This combination presents a unique spectral fingerprint that requires a multi-faceted analytical approach for complete characterization. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. More than a mere presentation of data, this document serves as a practical whitepaper, delving into the causal relationships between molecular structure and spectral output, the logic behind experimental choices, and the integrated workflow required to achieve full confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Analysis: A Proton-by-Proton Examination
Theoretical Principles & Prediction: The ¹H NMR spectrum is anticipated to be complex due to the presence of a chiral center, which renders the two protons of the urea -NH₂ group and the aromatic protons diastereotopic in a chiral environment, though this effect might not be observable without a chiral solvent or resolving agent. The electron-withdrawing nature of the nitro group will significantly deshield adjacent aromatic protons. The urea N-H protons are expected to be broad and their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H (ortho to NO₂) | ~8.1 - 8.3 | Doublet (d) | 1H | Strong deshielding by the adjacent electron-withdrawing NO₂ group.[1][2] |
| Ar-H (meta/para) | ~7.4 - 7.8 | Multiplet (m) | 3H | Complex coupling patterns in the aromatic region.[1] |
| -NH- (attached to chiral C) | ~6.0 - 7.0 | Doublet (d) or Broad | 1H | Coupled to the methine proton; broadening due to quadrupolar nitrogen and exchange. |
| -CH- (methine) | ~5.2 - 5.5 | Quartet (q) | 1H | Chiral center, deshielded by the aromatic ring and nitrogen. Coupled to the methyl protons. |
| -NH₂ (urea) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Labile protons subject to exchange and hydrogen bonding.[3] |
| -CH₃ (methyl) | ~1.5 - 1.7 | Doublet (d) | 3H | Coupled to the single methine proton. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-25 mg of this compound.[4]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5][6] DMSO-d₆ is often preferred for urea-containing compounds as it slows the exchange of N-H protons, leading to sharper peaks that can be observed coupling.
-
Filtration & Transfer: Filter the solution through a pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The instrument automatically adjusts the magnetic field homogeneity (shimming) to maximize spectral resolution. Poor shimming results in broad, distorted peaks.
-
Acquisition: Acquire the free induction decay (FID) data using standard pulse sequences. A typical acquisition might involve 16-32 scans.
-
Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).[7]
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
Workflow for ¹H NMR Analysis
Caption: General workflow for acquiring a solid-state IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Principles & Prediction: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is invaluable for structural confirmation. [8][9]The molecular ion (M⁺˙) peak should be observable, and key fragments will arise from the cleavage of the weakest bonds.
Predicted Mass Spectrometry Fragmentation Data (EI)
| m/z Value | Ion Identity | Formation Mechanism |
| 209 | [M]⁺˙ | Molecular Ion |
| 163 | [M - NO₂]⁺ | Loss of a nitro radical (-46 Da), a common pathway for nitroaromatics. [10][11] |
| 148 | [C₈H₁₀N₂O]⁺˙ | Cleavage of the ethyl-aryl bond. |
| 135 | [C₈H₉N]⁺ | Subsequent loss of NHCO from the m/z 148 fragment. |
| 120 | [C₇H₆NO]⁺ | Alpha-cleavage next to the urea nitrogen, loss of the ethyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compound spectra. |
| 44 | [H₂NCO]⁺ | Cleavage yielding the isocyanic acid cation radical, characteristic of primary ureas. [12][13] |
Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the pure sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. [9]2. Ionization: The sample molecules in the gas phase enter the ion source, which is under high vacuum. They are bombarded with a beam of high-energy electrons (typically 70 eV). [14]This energy is sufficient to eject an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙). [8]3. Fragmentation: The excess energy transferred during ionization causes the molecular ion to vibrate and break apart into smaller, characteristic fragment ions.
-
Acceleration: The resulting mixture of ions is accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of ions versus their m/z ratio to create the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: The process flow for Electron Ionization Mass Spectrometry.
Integrated Spectral Analysis: A Unified Structural Confirmation
No single technique provides the complete picture. The true power of spectral analysis lies in integrating the data from NMR, IR, and MS to build an unshakeable structural assignment. Each technique validates the others, confirming specific structural features of this compound.
Structural Feature to Spectral Evidence Correlation
Caption: Correlation of molecular fragments with evidence from different spectroscopic techniques.
This integrated approach provides a self-validating system. The molecular weight from MS is confirmed by the proton and carbon count from NMR. The functional groups identified by IR (urea, nitro) are consistent with the chemical environments observed in the NMR spectra and the fragmentation patterns seen in the mass spectrum. This cohesive dataset allows researchers to confirm the identity and purity of this compound with a high degree of confidence.
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A Technical Guide to the Solubility and Stability of 1-(1-(2-nitrophenyl)ethyl)urea
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth technical overview of the methodologies used to characterize the solubility and stability of 1-(1-(2-nitrophenyl)ethyl)urea, a compound of interest for its potential pharmacological applications.
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form multiple hydrogen bonds with biological targets, thereby modulating drug potency and properties.[1][2][3][4][5] However, the presence of a nitroaromatic group introduces complexities, including potential for low aqueous solubility and susceptibility to specific degradation pathways.[6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive assessment of this and similar molecules.
Physicochemical Properties and Their Implications
The structure of this compound features a chiral center, a urea moiety capable of acting as both a hydrogen bond donor and acceptor, and a 2-nitrophenyl group.[1] The interplay of these features governs its solubility and stability profile. The aromatic ring and ethyl group contribute to its lipophilicity, suggesting limited aqueous solubility. Conversely, the polar urea and nitro groups are expected to enhance solubility in polar organic solvents.[7][8][9]
The electron-withdrawing nature of the nitro group and the hydrolysable urea linkage are the primary sites of potential chemical instability.[6][10] A proactive and rigorous evaluation of these properties is therefore essential to guide formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of any potential drug product.[11][12]
Solubility Assessment
A quantitative understanding of solubility in various solvent systems is critical for everything from early-stage in vitro assays to late-stage formulation. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its precision and reliability.[13][14][15]
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol details the steps to determine the solubility of this compound in a range of pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of the test compound at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, >99% purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[13][15][16]
-
After equilibration, visually confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay.
-
Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[17][18][19]
Data Presentation: Solubility Profile
The results of the solubility assessment should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Hypothetical Value |
| PBS (pH 7.4) | 25 | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value |
| Methanol | 25 | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value |
| DMSO | 25 | Hypothetical Value |
| Dichloromethane | 25 | Hypothetical Value |
| Note: These values are placeholders and must be determined experimentally. |
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Stability Assessment
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and ensuring the safety and quality of a drug substance.[11][12][20] Forced degradation (or stress testing) is a key component of this process, where the compound is exposed to conditions more severe than those expected during storage to accelerate degradation.[21][22][23]
Experimental Protocol: Forced Degradation Studies
This protocol outlines a comprehensive forced degradation study designed to probe the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines.[21][24][25][26]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[21]
-
For each stress condition, mix the stock solution with the stressor and incubate for a defined period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
After incubation, neutralize the samples if necessary (e.g., for acid and base hydrolysis) to halt the degradation reaction.
-
Dilute all samples to the same final concentration and analyze using a developed stability-indicating HPLC method.
-
The target degradation for each condition is typically between 5-20%.[21][23] If degradation is too rapid or too slow, the stress conditions (concentration of stressor, temperature, time) should be adjusted.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. The hydrolysis of the urea moiety is often base-catalyzed.[10]
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Dissolve samples in solvent before analysis at each time point.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20][21] Run a dark control in parallel. The nitroaromatic group is a known chromophore that can be susceptible to photolytic degradation.[27][28][29]
Data Presentation: Forced Degradation Summary
The results should be tabulated to show the extent of degradation under each condition over time.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |
| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH, RT | 8 | Hypothetical Value | Hypothetical Value |
| Water, 60°C | 24 | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value |
| Solid, 80°C | 48 | Hypothetical Value | Hypothetical Value |
| Photolysis (ICH Q1B) | - | Hypothetical Value | Hypothetical Value |
| Note: These values are placeholders and must be determined experimentally. |
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This technical guide has outlined a systematic and robust approach for evaluating the solubility and stability of this compound. The experimental protocols provided for equilibrium solubility and forced degradation studies are grounded in established scientific principles and regulatory expectations.[25][26] A comprehensive understanding of the solubility profile across various solvents will enable rational formulation design, while the stability data will identify critical liabilities of the molecule, informing on required storage conditions and potential degradation products that may need to be monitored. The insights gained from these studies are indispensable for advancing a compound through the drug development pipeline, ensuring the final product is safe, effective, and of high quality.
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available from: [Link]
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Hu, C., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Available from: [Link]
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ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available from: [Link]
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ConnectSci. (2018). Theoretical insight into the role of urea in the hydrolysis reaction of NO2 as a source of HONO and aerosols. Environmental Chemistry. Available from: [Link]
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Hu, C., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available from: [Link]
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Martins, C. O., et al. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Molecules. Available from: [Link]
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Chemistry Stack Exchange. (2016). What will form in the hydrolysis of urea in urine?. Available from: [Link]
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Solubility Of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Available from: [Link]
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El-Naggar, M., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. Available from: [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Nitrophenyl Ethyl Urea Compounds
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the urea moiety represents a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of forming critical hydrogen bond interactions with a multitude of biological targets.[1][2] When combined with a nitrophenyl group, a well-known pharmacophore and a potent electron-withdrawing moiety, the resulting nitrophenyl urea derivatives exhibit a wide spectrum of biological activities.[3][4][5] This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of nitrophenyl ethyl urea compounds, offering field-proven insights for researchers and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
General Synthesis Pathway
The synthesis of nitrophenyl ethyl urea derivatives is typically achieved through a straightforward and robust nucleophilic addition reaction. The process involves reacting a substituted nitrophenyl isocyanate with an appropriate ethylamine derivative. Alternatively, the reaction can be performed between a nitrophenyl amine and an ethyl isocyanate. The reaction is often carried out in an anhydrous solvent, such as acetonitrile or toluene, and may be facilitated by a base like triethylamine.[6] This synthetic versatility allows for the creation of large libraries of analogues for SAR studies by modifying the substitution patterns on both the phenyl ring and the ethyl group.
Section 1: Anticancer and Antiproliferative Activity
Aryl urea derivatives have emerged as a cornerstone in modern oncology, with several approved drugs, such as Sorafenib and Lenvatinib, featuring this central scaffold.[7] Their mechanism of action is often tied to the inhibition of protein kinases, which are crucial enzymes regulating cell growth, proliferation, and survival.[1][8][9]
Mechanism of Action: Kinase Inhibition
Many nitrophenyl ethyl urea compounds function as Type II kinase inhibitors. This classification is critical; unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This specific interaction is mediated by the urea moiety, which forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase and a conserved glutamate residue in the αC-helix. The nitrophenyl group often occupies the hydrophobic allosteric site, contributing to the inhibitor's affinity and selectivity.[7][10] The inhibition of key kinases in oncogenic pathways, such as the Raf/MEK/ERK pathway, blocks downstream signaling, leading to cell cycle arrest and apoptosis.[9]
Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition by aryl urea compounds.
Quantitative Analysis: In Vitro Cytotoxicity
The antiproliferative activity of these compounds is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, compiled from multiple studies on diaryl urea derivatives, illustrates their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 | [11] |
| Pyridine-Urea (8n) | MCF-7 (Breast) | 1.88 | [11] |
| Diaryl Urea (6a) | A549 (Lung) | 2.57 | [12] |
| Diaryl Urea (6a) | HT-29 (Colon) | 15.28 | [12] |
| Biphenyl Urea (1) | MDA-MB-231 (Breast) | 1.27 (depolarization) | [13] |
| 5-Pyrazolone-Urea | A431 (Skin) | Toxic at low µM | [14] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of nitrophenyl ethyl urea compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency in a T-75 flask.
-
Trypsinize, count, and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Choices:
-
Seeding Density: 5,000 cells/well is chosen to ensure cells are in the logarithmic growth phase during treatment and do not become confluent, which could affect results.
-
DMSO Concentration: Kept below 0.5% as higher concentrations can be independently cytotoxic, confounding the results.
-
Wavelength: 570 nm is the optimal wavelength for measuring the absorbance of the solubilized formazan product.
Section 2: Antimicrobial Activity
The urea scaffold is also prevalent in compounds exhibiting potent antimicrobial activity.[15] The nitroaromatic component is particularly effective, as the nitro group can undergo bioreduction within microbial cells, leading to the formation of cytotoxic radical species that damage DNA and other critical macromolecules.[3][4][5]
Spectrum of Activity
Nitrophenyl ethyl urea derivatives and their metal complexes have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria, as well as fungal pathogens like Candida albicans.[15][16][17] Notably, certain derivatives show promising growth inhibition against multi-drug-resistant (MDR) strains, highlighting their potential to address the growing challenge of antibiotic resistance.[15]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The potency of antimicrobial agents is determined by their MIC, the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Adamantyl Urea Adduct (3l) | Acinetobacter baumannii | < 31.25 (94.5% inhibition) | [15][18] |
| Zn(II) Complex of a Diethyl-bis(nitrophenyl)urea | Serratia marcescens | 31.25 | [17] |
| Fluoro-Substituted Urea (3c) | Gram-positive & Gram-negative | Potent activity reported | [16] |
| Hydroxyphenyl-Thiazolyl-Coumarin (1a-g) | Pseudomonas aeruginosa | 15.62 - 31.25 | [19] |
| Hydroxyphenyl-Thiazolyl-Coumarin (1b, 1g) | Aspergillus brasiliensis | 15.62 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Compound Dilution Series:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound in DMSO at 100 times the highest desired final concentration. Dilute this into MHB to create the starting concentration for well 1.
-
Add 100 µL of the starting compound concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the standardized inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be approximately 7.5 x 10^5 CFU/mL.
-
Do not add inoculum to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.
-
The sterility control (well 12) should remain clear.
-
Causality Behind Choices:
-
Mueller-Hinton Broth: This is the standard medium for antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.
-
0.5 McFarland Standard: This standardizes the bacterial inoculum to ensure results are reproducible and comparable across different experiments and labs.
-
Final Inoculum Density: A standardized density is crucial because the efficacy of an antimicrobial agent can be highly dependent on the number of bacteria it needs to act against.
Section 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For nitrophenyl ethyl urea compounds, several key SAR trends have been identified.
-
Role of the Urea Linker: The urea moiety is critical. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its interaction with target enzymes.[7][10] Replacing the urea with a thiourea or carbamate can modulate activity, but often reduces potency.[20]
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts activity. Para- and ortho-substituted compounds often show higher activity than meta-substituted ones. This is likely due to the electronic effects and steric fit within the target's binding pocket.[21][22]
-
Substitutions on the Phenyl Ring: Adding other substituents, such as halogens (Cl, F), can enhance lipophilicity and improve binding affinity, often leading to increased antiproliferative or antimicrobial potency.[12][16]
-
Substitutions on the Ethyl Group/Second Nitrogen: Modifications to the other side of the urea molecule are crucial for tuning selectivity and potency. Incorporating bulky or heterocyclic groups can improve interactions with specific targets. For example, adamantyl groups have been shown to confer excellent activity against A. baumannii.[15]
Caption: Key structure-activity relationships for nitrophenyl ethyl urea compounds.
Section 4: General Workflow for Biological Evaluation
A systematic approach is required to efficiently evaluate novel chemical entities. The following workflow represents a standard, field-proven progression from initial synthesis to mechanistic understanding.
Caption: A logical workflow for the discovery and development of bioactive compounds.
Conclusion and Future Directions
Nitrophenyl ethyl urea compounds represent a versatile and highly promising class of molecules with significant, demonstrable biological activity. Their synthetic tractability, combined with their potent anticancer and antimicrobial properties, makes them attractive candidates for further drug development. The core urea scaffold provides a robust anchor for target interaction, while the nitrophenyl and ethyl moieties offer extensive opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Expanding SAR studies to explore a wider chemical space and develop more potent and selective inhibitors.
-
Investigating mechanisms of resistance in both cancer and microbial models to anticipate and overcome clinical challenges.
-
Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop compounds with favorable drug-like profiles suitable for in vivo studies.
-
Exploring novel applications , such as their use as hypoxia-activated prodrugs, leveraging the reducibility of the nitro group in tumor microenvironments.[23]
By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of nitrophenyl ethyl urea compounds can be realized, paving the way for the next generation of targeted therapies.
References
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- (PDF) Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). ResearchGate.
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- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). PubMed.
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exploring the mechanism of action of 1-(1-(2-nitrophenyl)ethyl)urea
An In-depth Technical Guide to Exploring the Mechanism of Action of 1-(1-(2-nitrophenyl)ethyl)urea
Abstract
The compound this compound is a novel chemical entity whose specific biological activities and mechanism of action are not yet characterized in published literature. However, its structural architecture, combining a urea backbone with a nitrophenyl moiety, places it at the intersection of several pharmacologically significant classes of molecules. Urea derivatives are integral to numerous therapeutic agents, prized for their ability to form stable hydrogen bonds with biological targets, while nitrophenyl groups are known to be potent pharmacophores and, in some contexts, toxicophores.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action of this compound. We will dissect the molecule's constituent parts to propose several plausible biological activities, including enzyme inhibition, antimicrobial effects, central nervous system modulation, and potential as a hypoxia-activated prodrug. For each proposed mechanism, this document details the scientific rationale and provides robust, step-by-step experimental protocols designed for validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.
Structural Analysis and Physicochemical Rationale
The structure of this compound features several key functional groups that inform the hypotheses for its biological activity:
-
Urea Moiety (-NH-CO-NH-): This group is a powerful hydrogen bond donor and acceptor, enabling it to interact with the active sites of numerous proteins and enzymes.[2] This functionality is common in drugs targeting enzymes and receptors.
-
2-Nitrophenyl Group: The nitro group (NO₂) is strongly electron-withdrawing, which can polarize the aromatic ring and influence interactions with biological targets.[1][3] The "ortho" position of the nitro group relative to the ethylurea side chain creates specific steric and electronic properties that can influence binding selectivity compared to its meta- or para-isomers.[4] Crucially, nitroaromatic compounds are well-known substrates for cellular reductases, a property exploited in hypoxia-activated prodrugs.[5][6][7]
-
Chiral Center: The presence of a chiral carbon at the benzylic position of the ethyl group suggests that the compound's biological activity may be stereospecific. Enantiomerically pure forms may exhibit significantly different potency or mechanisms of action.
These features suggest that this compound is unlikely to be biologically inert. The following sections outline a logical progression of experiments to systematically test the most probable mechanisms of action.
Proposed Mechanism 1: Enzyme Inhibition
The urea scaffold is a common feature in many enzyme inhibitors.[2] Therefore, a primary line of investigation is to screen this compound against enzymes known to be targeted by urea derivatives.
Hypothesis A: Urease Inhibition
Scientific Rationale: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea. Its activity is a key virulence factor for bacteria like Helicobacter pylori.[8] Numerous urea and thiourea derivatives have been identified as potent urease inhibitors, often acting by coordinating with the nickel ions in the active site.[8][9] The structure of this compound makes it a prime candidate for urease inhibition.
Experimental Workflow: In Vitro Urease Inhibitor Screening (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from urea hydrolysis. A reduction in ammonia production in the presence of the test compound indicates inhibition.[10][11]
Caption: Workflow for in vitro urease inhibitor screening assay.
Detailed Protocol:
-
Reagent Preparation:
-
Urease Solution: Prepare a 2 mg/mL stock of Jack Bean Urease in 100 mM phosphate buffer (pH 6.8).[10]
-
Urea Solution: Prepare a 25 mM solution of urea in the same phosphate buffer.[10]
-
Test Compound: Prepare a 1 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µM) in the assay buffer.
-
Standard Inhibitor: Prepare serial dilutions of thiourea as a positive control.[10]
-
Ammonia Reagents: Prepare Reagent A (Phenol) and Reagent B (Alkaline Hypochlorite) as per the Berthelot method specifications.[10]
-
-
Assay Procedure (96-well plate):
-
To respective wells, add 5 µL of the test compound dilutions, standard inhibitor, or solvent (for negative control).
-
Add 55 µL of buffer containing 100 mM urea to each well.[10]
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the urease enzyme solution to all wells except the blank.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Add 80 µL of Ammonia Reagent 1 followed by 40 µL of Ammonia Reagent 2 to each well.
-
Incubate at 37°C for 30 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 670 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100.
-
Plot % inhibition against compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (670 nm) | % Inhibition |
| Control (0 µM) | 1.250 | 0 |
| 31.25 | 0.980 | 21.6 |
| 62.5 | 0.750 | 40.0 |
| 125 | 0.510 | 59.2 |
| 250 | 0.280 | 77.6 |
| 500 | 0.150 | 88.0 |
Hypothesis B: α-Chymotrypsin Inhibition
Scientific Rationale: α-Chymotrypsin is a serine protease involved in digestion. Inhibition of this enzyme can have therapeutic applications. Some urea derivatives have demonstrated inhibitory activity against α-chymotrypsin.[12]
Experimental Workflow: In Vitro α-Chymotrypsin Assay
This assay measures the enzymatic cleavage of a chromogenic substrate, N-Succinyl-L-Phenylalanine-p-nitroanilide (SPNA), which releases p-nitroaniline, a yellow product.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Add 10 µL of the test compound dilutions to the wells.
-
Add 10 µL of the enzyme solution and pre-incubate at 25°C for 20 minutes.[12]
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
-
Detection:
-
Immediately measure the absorbance at 410 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Calculate % inhibition and determine the IC₅₀ value as described for the urease assay.
-
Proposed Mechanism 2: Central Nervous System Modulation
Scientific Rationale: A study by Parveen et al. synthesized a series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives and found significant antidepressant activity in mice, particularly for compounds with a nitrophenyl group.[4] Notably, N-(2-Nitrophenyl)-N'-(1'-phenylethyl)urea was among the compounds tested, showing a structure highly analogous to the topic compound. This provides a strong rationale for investigating potential antidepressant or other CNS effects.
Experimental Workflow: Murine Behavioral Models for Antidepressant Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard preclinical screens for antidepressant efficacy.[13][14] They are based on the principle that an animal will cease struggling after a period of being in an inescapable, stressful situation, and effective antidepressants increase the duration of mobility.
Caption: Workflow for assessing antidepressant-like activity in mice.
Detailed Protocol:
-
Animals and Dosing:
-
Use male BALB/c mice, housed under standard conditions.
-
Group animals (n=8-10 per group): Vehicle control, Positive control (e.g., Imipramine, 30 mg/kg, i.p.), and Test Compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
Administer all treatments 60 minutes prior to testing.[15]
-
-
Forced Swim Test (FST):
-
Place each mouse individually in a glass cylinder (25 cm height, 12 cm diameter) containing water at 25 ± 1°C to a depth of 10 cm.[15]
-
The session lasts for 6 minutes. Score the duration of immobility (floating passively) during the last 4 minutes of the test.
-
-
Tail Suspension Test (TST):
-
Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Record the total duration of immobility over a 6-minute period.[16]
-
-
Locomotor Activity (Control Experiment):
-
To rule out false positives due to hyperactivity, place mice in an automated activity cage and measure total distance traveled or beam breaks over a 15-30 minute period.[14]
-
-
Data Analysis:
-
Compare the mean immobility time of the test compound groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time without an increase in general locomotor activity suggests an antidepressant-like effect.
-
Proposed Mechanism 3: Antimicrobial Activity
Scientific Rationale: Both urea and nitrophenyl derivatives have been reported to possess antibacterial and antifungal properties.[17] The combination of these two pharmacophores warrants an investigation into the antimicrobial spectrum of this compound.
Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight.
-
Suspend colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18]
-
Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure (96-well plate):
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first column and perform two-fold serial dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[18]
-
Data Presentation:
| Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus | Positive | 64 | 2 (Ciprofloxacin) |
| E. coli | Negative | >256 | 1 (Ciprofloxacin) |
| C. albicans | N/A (Fungus) | 128 | 4 (Fluconazole) |
Proposed Mechanism 4: Hypoxia-Activated Cytotoxicity
Scientific Rationale: The nitrophenyl group is a classic "trigger" for hypoxia-activated prodrugs (HAPs).[5][20] In the low-oxygen environment characteristic of solid tumors, cellular reductases (e.g., cytochrome P450 oxidoreductase) reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates.[1][21] These intermediates can form adducts with DNA and proteins, leading to selective cell death in hypoxic regions.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
Experimental Workflow: Cell Viability Assay under Normoxia vs. Hypoxia
This experiment directly tests for selective toxicity by comparing the compound's effect on cancer cells grown in normal oxygen (normoxia) versus low oxygen (hypoxia).
Detailed Protocol:
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HT-29 colon cancer or A549 lung cancer) in two sets of 96-well plates.
-
-
Incubation Conditions:
-
Place one set of plates in a standard incubator (normoxia: 21% O₂).
-
Place the second set in a specialized hypoxia chamber or incubator (hypoxia: <1% O₂).
-
Allow cells to acclimate for 12-24 hours.
-
-
Treatment:
-
Treat cells in both sets of plates with serial dilutions of this compound.
-
Incubate for an additional 48-72 hours under their respective atmospheric conditions.
-
-
Viability Assessment:
-
Use a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to measure the percentage of viable cells relative to an untreated control.
-
-
Data Analysis:
-
Calculate and plot the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.
-
Conclusion
The structural motifs present in this compound provide a strong scientific basis for postulating several distinct mechanisms of action. This guide outlines a logical and systematic series of investigations, beginning with broad screening for enzyme inhibition and antimicrobial effects, and progressing to more complex cellular and behavioral models for CNS activity and hypoxia-activated cytotoxicity. The provided protocols are robust, well-referenced, and designed to yield clear, interpretable data. Successful validation of any of these hypotheses would position this compound as a promising lead compound for further development in oncology, infectious disease, or neurology. The true mechanism may even involve a combination of these pathways, highlighting the importance of a multi-faceted investigational approach.
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An In-Depth Technical Guide to the In Silico Modeling of 1-(1-(2-nitrophenyl)ethyl)urea Interactions
Abstract
In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough for the complete in silico characterization of a novel small molecule, 1-(1-(2-nitrophenyl)ethyl)urea . We navigate the logical progression from initial ligand preparation and property prediction to target identification, molecular docking, and dynamic simulation. This document is structured not as a rigid template, but as a narrative of scientific inquiry, emphasizing the rationale behind each methodological choice. Every protocol is designed as a self-validating system, grounded in authoritative standards and reinforced with detailed procedural steps, data interpretation insights, and workflow visualizations to empower researchers, scientists, and drug development professionals in their computational research endeavors.
Introduction: A Computational Case Study
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often linked to poor pharmacokinetic profiles or unforeseen toxicity.[2][3] Computational chemistry and molecular modeling offer a powerful paradigm to mitigate these risks, enabling early, cost-effective evaluation of drug candidates.[1][4] This guide uses this compound, a molecule containing two common pharmacophoric fragments—a urea moiety and a nitrophenyl group—as a case study. The urea functionality is a cornerstone in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, a feature leveraged in numerous FDA-approved drugs.[5] Similarly, nitrophenyl groups are present in various bioactive compounds, though they can also be structural alerts for toxicity, necessitating careful evaluation.[6][7]
This document will detail the essential in silico workflow to predict the molecule's behavior, identify potential biological targets, and analyze its binding interactions at an atomic level.
Ligand Preparation and Physicochemical Profiling
Before any interaction can be modeled, the ligand itself must be accurately represented and its fundamental properties understood. This initial step informs its "drug-likeness" and potential for oral bioavailability.
Rationale and Causality
The 3D conformation of a small molecule dictates its ability to fit within a protein's binding pocket. An inaccurate or high-energy conformation can lead to false negatives in virtual screening or incorrect binding pose predictions. Furthermore, physicochemical properties governed by Lipinski's "Rule of Five" provide a crucial first-pass filter for oral bioavailability, predicting issues with absorption or permeation.
Protocol: Ligand Generation and Property Analysis
-
2D Structure to 3D Conversion :
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Export the structure as a SMILES string (Simplified Molecular-Input Line-Entry System). For our molecule: CC(C1=CC=CC=C1[O-])NC(=O)N.
-
Utilize a program like Open Babel to convert the 2D representation into a 3D structure (.sdf or .mol2 format) and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Physicochemical and Drug-Likeness Prediction :
-
Submit the SMILES string to a web-based platform such as SwissADME .
-
Analyze the output, focusing on key descriptors.
-
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 209.21 g/mol | ≤ 500 g/mol | Yes |
| LogP (Consensus) | 1.55 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Molar Refractivity | 56.10 | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA) | 87.91 Ų | ≤ 140 Ų | Yes |
Insight: The molecule fully complies with Lipinski's rules, suggesting a high likelihood of good oral bioavailability. The TPSA is well within the accepted range for cell permeability.
ADMET Profiling: Predicting the Fate of a Molecule
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to identify potential liabilities early in the discovery pipeline.[8] Computational models allow for rapid assessment, saving significant time and resources by flagging problematic compounds before synthesis.[9]
Rationale and Causality
A compound with high potency against its target is useless if it is poorly absorbed, rapidly metabolized into inactive or toxic products, or fails to reach the site of action.[4] The nitroaromatic group, in particular, is a known structural alert, as it can be metabolically reduced to form reactive metabolites.[7] Predicting these factors computationally allows for informed decisions on whether to proceed with a compound or prioritize analogs with more favorable profiles.
Protocol: In Silico ADMET Prediction
-
Platform Selection : Utilize a comprehensive, free web server like pkCSM or the ADMET tools within SwissADME . For this guide, we will reference pkCSM.
-
Input : Submit the SMILES string for this compound.
-
Execution : Run the prediction model.
-
Data Collation : Systematically collect and tabulate the key predicted parameters.
Data Presentation: Predicted ADMET Properties
| Parameter | Category | Predicted Value | Interpretation |
| Water Solubility | Absorption | -2.108 log(mol/L) | Moderately Soluble |
| Caco-2 Permeability | Absorption | 0.955 log Papp | High Permeability |
| Intestinal Absorption (Human) | Absorption | 92.5% | High Absorption |
| Blood-Brain Barrier (BBB) Permeability | Distribution | -0.169 logBB | Permeable |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for Drug-Drug Interactions |
| CYP3A4 Inhibitor | Metabolism | No | Low Risk of Major Drug-Drug Interactions |
| Total Clearance | Excretion | 0.451 log(ml/min/kg) | Moderate Clearance Rate |
| AMES Toxicity | Toxicity | Yes | Potential Mutagenicity (Nitro Group) |
| hERG I Inhibitor | Toxicity | No | Low Risk of Cardiotoxicity |
| Hepatotoxicity | Toxicity | Yes | Potential for Liver Toxicity |
Insight: The molecule shows excellent absorption and permeability. However, the predictions for AMES toxicity and hepatotoxicity, likely linked to the nitro group, are significant red flags. It also shows potential to inhibit the CYP2D6 enzyme, a common pathway for drug metabolism. These findings would prompt a medicinal chemist to consider synthesizing analogs where the nitro group is replaced or modified.
Target Identification via Reverse Pharmacophore Screening
For a novel compound without a known biological target, in silico methods can generate hypotheses by comparing its structure to libraries of known active ligands. This "reverse docking" or "target fishing" approach is a cornerstone of chemical biology.
Rationale and Causality
The principle of "similar properties" suggests that molecules with similar 3D shapes and chemical features (pharmacophores) are likely to bind to similar protein targets. By screening our query molecule against a database of protein-ligand complexes, we can identify proteins whose binding sites are complementary to our molecule's structure, thus predicting a potential biological target.
Protocol: Target Prediction
-
Platform Selection : Use a server like SwissTargetPrediction or PharmMapper .
-
Input : Submit the 3D structure (.mol2) or SMILES string of this compound.
-
Execution : The server will screen the molecule against its internal database of known ligands and their targets.
-
Analysis : Review the list of predicted targets, ranked by a probability or fitness score. Focus on targets that are therapeutically relevant and have high-quality crystal structures available in the Protein Data Bank (PDB).[10]
Hypothetical Target Selection: Based on the common activities of urea and nitrophenyl derivatives, targets such as Carbonic Anhydrase II (CA-II) , DNA Gyrase Subunit B , or a Histone Deacetylase (HDAC) are plausible.[11][12][13] For the remainder of this guide, we will proceed with Human Carbonic Anhydrase II (PDB ID: 2CBE) as our hypothesized target for didactic purposes.
Visualization: Target Identification Workflow
Caption: Workflow for identifying a putative biological target.
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein target, estimating the strength of the interaction via a scoring function.[14] It is one of the most frequently used methods in structure-based drug design.[14]
Rationale and Causality
The "lock and key" (or more accurately, "induced fit") model of ligand binding is simulated computationally.[15] By sampling many possible binding poses and scoring them based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions, we can identify the most stable, lowest-energy complex.[16] This provides structural hypotheses about key interactions that can be tested experimentally.
Protocol: Protein-Ligand Docking with AutoDock Tools
This protocol provides a conceptual overview. Specific commands and clicks will vary slightly with software versions.
-
Receptor Preparation :
-
Load the PDB file (e.g., 2CBE.pdb) into AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to correctly model electrostatics.
-
Save the prepared protein as a .pdbqt file, which includes charge and atom type information.
-
-
Ligand Preparation :
-
Load the ligand's 3D structure (.mol2) into ADT.
-
Detect the rotatable bonds that the docking algorithm will be allowed to sample.
-
Save the prepared ligand as a .pdbqt file.
-
-
Grid Box Generation :
-
Define a 3D "grid box" that encompasses the active site of the protein. This box defines the search space for the ligand. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Generate the grid parameter file (.gpf) and run the autogrid4 executable to create the map files.
-
-
Docking Execution :
-
Set the docking parameters using a genetic algorithm, specifying the number of runs and evaluations.[16]
-
Create the docking parameter file (.dpf) and run the autodock4 executable.
-
-
Results Analysis :
-
The output will be a log file (.dlg) containing the results of all docking runs, clustered by conformational similarity.
-
Analyze the top-ranked cluster, noting the predicted binding energy (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts) in the lowest-energy pose using a visualization tool like PyMOL or Discovery Studio.[11]
-
Visualization: Molecular Docking Workflow
Caption: Standard workflow for molecular docking simulations.
Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational fluctuations of the protein-ligand complex over time in a simulated physiological environment.[17][18]
Rationale and Causality
Biological systems are not static. By simulating the movements of every atom in the complex over nanoseconds, we can verify if the binding pose predicted by docking is stable.[19] Key metrics like Root Mean Square Deviation (RMSD) measure the overall structural stability, while Root Mean Square Fluctuation (RMSF) identifies which parts of the protein become more or less flexible upon ligand binding.[17]
Protocol: MD Simulation using a Web Server (e.g., WebGro)
Web servers like WebGro provide a user-friendly interface for running complex MD simulations with packages like GROMACS.[20]
-
System Preparation :
-
Upload the docked protein-ligand complex (.pdb file of the best pose).
-
The server will generate the ligand topology and parameter files.
-
The system is solvated in a water box with counter-ions to neutralize the charge.
-
-
Simulation Execution :
-
Energy Minimization : The initial system is relaxed to remove steric clashes.
-
Equilibration : The system is gradually heated to the target temperature (e.g., 300K) and pressure is stabilized (NVT and NPT ensembles).
-
Production MD : The simulation is run for a set period (e.g., 50-100 nanoseconds), during which trajectory data is collected.
-
-
Trajectory Analysis :
-
RMSD : Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and is stable.
-
RMSF : Calculate the RMSF for each protein residue. Comparing the RMSF of the complex to the unbound protein (apo) can reveal which residues in the binding pocket are stabilized by the ligand's presence.
-
Interaction Analysis : Analyze the trajectory to determine the persistence of key hydrogen bonds or other interactions identified during docking.
-
Visualization: MD Simulation and Analysis Workflow
Caption: Workflow for MD simulation and subsequent analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of a novel molecule, this compound. The initial physicochemical and ADMET predictions suggest the compound is likely orally bioavailable but carries significant toxicity warnings associated with its nitroaromatic moiety. Through reverse pharmacophore screening, we hypothesized Carbonic Anhydrase II as a potential target. Subsequent molecular docking and molecular dynamics protocols were detailed to investigate the specific binding interactions and the stability of the ligand-protein complex.
The insights gained from this computational analysis are invaluable. They provide a robust, data-driven foundation for guiding the next steps in the drug discovery process:
-
Synthesis and In Vitro Validation : The primary recommendation would be to synthesize and test the compound against the hypothesized target (CA-II) to validate the in silico prediction.
-
Structure-Activity Relationship (SAR) Studies : Based on the docking pose, medicinal chemists can design and synthesize analogs to improve potency and address the predicted toxicity. For instance, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could be a primary strategy.
-
Experimental ADMET Assays : If the compound shows promising activity, in vitro assays (e.g., Ames test, CYP inhibition assays) would be required to confirm or refute the computationally predicted liabilities.
By integrating these computational strategies, researchers can make more informed decisions, optimize resource allocation, and ultimately increase the probability of success in the complex endeavor of drug development.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel 1-(1-(2-nitrophenyl)ethyl)urea Derivatives
Introduction: The Significance of the Urea Scaffold in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and clinically approved drugs.[1][2] Its remarkable capacity to form stable hydrogen bonds with biological targets underpins its value in drug design, enabling modulation of potency, selectivity, and pharmacokinetic properties.[2] This has led to the successful development of urea-containing drugs across a wide therapeutic spectrum, including anticancer, antibacterial, anticonvulsive, and anti-HIV agents.[2] Within this broad class, aryl urea derivatives have garnered significant attention for their diverse pharmacological activities.[3] This guide focuses on a specific, novel subclass: 1-(1-(2-nitrophenyl)ethyl)urea derivatives. The introduction of the 2-nitrophenyl ethyl moiety presents a unique structural motif with the potential for distinct biological interactions and therapeutic applications, particularly in the realm of central nervous system disorders and oncology.[1][4]
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of these novel derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives is most efficiently achieved through the reaction of the key intermediate, 1-(2-nitrophenyl)ethanamine, with a variety of isocyanates. This approach allows for the facile generation of a diverse library of urea compounds for structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: 1-(2-nitrophenyl)ethanamine
The precursor, 1-(2-nitrophenyl)ethanamine, can be synthesized from 2-nitrotoluene through a multi-step process. A plausible synthetic route involves the bromination of 2-nitrotoluene to yield 1-(bromomethyl)-2-nitrobenzene, followed by a nucleophilic substitution with a cyanide source to introduce the nitrile group. Subsequent reduction of the nitrile affords the desired primary amine. Alternatively, commercial availability of chiral forms, such as (R)-1-(2-nitrophenyl)ethanamine hydrochloride, provides a more direct starting point for the synthesis of enantiomerically pure final compounds.
General Synthesis of this compound Derivatives
The core synthetic transformation involves the nucleophilic addition of 1-(2-nitrophenyl)ethanamine to an isocyanate. This reaction is typically high-yielding and can be performed under mild conditions.
This protocol details a representative synthesis of a this compound derivative.
Materials:
-
1-(2-nitrophenyl)ethanamine
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2-nitrophenyl)ethanamine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add phenyl isocyanate (1.05 equivalents) dropwise via a dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]
Physicochemical Characterization
Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and stability. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the presence of the urea linkage and the aromatic protons of the nitrophenyl and other substituted rings.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety and the N-O stretching of the nitro group.[6]
-
Melting Point: The melting point is a key indicator of the purity of the crystalline solid products.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is utilized to assess the purity of the final compounds.
Biological Activities and Therapeutic Potential
Urea derivatives are known to exhibit a wide range of biological activities. For the novel this compound scaffold, preliminary investigations and analogies to related compounds suggest potential in several therapeutic areas.
Antidepressant Activity
A study by Perveen et al. (2012) demonstrated that N-nitrophenyl-N'-(1'-phenylethyl)urea derivatives possess significant antidepressant properties.[1][8] The study highlighted a structure-activity relationship where the position of the nitro group on the phenyl ring influences the antidepressant efficacy.[1][8] Specifically, the para-substituted nitro compound showed the most potent activity in reducing immobility time in animal models.[1][8] While the ortho- and meta-isomers also displayed activity, it was to a lesser extent.[1][8] This suggests that the electronic and steric effects of the nitro group's position are critical for interaction with the biological target. The mechanism of action for the antidepressant effects of urea derivatives is not fully elucidated but may involve modulation of neurotransmitter systems or pathways like the mTOR signaling pathway, which has been implicated in depression.[8]
| Compound | Nitro Position | Antidepressant Activity (% Reduction in Immobility Time) [1][8] |
| N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea | para | 89.83 |
| N-(2-nitrophenyl)-N'-(1'-phenylethyl)urea | ortho | 36-59 (range) |
| N-(3-nitrophenyl)-N'-(1'-phenylethyl)urea | meta | 36-59 (range) |
| Phenelzine (Standard) | - | <36 |
Antiproliferative and Kinase Inhibitory Activity
The urea scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[4][9] Many diaryl urea derivatives, such as Sorafenib, function as multi-kinase inhibitors by targeting key signaling pathways involved in tumor growth and angiogenesis.[9] The this compound scaffold represents a novel chemical space for the discovery of new anticancer agents. The nitroaryl moiety, in particular, has been incorporated into urea derivatives with demonstrated antiproliferative properties. Further investigation into the kinase inhibitory profile of these novel compounds is warranted to explore their potential as targeted cancer therapeutics.
Conclusion and Future Directions
The this compound scaffold represents a promising new area for drug discovery. The synthetic accessibility of these derivatives allows for the creation of diverse chemical libraries amenable to systematic structure-activity relationship studies. Initial findings point towards their potential as antidepressant agents, with further opportunities for exploration in oncology as kinase inhibitors. Future research should focus on a comprehensive evaluation of their biological activity profile, including in vitro and in vivo studies to elucidate their mechanisms of action and assess their therapeutic potential. Optimization of the lead compounds through medicinal chemistry efforts could lead to the development of novel drug candidates with improved efficacy and safety profiles.
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A Technical Guide to the Theoretical Analysis of 2-Nitrophenyl Compounds' Electronic Properties
Abstract
2-Nitrophenyl derivatives represent a cornerstone class of compounds, pivotal in fields ranging from synthetic chemistry and materials science to pharmacology. Their chemical behavior, reactivity, and potential applications are intrinsically governed by the electronic landscape sculpted by the potent electron-withdrawing nitro group positioned ortho to a variable substituent. This guide provides an in-depth exploration of the modern theoretical and computational methodologies used to dissect these electronic properties. We will delve into the causality behind selecting specific computational strategies, such as Density Functional Theory (DFT), and illustrate how analyses of molecular orbitals, electrostatic potential, and charge distribution provide actionable insights for researchers, scientists, and drug development professionals. This document serves as both a theoretical primer and a practical workflow, equipping the reader with the knowledge to predict and understand the nuanced electronic behavior of this vital chemical family.
Introduction: The Significance of the ortho-Nitro Arrangement
2-Nitrophenyl compounds are organic molecules characterized by a nitro group (–NO₂) adjacent to another functional group on a benzene ring. This specific ortho arrangement creates a unique electronic and steric environment that profoundly influences the molecule's properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[1][2] This strong perturbation of the aromatic π-system leads to:
-
Modulated Reactivity: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a reaction class that is otherwise difficult for benzene derivatives.[3]
-
Unique Spectroscopic Signatures: The altered electronic structure gives rise to characteristic shifts in UV-Vis and IR spectra, which can be predicted and interpreted through computational means.[4]
-
Pharmacological Importance: Many nitroaromatic compounds are used in the synthesis of pharmaceuticals and some possess biological activity themselves, although their use can be complicated by toxicity concerns related to their reduction pathways.[5][6]
-
Advanced Materials: The significant dipole moments and polarizability of these compounds make them candidates for nonlinear optical materials and components in sensors.[7]
Understanding these properties a priori is a central goal of computational chemistry. By accurately modeling the electronic structure, we can predict reactivity, rationalize experimental observations, and design new molecules with tailored functions, thereby accelerating the research and development cycle.
Foundational Computational Methodologies
The theoretical investigation of molecular electronic properties relies on solving the time-independent Schrödinger equation. Since an exact solution is only possible for the simplest systems, a range of approximations and methods are employed. For molecules of the size and complexity of 2-nitrophenyl compounds, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.
The Power of Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived.
Causality Behind Method Selection:
-
Efficiency: DFT scales more favorably with the size of the system compared to traditional wavefunction-based ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), allowing for the study of larger, more realistic molecules.
-
Accuracy: Modern DFT functionals, which approximate the exchange-correlation energy, can achieve remarkable accuracy for many chemical properties, often rivaling more computationally expensive methods.
Commonly Employed Functionals and Basis Sets:
-
Functionals: The choice of the exchange-correlation functional is critical. For nitroaromatic systems, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a robust starting point, having been shown to work well for a wide range of organic molecules.[8][9] For systems where non-covalent interactions or excited states are of interest, other functionals like PBE0 or the M06 suite may be more appropriate.[9]
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are frequently used, providing a good description of electron distribution, including diffuse functions (the '++') for anions and lone pairs, and polarization functions ('d,p') for describing non-spherical electron density in bonds.[8]
The Importance of a Self-Validating Protocol
Every theoretical protocol must be self-validating to ensure the results are physically meaningful. A crucial step in any calculation on a flexible molecule is geometry optimization, followed by a frequency calculation. The frequency calculation serves a dual purpose: it provides the theoretical vibrational frequencies (which can be compared to experimental IR or Raman spectra), and it confirms that the optimized structure is a true energy minimum.[4] The absence of any imaginary frequencies indicates that the structure resides at the bottom of a potential energy well and is not a transition state.
Analysis of Key Electronic Properties
Once a validated molecular geometry is obtained, a single-point energy calculation is performed using a high-level basis set to derive the key electronic properties.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding chemical reactivity and electronic transitions.[10]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest energy site for accepting electrons and is associated with a molecule's electrophilicity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more reactive, more polarizable, and requires less energy to be excited electronically.[11][12] The presence of a nitro group significantly lowers the LUMO energy of an aromatic ring, decreasing the HOMO-LUMO gap and increasing the molecule's reactivity towards nucleophiles.[13]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| Benzene | -6.75 | 1.15 | 7.90 |
| Nitrobenzene | -7.58 | -1.01 | 6.57 |
| 2-Nitrophenol | -7.12 | -1.54 | 5.58 |
| 2-Nitroaniline | -6.45 | -1.33 | 5.12 |
| (Note: Values are illustrative, calculated at the B3LYP/6-31G(d) level of theory for comparison.) |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule from the perspective of an approaching positive point charge.[14] It is invaluable for predicting sites of electrophilic and nucleophilic attack.[15]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are the most likely sites for attack by electrophiles. In 2-nitrophenyl compounds, the most negative potential is consistently located on the oxygen atoms of the nitro group.[4][16]
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms bonded to electronegative atoms or on the aromatic ring itself due to the nitro group's withdrawing effect. These are sites susceptible to nucleophilic attack.[16][17]
The MEP map is a cornerstone of rational drug design, where optimizing electrostatic complementarity between a ligand and its protein target is a key objective.[18]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed, quantitative picture of charge distribution by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. This method allows for the calculation of atomic charges and the analysis of stabilizing donor-acceptor interactions within the molecule.
For 2-nitrophenyl compounds, NBO analysis quantitatively confirms the strong electron-acceptor character of the nitro group.[19] It reveals significant delocalization of electron density from the phenyl ring's π-orbitals into the antibonding orbitals of the N-O bonds, which is the electronic basis of the resonance effect. This charge transfer significantly affects the aromaticity and reactivity of the ring.[2]
| Atom (in 2-Nitrophenol) | NBO Charge (a.u.) |
| N (of NO₂) | +0.45 |
| O (of NO₂) | -0.38 |
| C (ipso to NO₂) | +0.15 |
| C (ortho to NO₂) | -0.10 |
| O (of OH) | -0.65 |
| (Note: Values are illustrative and depend on the specific compound and level of theory.) |
Visualizing Computational Workflows and Concepts
Diagrams are essential for clarifying complex relationships and workflows in computational chemistry.
Conceptual Diagram: The Ortho-Effect
The ortho-position of the nitro group creates a unique interplay of steric and electronic effects. This diagram illustrates how the electron-withdrawing nature of the NO₂ group influences the adjacent substituent and the aromatic ring.
Caption: Interplay of electronic and steric effects in 2-nitrophenyl compounds.
Experimental Workflow: A Standard Computational Protocol
This diagram outlines the self-validating, step-by-step methodology for the theoretical analysis of a 2-nitrophenyl compound.
Caption: Standard protocol for computational analysis of electronic properties.
Detailed Protocol: Analysis of 2-Nitrophenol
This protocol provides a practical, step-by-step guide for performing a DFT calculation using a common software package like Gaussian.
Objective: To calculate and analyze the HOMO, LUMO, MEP, and NBO charges of 2-nitrophenol.
Methodology:
-
Structure Input:
-
Launch a molecular modeling interface (e.g., GaussView, Avogadro).
-
Build the 2-nitrophenol molecule. Ensure correct atom types and connectivity. Pay attention to the initial conformation, particularly the orientation of the hydroxyl and nitro groups to facilitate potential intramolecular hydrogen bonding.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: This step finds the lowest energy conformation of the molecule. It is essential because electronic properties are highly dependent on molecular geometry.
-
Set up the calculation:
-
Job Type: Opt+Freq (Optimization and Frequencies).
-
Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d). This level is a cost-effective choice for initial geometry optimization.
-
Charge: 0, Spin: Singlet.
-
-
Submit and run the calculation.
-
-
Validation of the Optimized Structure:
-
Causality: This is the self-validating step. A true minimum on the potential energy surface has all real (positive) vibrational frequencies.
-
Open the output file (e.g., .log or .out).
-
Search for the results of the frequency calculation.
-
Confirm that there are zero imaginary frequencies. If one is found, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
-
High-Accuracy Single Point Energy and Property Calculation:
-
Causality: A more flexible and extensive basis set provides a more accurate description of the electron distribution, leading to more reliable electronic properties.
-
Using the optimized geometry from Step 2, set up a new calculation:
-
Job Type: Energy (Single Point).
-
Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).
-
Additional Keywords: Pop=NBO to request Natural Bond Orbital analysis. Output=WFX to generate a wavefunction file for later visualization.
-
-
Submit and run the calculation.
-
-
Data Extraction and Analysis:
-
HOMO/LUMO: Open the output file and search for "Alpha Orbital Energies". The last occupied orbital is the HOMO, and the first unoccupied one is the LUMO. Calculate the energy gap.[20]
-
NBO Charges: Locate the "Natural Population Analysis" section in the output file to find the charges on each atom.
-
MEP Visualization: Use the generated wavefunction file (.wfx) or checkpoint file (.chk) in your visualization software to generate the MEP surface. Map the electrostatic potential onto an electron density isosurface (typically 0.002 a.u.) to visualize the electron-rich (red) and electron-poor (blue) regions.
-
Conclusion and Future Directions
Theoretical studies provide an indispensable lens through which to view the electronic properties of 2-nitrophenyl compounds. Methodologies like DFT, when applied within a robust and self-validating protocol, yield profound insights into the structure-property relationships that govern their behavior. The analysis of frontier orbitals, electrostatic potential, and charge distribution moves beyond mere description, offering a predictive framework for reactivity, spectroscopic behavior, and intermolecular interactions. These computational tools empower researchers to rationally design novel compounds for applications in drug discovery, materials science, and catalysis, ultimately reducing the time and resources required in the experimental discovery pipeline. Future work will continue to refine computational models, incorporating explicit solvent effects and dynamic simulations to capture an even more accurate picture of these fascinating and versatile molecules in their native environments.[21]
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Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]
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Electronic effects of the functional groups in ortho-Nitrobenzenesulfonic acids on the results of NBO analysis. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. (2024). Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]
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Determination of 2-Nitrophenol by Electrochemical Synthesized Mg/Fe Layered Double Hydroxide Sensor. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
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Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Substituent effects of nitro group in cyclic compounds. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. (2022). Chemical Methodologies. Retrieved January 20, 2026, from [Link]
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. Retrieved January 20, 2026, from [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
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Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2018). International Journal of Research Trends and Innovation. Retrieved January 20, 2026, from [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2011). PubMed Central. Retrieved January 20, 2026, from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules. Retrieved January 20, 2026, from [Link]
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(a) Nitrobenzene. (b) Ortho-substituted nitrobenzene with the nitro... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
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What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018). Quora. Retrieved January 20, 2026, from [Link]
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DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
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How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. Retrieved January 20, 2026, from [Link]
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How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved January 20, 2026, from [Link]
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Methodological & Application
using 1-(1-(2-nitrophenyl)ethyl)urea as a photolabile protecting group
Application Note & Protocols
Topic: 1-(1-(2-Nitrophenyl)ethyl)urea as a Versatile Photolabile Protecting Group for Spatiotemporal Control
Abstract
Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools in chemical biology, drug delivery, and materials science, enabling precise control over the release of active molecules using light as an external, non-invasive trigger.[1][2] Among the most robust and widely utilized classes of PPGs are those based on the ortho-nitrobenzyl scaffold.[3][4] This application note provides a detailed guide to the use of the 1-(1-(2-nitrophenyl)ethyl) (NPE) moiety, particularly when incorporated as a urea or carbamate linkage, for the photocaging of primary and secondary amines. We will explore the underlying photochemical mechanism, key performance characteristics, and provide detailed, field-tested protocols for both the protection (caging) and photodeprotection (uncaging) of amine-containing substrates.
The 1-(1-(2-Nitrophenyl)ethyl) (NPE) Scaffold: Properties and Advantages
The 1-(1-(2-nitrophenyl)ethyl) group is a refined version of the classical o-nitrobenzyl (NB) protecting group.[5] Its structure incorporates a strategic α-methyl group on the benzylic carbon, which confers several key advantages:
-
Accelerated Photorelease: The α-methyl group stabilizes the carbocation intermediate that can form during the photolysis process, which often results in faster and more efficient cleavage kinetics compared to the parent NB group.[1]
-
Chirality: The presence of the α-methyl group creates a chiral center. While this means that protection of a chiral amine can lead to diastereomers, it also opens possibilities for stereospecific recognition or release studies. For most applications involving achiral molecules or where stereochemistry is not critical, this is managed as a racemic mixture.
-
Versatile Linkages: The NPE group is commonly used to protect alcohols, phosphates, and carboxylic acids.[1][5] For the protection of amines, it is typically installed as a carbamate. The formation of a this compound derivative from a target amine creates a highly stable, caged compound that is inert until irradiated.[3]
Mechanism of Photocleavage
The photodeprotection of NPE-caged compounds proceeds through a well-established intramolecular redox reaction, often described as a Norrish Type II-like mechanism.[2][6]
-
Photoexcitation: Upon absorption of UV light (typically in the 300-365 nm range), the ortho-nitro group is promoted to an excited triplet state.[7]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the α-carbon of the ethyl group).
-
Intermediate Formation: This hydrogen transfer generates a transient diradical that rapidly rearranges into an aci-nitro intermediate.[6][8]
-
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a subsequent rearrangement. This process involves the transfer of an oxygen atom to the benzylic carbon and cleavage of the C-O bond linking the PPG to the substrate.
-
Product Formation: This final step releases the free amine, carbon dioxide (if from a carbamate), and the byproduct 2-nitrosoacetophenone.[8]
The overall workflow is depicted below.
Caption: General workflow for caging and uncaging an amine substrate.
The detailed photochemical mechanism is illustrated in the following diagram.
Caption: Simplified reaction pathway for the photocleavage of NPE-caged amines.
Key Photophysical and Chemical Properties
The efficiency and utility of a PPG are defined by several key parameters, which are summarized for the NPE group below.
| Parameter | Typical Value / Characteristic | Notes |
| Absorption Maxima (λmax) | ~260 nm and a broad tail extending to ~380 nm | The longer wavelength absorption is crucial for triggering photolysis. |
| Recommended Irradiation | 350 - 365 nm | Balances efficient absorption with reduced potential for cellular photodamage compared to shorter UV wavelengths.[2][8] |
| Quantum Yield (Φ) | 0.01 - 0.15 | Highly dependent on the substrate, solvent, and substitution pattern on the aromatic ring.[2] |
| Photochemical Byproduct | 2-Nitrosoacetophenone | This byproduct can be reactive towards biological nucleophiles, such as thiols.[9] |
| Solubility | Generally soluble in organic solvents. | Aqueous solubility can be limited but is often sufficient for biological experiments in buffered media with co-solvents. |
Experimental Protocols
Protocol: Protection of a Primary Amine with 1-(1-(2-Nitrophenyl)ethyl) Chloroformate
This protocol describes the formation of a stable NPE-carbamate, effectively caging the amine functionality.
Materials:
-
Amine-containing substrate
-
1-(1-(2-Nitrophenyl)ethyl) chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine substrate (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add the base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Scientist's Note: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of the chloroformate reagent.
-
-
Addition of Protecting Group: Slowly add a solution of 1-(1-(2-nitrophenyl)ethyl) chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure NPE-protected amine.
Protocol: Photodeprotection (Uncaging) of the NPE-Protected Amine
This protocol details the light-triggered release of the active amine.
Materials:
-
NPE-caged substrate
-
Appropriate solvent (e.g., Acetonitrile/Water mixture, buffered aqueous solution, Methanol)
-
UV Light Source: A high-pressure mercury lamp with appropriate filters (to isolate the 365 nm line) or a dedicated LED source (e.g., 365 nm).
-
Quartz cuvette or reaction vessel (borosilicate glass will absorb a significant portion of the required UV light).
-
Analytical tools for monitoring (HPLC, LC-MS, or TLC).
Procedure:
-
Sample Preparation: Prepare a solution of the NPE-caged substrate in the chosen solvent. A typical concentration range for analytical studies is 10-100 µM. For preparative scale, concentrations can be higher, but ensure the solution remains optically transparent enough for light to penetrate.
-
Scientist's Note: For biological experiments, the final concentration of any co-solvent (like DMSO) should be kept low (typically <1%) to avoid cytotoxicity. The choice of buffer (e.g., PBS, HEPES) should be compatible with the downstream application.
-
-
Deoxygenation (Optional but Recommended): Purge the solution with a gentle stream of nitrogen or argon for 10-15 minutes prior to irradiation.
-
Scientist's Note: Oxygen can quench the excited triplet state of the nitro group, reducing the uncaging efficiency. Deoxygenating the solution can improve the quantum yield.
-
-
Irradiation:
-
Place the sample in a quartz vessel at a fixed distance from the light source.
-
Irradiate the sample with 350-365 nm light. The duration of irradiation will depend on the light source intensity, the quantum yield of the compound, and the concentration. Typical times can range from seconds to hours.
-
For temperature-sensitive samples, cooling (e.g., with a fan or a cooled sample holder) is recommended to prevent thermal degradation.
-
-
Monitoring: At various time points, an aliquot of the solution can be taken and analyzed by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the released amine.
-
Post-Irradiation: Once the reaction is complete, the resulting solution containing the deprotected amine can be used directly in biological assays or worked up to isolate the pure product for preparative applications.
Troubleshooting and Best Practices
-
Incomplete Deprotection: If uncaging is slow or incomplete, verify the output wavelength and power of your lamp. Ensure a quartz vessel is being used. Increase irradiation time or light intensity.
-
Byproduct Reactivity: The 2-nitrosoacetophenone byproduct can react with thiols (e.g., cysteine residues in proteins or glutathione).[9] In sensitive biological systems, the inclusion of a mild scavenger can be considered, although this may also interfere with the system under study.
-
Low Quantum Yield: The local environment (solvent, pH) can influence the quantum yield.[6] For new substrates, it is advisable to empirically determine the optimal uncaging conditions. Modifying the PPG scaffold with electron-donating groups (e.g., methoxy groups) can sometimes improve photophysical properties.[10]
Conclusion
The this compound and related carbamate derivatives represent a powerful and reliable photolabile protecting group for amines. Offering robust protection and clean, light-triggered deprotection, this PPG enables researchers to exert precise spatiotemporal control over the activity of small molecules, peptides, and other amine-containing compounds. By understanding the underlying mechanism and following optimized protocols, scientists can effectively leverage this tool to probe dynamic biological processes and advance the development of targeted therapeutic strategies.
References
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH). [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. [Link]
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Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. PubMed. [Link]
-
o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES. Semantic Scholar. [Link]
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Photolabile protecting group. Wikipedia. [Link]
-
Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]
-
O‐nitrobenzyl Caged Molecule Enables Photo‐controlled Release of Thiabendazole. ResearchGate. [Link]
-
On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. ResearchGate. [Link]
-
Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E23. [Link]
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Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters - ACS Publications. [Link]
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Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers. Photochemical & Photobiological Sciences - RSC Publishing. [Link]
-
O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. PubMed. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
-
The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis. [Link]
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
-
Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS - University of Konstanz. [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
-
Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. PubMed. [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry. [Link]
-
SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Photoremovable Protecting Groups. MDPI. [Link]
-
Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]
-
Photolabile Protecting Groups and Linkers. ResearchGate. [Link]
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- 10. nathan.instras.com [nathan.instras.com]
Application Note & Protocol: Photocleavage of the 2-(2-Nitrophenyl)ethyl Protecting Group
Introduction: The Power of Light in Chemical Synthesis
In the intricate world of chemical synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an unparalleled level of control, allowing chemists to initiate reactions with spatial and temporal precision using light as a traceless reagent.[1][2] Among these, the 2-(2-nitrophenyl)ethyl (NPE) group has emerged as a versatile and efficient PPG for a variety of functional groups, including phosphates, carboxylates, and alcohols.[3][4][5]
This application note provides a comprehensive overview of the NPE group, detailing its photocleavage mechanism, a robust experimental protocol for its removal, and key considerations for optimizing and troubleshooting the process.
The NPE Photocleavage Mechanism: An Intramolecular Redox Reaction
The cleavage of the NPE group is a fascinating intramolecular photochemical process. Unlike some protecting groups that require harsh chemical reagents for removal, the NPE group is cleaved under neutral or mildly basic conditions with near-UV light (typically 300-365 nm).[1][6]
The process begins with the photoexcitation of the 2-nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][7][8] This intermediate is the key to the subsequent cleavage. The aci-nitro anion undergoes a β-elimination reaction, which releases the protected substrate and forms 2-nitrosoacetophenone as a byproduct.[7][9] The overall efficiency of this process is captured by the quantum yield (Φ), which represents the number of molecules released per photon absorbed.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the photocleavage of an NPE-protected substrate in solution. Researchers should optimize parameters based on their specific compound and experimental setup.
Essential Equipment and Reagents
-
Light Source: A high-pressure mercury lamp, xenon flashlamp, or a dedicated UV LED array.[6] For optimal results, use a light source with a strong emission peak around 340-365 nm.[10][11] Filters (e.g., Pyrex or specific bandpass filters) are crucial to block shorter, potentially damaging UV wavelengths (<300 nm).
-
Reaction Vessel: Quartz or borosilicate (Pyrex) tubes/flasks are required as standard glass will absorb the necessary UV radiation.
-
Solvent: Choose a solvent that is transparent in the near-UV range and effectively dissolves the substrate. Common choices include acetonitrile (MeCN), methanol (MeOH), dichloromethane (DCM), and aqueous buffers.[7]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenating the solution.
-
Analytical Tools: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS for reaction monitoring.
Detailed Experimental Workflow
-
Sample Preparation: Dissolve the NPE-protected compound in the chosen UV-transparent solvent. A typical starting concentration is in the range of 1-10 mM. Ensure the solution is clear and fully dissolved.
-
Deoxygenation (Critical Step): Oxygen can quench the excited triplet state of the nitroaromatic chromophore, reducing the efficiency of the photocleavage. It is highly recommended to deoxygenate the solution by bubbling a gentle stream of N₂ or Ar through it for 15-30 minutes prior to and during irradiation.
-
Irradiation Setup: Place the reaction vessel in the photoreactor. Ensure the geometry of the setup is consistent for reproducible results. If using a high-power lamp, a cooling system (e.g., a water bath or cooling fan) may be necessary to maintain a constant temperature, as excessive heat can lead to side reactions.
-
Photocleavage Reaction: Begin irradiation. The reaction time can vary from minutes to several hours depending on the substrate, concentration, quantum yield, and light source intensity.[10]
-
Reaction Monitoring: Periodically and carefully withdraw small aliquots from the reaction mixture. Analyze the progress by comparing the spot of the starting material to the appearance of the deprotected product spot on a TLC plate or by quantifying the components using HPLC.
-
Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting 2-nitrosoacetophenone byproduct can often be removed from the desired product via standard column chromatography.
Optimization and Troubleshooting
Achieving a clean and efficient photocleavage requires careful consideration of several parameters.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Wavelength (λ) | 320 - 365 nm | Maximizes excitation of the NPE group while minimizing potential photodamage to sensitive substrates. Wavelengths <300 nm should be avoided.[1] |
| Solvent Choice | MeCN, MeOH, Buffered H₂O | Solvent polarity can influence quantum yield.[12] For biological applications, aqueous buffers are common. Ensure solvent does not absorb at the irradiation wavelength. |
| pH | Neutral to slightly basic | The key β-elimination step proceeds from the aci-nitro anion. Basic conditions can facilitate its formation and increase the cleavage rate, but may not be compatible with all substrates. |
| Quantum Yield (Φ) | 0.01 - 0.63 | This is an intrinsic property of the NPE-caged molecule. Higher Φ values lead to faster reactions. For example, NPE-caged phosphates often exhibit high quantum yields (0.49-0.63).[10] |
| Byproduct Scavengers | Semicarbazide, Thiols | The 2-nitrosoacetophenone byproduct can sometimes react with the liberated substrate (especially amines). Adding a scavenger can prevent this side reaction.[4][9] |
Common Issues & Solutions:
-
Incomplete or Slow Reaction:
-
Cause: Insufficient light intensity, incorrect wavelength, or quenching by oxygen.
-
Solution: Check lamp output and age. Ensure proper filters are in place. Rigorously deoxygenate the solution. Increase irradiation time.
-
-
Formation of Side Products:
-
Cause: Photodegradation of the substrate or product by high-energy light. Reaction of the nitroso byproduct.
-
Solution: Use a long-pass filter (e.g., Pyrex) to cut out short-wavelength UV. Add a scavenger like semicarbazide to trap the nitroso byproduct.[4]
-
-
Low Yield:
-
Cause: Incomplete reaction, side reactions, or product instability under the reaction conditions.
-
Solution: Optimize reaction time by careful monitoring. Use byproduct scavengers. Ensure the reaction is not overheating.
-
Conclusion
The 2-nitrophenylethyl photoremovable protecting group is a powerful tool for controlling chemical reactions with light. By understanding the underlying photochemical mechanism and carefully controlling key experimental parameters such as wavelength, solvent, and oxygen concentration, researchers can achieve clean, efficient, and high-yielding deprotection. This protocol serves as a robust starting point for scientists and drug development professionals aiming to leverage the precision of photochemistry in their work.
References
-
Title: Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group | Request PDF Source: ResearchGate URL: [Link]
-
Title: Photolabile protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: ACS Publications URL: [Link]
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: PubMed Central (PMC) URL: [Link]
-
Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Flash photolysis of caged compounds Source: Plymouth Marine Science Electronic Archive (PlyMSEA) URL: [Link]
-
Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Effect of solvent on the quantum yield (ϕ) of the reaction. Source: ResearchGate URL: [Link]
-
Title: Influence of solvent on the electronic structure and the photochemistry of nitrophenols Source: Environmental Science: Atmospheres (RSC Publishing) URL: [Link]
-
Title: Cryophotolysis of caged compounds: a technique for trapping intermediate states in protein crystals Source: PubMed URL: [Link]
-
Title: Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Atmospheres - UCI Aerosol Photochemistry Group Source: UCI URL: [Link]
-
Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: Nature URL: [Link]
-
Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
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Applications of 1-(1-(2-nitrophenyl)ethyl)urea in Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Chiral Urea
In the landscape of modern organic synthesis, the quest for novel reagents that offer high levels of stereocontrol and functional group tolerance is paramount. 1-(1-(2-nitrophenyl)ethyl)urea emerges as a molecule of significant interest, embodying a unique convergence of functionalities. Its structure integrates a chiral backbone, a urea moiety capable of hydrogen bonding, and a photolabile 2-nitrophenyl group. While this specific molecule is not yet widely documented in the peer-reviewed literature, its constituent parts suggest a versatile profile for applications in asymmetric catalysis, chiral resolution, and photolabile protection strategies. This guide aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this compound, complete with detailed, plausible protocols to stimulate further investigation.
The urea functional group is a cornerstone of many bioactive compounds and organocatalysts due to its ability to form stable hydrogen bonds with target molecules.[1] When incorporated into a chiral scaffold, as in the case of this compound, it can create a chiral environment that directs the stereochemical outcome of a reaction.[2] Furthermore, the presence of the 2-nitrophenyl group, a well-known photolabile protecting group, introduces the intriguing possibility of light-mediated transformations and deprotection steps.[3][4]
This document will explore the synthesis of this promising compound and delve into its hypothesized applications, providing a theoretical and practical framework for its use in the laboratory.
Proposed Synthesis of this compound
The synthesis of unsymmetrical ureas is a well-established area of organic chemistry.[5][6] A common and effective method involves the reaction of an amine with an isocyanate.[7][8] For the synthesis of the title compound, a two-step procedure starting from commercially available 1-(2-nitrophenyl)ethan-1-amine is proposed.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target urea.
Experimental Protocol: Synthesis of this compound
Materials:
-
(rac)-1-(2-nitrophenyl)ethan-1-amine
-
Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Aqueous Ammonia (28-30%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
Step 1: In situ generation of 1-(2-nitrophenyl)ethyl isocyanate
-
To a solution of (rac)-1-(2-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred amine solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood. Alternatively, CDI (1.1 eq) can be used as a safer phosgene substitute.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting amine is consumed.
Step 2: Formation of this compound
-
Cool the reaction mixture containing the in situ generated isocyanate to 0 °C.
-
Slowly add aqueous ammonia (5.0 eq) to the reaction mixture.
-
Stir vigorously at room temperature for 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Application I: As a Chiral Organocatalyst in Asymmetric Michael Additions
Chiral urea derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including Michael additions.[9][10] They function through a bifunctional activation mechanism, where the urea moiety activates the electrophile via hydrogen bonding, and a basic site on the catalyst can activate the nucleophile.[9] Although this compound lacks an integrated basic group, it can still function as a potent hydrogen-bond donor to activate electrophiles.
Proposed Catalytic Cycle for a Michael Addition
Caption: Proposed activation of an electrophile by the chiral urea.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
Materials:
-
1-(1-(S)-1-(2-nitrophenyl)ethyl)urea (as catalyst)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Toluene
-
Standard work-up and purification reagents
Procedure:
-
To a vial, add 1-(1-(S)-1-(2-nitrophenyl)ethyl)urea (0.1 eq, 10 mol%).
-
Add toluene as the solvent.
-
Add trans-β-nitrostyrene (1.0 eq).
-
Add diethyl malonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to yield the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary (Hypothetical)
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | 25 | 48 | 85 | 75 |
| 5 | 25 | 72 | 80 | 72 |
| 10 | 0 | 96 | 75 | 85 |
Application II: As a Chiral Resolving Agent for Racemic Acids
Chiral resolution is a fundamental technique for obtaining enantiomerically pure compounds.[11] The process often involves the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent.[12] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[13] The basic urea functionality in this compound can form salts with acidic compounds.
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of (rac)-Mandelic Acid
Materials:
-
(rac)-Mandelic acid
-
(S)-1-(1-(2-nitrophenyl)ethyl)urea
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve (rac)-mandelic acid (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve (S)-1-(1-(2-nitrophenyl)ethyl)urea (0.5 eq) in hot ethanol.
-
Slowly add the urea solution to the mandelic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol.
-
To liberate the enantiomerically enriched mandelic acid, suspend the crystals in water and add 1 M HCl until the pH is ~1-2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate to yield the mandelic acid.
-
Determine the enantiomeric excess of the recovered mandelic acid by chiral HPLC or polarimetry.
Application III: A Precursor for Photolabile Derivatives
The 2-nitrophenyl)ethyl moiety is a well-established photolabile protecting group.[3] Upon irradiation with UV light (typically around 350 nm), it undergoes an intramolecular hydrogen abstraction, leading to the cleavage of the bond connecting it to the protected group.[4] While the urea itself is not a traditional protecting group, it can serve as a handle to introduce this photolabile functionality onto other molecules. For instance, it could be used to derivatize a carboxylic acid, forming a photolabile acylurea.
Conceptual Pathway for Photochemical Deprotection
Caption: Conceptual photocleavage of a derivative.
Conclusion and Future Outlook
This compound stands as a promising yet underexplored molecule in the field of organic synthesis. Its unique combination of a chiral center, a hydrogen-bonding urea moiety, and a photolabile group provides a rich platform for the development of new synthetic methodologies. The protocols and applications outlined in this guide are based on well-established chemical principles and are intended to serve as a starting point for further research. We encourage the scientific community to investigate the potential of this and related compounds, with the expectation that they will prove to be valuable tools in asymmetric synthesis, chiral separations, and photochemistry.
References
- BenchChem. (2025).
- MDPI. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)
- ResearchGate. (2025). Application of chiral (thio)
- PubMed. (2004). Development of novel chiral urea catalysts for the hetero-Michael reaction.
- R Discovery. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)
- ACS Publications. (1950).
- RSC Publishing. (n.d.).
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Chemistry of urea nitroderivatives - 1. Synthesis of N,N '-dinitro ureas.
- Wikipedia. (n.d.). Chiral resolution.
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
- PubMed Central. (2025).
- ResearchGate. (2025).
- University at Albany. (n.d.).
- PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
- ResearchGate. (2021). (PDF) The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- PubMed. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid.
- PubMed. (2023).
- chemeurope.com. (n.d.). Chiral resolution.
- ResearchGate. (2025). Urea: A Useful and Inexpensive Chemical for Organic Synthesis.
- ResearchGate. (2025). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
- Gavin Publishers. (2018).
- ACS Publications. (n.d.). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis.
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Application Notes and Protocols for Uncaging Experiments with 1-(1-(2-nitrophenyl)ethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light to Control Biological Processes
The ability to precisely control the concentration of bioactive molecules in space and time is a cornerstone of modern biological research. Photolabile protecting groups, or "caged" compounds, offer an elegant solution, allowing for the light-triggered release of a molecule of interest. This application note provides a comprehensive guide to the experimental setup and protocols for uncaging experiments using 1-(1-(2-nitrophenyl)ethyl)urea , a photolabile precursor to urea.
The 2-nitrophenylethyl (NPE) caging group is a well-established photolabile moiety that undergoes efficient photolysis upon exposure to near-UV light.[1] This process allows for the rapid and localized release of the caged molecule, in this case, urea, enabling researchers to study its effects with high spatiotemporal resolution.[1][2] The ability to control urea release is of significant interest in various fields, including the study of enzyme kinetics, particularly for enzymes like urease, and in understanding the physiological roles of urea in different biological systems.[3][4]
This guide will delve into the underlying photochemical mechanism, provide detailed protocols for both in vitro and in cellulo uncaging experiments, and offer insights into data analysis and interpretation.
The Science Behind the Switch: Mechanism of Uncaging
The photolysis of this compound is initiated by the absorption of a photon, typically in the near-UV range. This excitation triggers an intramolecular hydrogen abstraction from the benzylic carbon by the ortho-nitro group, a process characteristic of a Norrish Type II reaction. This leads to the formation of a transient aci-nitro intermediate.[5] This intermediate is unstable and rapidly rearranges to release urea and form a 2-nitrosoacetophenone byproduct.[5]
The efficiency of this process is quantified by the photolysis quantum yield (Φ), which is the ratio of the number of molecules uncaged to the number of photons absorbed. While the specific quantum yield for this compound is not extensively reported, analogous 1-(2-nitrophenyl)ethyl phosphate esters exhibit a quantum yield of approximately 0.53, suggesting a high efficiency for the uncaging process.[6][7]
CagedUrea [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcitedState [label="Excited State", fillcolor="#F1F3F4", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Urea + 2-Nitrosoacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"];
CagedUrea -> ExcitedState [label="hν (UV Light)"]; ExcitedState -> AciNitro [label="Intramolecular H-abstraction"]; AciNitro -> Products [label="Rearrangement"]; }
Figure 1: Simplified reaction pathway for the photouncaging of this compound.
Essential Equipment and Reagents
A successful uncaging experiment relies on the proper selection and setup of equipment. The following table summarizes the key components:
| Equipment/Reagent | Specifications & Key Considerations |
| UV Light Source | Xenon Arc Lamp: Provides a broad spectrum of high-intensity light. Use with a monochromator or bandpass filter (e.g., centered around 340-365 nm) to select the optimal uncaging wavelength.[6] |
| Pulsed Lasers (e.g., Nitrogen Laser): Offer high temporal resolution for rapid uncaging.[2] | |
| UV LEDs: A cost-effective and stable option, often suitable for cell culture experiments.[6] | |
| Microscope | An inverted microscope is typically used for in cellulo experiments, allowing for simultaneous imaging and uncaging. |
| Optical Fibers | Useful for delivering a focused beam of UV light directly to the sample, minimizing photodamage to surrounding areas.[2] |
| Quartz Cuvettes/Plates | Essential for in vitro experiments as standard plastic or glass will absorb UV light. |
| Spectrophotometer/Fluorometer | For quantifying the release of urea or monitoring changes in the absorbance/fluorescence of the caged compound. |
| This compound | Ensure high purity. Can be synthesized or purchased from commercial suppliers. |
| Solvents | The caged compound is typically dissolved in a biocompatible solvent like DMSO before being diluted in the experimental buffer. |
| Biological Sample | Purified enzyme, cell culture, or tissue slice, depending on the experimental goal. |
Safety First: Working with UV Light
Direct exposure to UV radiation can be harmful to the eyes and skin. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear UV-blocking safety glasses or a face shield, a lab coat, and gloves.
-
Enclosure: Whenever possible, enclose the UV light source.
-
Warning Signs: Clearly label areas where UV light is in use.
-
Minimize Exposure: Limit the duration of exposure and maximize the distance from the UV source.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general methods for the synthesis of urea derivatives.[8][9][10]
Materials:
-
1-(2-Nitrophenyl)ethylamine
-
Potassium isocyanate or an appropriate isocyanate precursor
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Triethylamine (if starting from an amine hydrochloride)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(2-nitrophenyl)ethylamine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If starting with the hydrochloride salt of the amine, add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of the isocyanate precursor (e.g., potassium isocyanate, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction may require gentle heating to proceed to completion.
-
Once the starting material is consumed, quench the reaction with a small amount of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Uncaging and Quantification of Urea Release
This protocol is designed to measure the rate and efficiency of urea release in a cell-free system.
Materials:
-
Stock solution of this compound in DMSO (e.g., 10 mM)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvette or 96-well plate
-
UV light source with a filter for the desired wavelength (e.g., 365 nm)
-
Urea quantification assay kit (e.g., colorimetric or fluorometric)[11][12][13]
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the experimental buffer to the desired final concentration (e.g., 100 µM). Protect this solution from light.
-
Transfer the working solution to a quartz cuvette or the wells of a quartz plate.
-
Expose the sample to UV light for a defined period. To determine the kinetics of release, take aliquots at different time points of irradiation.
-
For each time point, quantify the concentration of released urea using a suitable assay kit according to the manufacturer's instructions.[11][12][13]
-
As a control, measure the urea concentration in a non-irradiated sample of the working solution to account for any spontaneous hydrolysis.
-
Plot the concentration of released urea as a function of irradiation time to determine the uncaging rate.
A [label="Prepare Caged Urea Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transfer to Quartz Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Expose to UV Light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Collect Aliquots at Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quantify Urea Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 2: Workflow for in vitro uncaging experiments.
Protocol 3: In Cellulo Uncaging for Studying Enzyme Kinetics
This protocol provides a framework for using caged urea to study the kinetics of urease in a cellular context or with purified enzyme.[3][14][15][16]
Materials:
-
Cell culture expressing urease or a solution of purified urease enzyme.
-
Stock solution of this compound in DMSO.
-
Cell culture medium or enzyme reaction buffer.
-
Microscope equipped with a UV light source.
-
Method for monitoring enzyme activity (e.g., pH indicator for ammonia production, or a coupled enzyme assay).
Procedure:
-
Cell Preparation: Culture the cells in a suitable vessel for microscopy (e.g., glass-bottom dish). If using purified enzyme, prepare the reaction mixture in a microplate.
-
Loading Caged Urea: Add the this compound stock solution to the cell culture medium or enzyme reaction buffer to the desired final concentration. Incubate to allow for equilibration.
-
Experimental Setup: Place the sample on the microscope stage. Focus the UV light source on the region of interest.
-
Uncaging and Monitoring: Initiate the uncaging by exposing the selected area to UV light. Simultaneously, begin monitoring the enzyme activity. For example, if monitoring a pH change due to ammonia production, record the signal from a pH-sensitive fluorescent dye.
-
Data Acquisition: Record the change in the monitored parameter over time.
-
Controls: Perform control experiments, including:
-
Exposing the sample to UV light without the caged compound to check for light-induced artifacts.
-
Adding the caged compound without UV exposure to ensure it is biologically inert before photolysis.
-
Adding the expected final concentration of urea directly to the sample to determine the maximum response.
-
Data Analysis and Interpretation
The primary data from an uncaging experiment will be the measurement of a biological response as a function of time following UV irradiation. This could be a change in fluorescence, absorbance, or an electrophysiological recording.
-
Kinetics of Release: The rate of the biological response should be correlated with the rate of urea release, which can be determined from the in vitro experiments.
-
Dose-Response: By varying the intensity or duration of the UV light exposure, a dose-response curve can be generated to determine the concentration of released urea required to elicit a half-maximal response (EC50).
-
Spatial Control: In cellular experiments, the spatial extent of the biological response should correspond to the area that was illuminated with UV light.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No or low biological response | Insufficient uncaging | Increase UV light intensity or duration. Verify the functionality of the light source and optics. Confirm the concentration and purity of the caged compound. |
| Caged compound is not reaching the target | Ensure adequate incubation time for diffusion. For intracellular targets, consider methods to facilitate membrane permeation. | |
| High background activity | Spontaneous hydrolysis of the caged compound | Prepare fresh solutions of the caged compound and protect them from ambient light. |
| The caged compound itself is biologically active | Perform control experiments with the caged compound in the absence of UV light to assess its inherent activity. If active, a different caging strategy may be needed. | |
| Photodamage to the sample | UV light intensity is too high or exposure is too long | Reduce the light intensity or duration. Use a more focused light source to limit the illuminated area. |
Conclusion: A Powerful Tool for Biological Discovery
This compound provides researchers with a powerful tool to investigate the roles of urea in a wide range of biological processes with unprecedented spatiotemporal control. By carefully designing and executing uncaging experiments as outlined in these application notes, scientists can gain valuable insights into enzyme mechanisms, cellular signaling, and drug action. The versatility of photouncaging, combined with the specific advantages of caged urea, opens up new avenues for discovery in both basic research and drug development.
References
-
A. A. F. de Oliveira, et al. (2022). Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR. Angewandte Chemie International Edition. Available at: [Link]
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B. L. St. Clair. (2020). Exploring the Urease Mechanism by Light Driven Uncaging of Urea Compounds. Electronic Theses and Dissertations. Available at: [Link]
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J. E. T. Corrie, et al. (2016). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences. Available at: [Link]
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A. M. Gurney. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). Available at: [Link]
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V. Parpura & P. G. Haydon. (1999). "Uncaging" using optical fibers to deliver UV light directly to the sample. Journal of Neuroscience Methods. Available at: [Link]
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Z. Lin, et al. (2024). A Reliable and Precise Protocol for Urea Quantification in Photo/Electrocatalysis. Angewandte Chemie International Edition. Available at: [Link]
- N. W. Luedtke & P. G. Schultz. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters.
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L. Tiwari, et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available at: [Link]
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M. B. Fidaleo, et al. (2004). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly. Available at: [Link]
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J. E. T. Corrie, et al. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Request PDF. Available at: [Link]
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P. E. Wilcox & W. A. Schroeder. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry. Available at: [Link]
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A. A. F. de Oliveira, et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available at: [Link]
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J. W. Walker, et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (2023). Quantum yield. Available at: [Link]
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J. W. Walker, et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available at: [Link]
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L. Zhou, et al. (2001). Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. The International Journal of Biochemistry & Cell Biology. Available at: [Link]
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M. B. Fidaleo, et al. (2004). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly. Available at: [Link]
-
X. Long, et al. (2019). Removal of urea from swimming pool water by UV/VUV: The roles of additives, mechanisms, influencing factors, and reaction products. Water Research. Available at: [Link]
-
X. Long, et al. (2019). Removal of urea from swimming pool water by UV/VUV: The roles of additives, mechanisms, influencing factors, and reaction products. Request PDF. Available at: [Link]
-
M. E. Douglas, et al. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS One. Available at: [Link]
-
K. Nikkola, et al. (n.d.). Enzymatic analysis of urea in swimming pool water. Fisher Scientific. Available at: [Link]
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Application Notes and Protocols: In Vitro Evaluation of 1-(1-(2-nitrophenyl)ethyl)urea
Introduction
1-(1-(2-nitrophenyl)ethyl)urea is a novel synthetic compound featuring a nitrophenyl group and a urea moiety. The presence of the nitrophenyl group suggests potential cytotoxic and pro-oxidative properties, while the urea functional group is a common scaffold in a diverse range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a tiered in vitro evaluation of the biological effects of this compound. The proposed assays are designed to first establish a cytotoxicity profile, followed by an investigation into its potential anti-inflammatory and anti-cancer activities, and finally to probe a key signaling pathway potentially modulated by this class of compounds.
This guide emphasizes a logical, stepwise approach to characterization, ensuring that each experimental choice is supported by a clear scientific rationale. All protocols are designed to be self-validating through the inclusion of appropriate controls.
Part 1: Foundational Cytotoxicity Assessment
A primary and essential step in the evaluation of any novel compound is to determine its cytotoxic potential.[3][4] This information is crucial for identifying a suitable concentration range for subsequent, more specific biological assays and for understanding the compound's general effect on cell viability. We will employ two complementary assays to assess cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Caption: Workflow of the MTT assay for cell viability.
-
Cell Seeding: Seed a suitable cell line (e.g., A549 human lung carcinoma, BEAS-2B normal human bronchial epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Endpoint | Colorimetric (purple formazan) | Colorimetric (red formazan) |
| Indication | Cell viability and proliferation | Cell death (necrosis or late apoptosis) |
| Cell Line Examples | A549, BEAS-2B, HeLa, MCF-7 | A549, BEAS-2B, HeLa, MCF-7 |
| Typical Incubation | 24-72 hours | 24-72 hours |
Part 2: Investigation of Anti-Inflammatory Potential
Inflammation is a complex biological response, and many compounds exert anti-inflammatory effects by inhibiting key enzymes or modulating inflammatory signaling pathways.[7][8] Given that some urea derivatives have shown anti-inflammatory properties, it is pertinent to investigate this potential for this compound.
Inhibition of Protein Denaturation Assay
Protein denaturation is a process where proteins lose their tertiary and secondary structures. This phenomenon is implicated in inflammation.[9] The ability of a compound to inhibit protein denaturation can be an indication of its anti-inflammatory activity.
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).
-
Control: A control solution is prepared with 0.2 mL of vehicle instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[8][10] Inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs.
Commercially available COX inhibitor screening assay kits provide a reliable and straightforward method. The general principle involves the measurement of the peroxidase activity of COX.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, enzyme, arachidonic acid, and colorimetric substrate).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add this compound at various concentrations. Include a known COX inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) and then measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
This assay measures the ability of the compound to inhibit the activity of 5-lipoxygenase, which converts linoleic acid to a hydroperoxide product.
-
Reaction Mixture: In a cuvette, mix phosphate buffer (pH 6.3), 5-lipoxygenase enzyme solution, and this compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a solution of linoleic acid.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of 5-LOX inhibition and the IC50 value.
Part 3: Evaluation of Anti-Cancer Activity
The urea scaffold is present in several approved anti-cancer drugs. Therefore, it is logical to assess the potential of this compound to inhibit cancer cell proliferation and induce apoptosis.
Cancer Cell Line Proliferation Assay
This assay will determine the effect of the compound on the growth of various cancer cell lines.[11][12]
-
Cell Seeding: Seed various cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Reagent Addition: Add the CyQUANT® Direct detection reagent to the wells.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Caspase-3/7 Activity Assay for Apoptosis
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[13] Caspase-3 and -7 are key executioner caspases. An increase in their activity is a hallmark of apoptosis.
Caption: Workflow of the Caspase-Glo® 3/7 assay.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations determined from the cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a suitable time to induce apoptosis (e.g., 6-24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14] Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as fold-change in caspase activity compared to the vehicle control.
| Parameter | Cell Proliferation Assay | Caspase-3/7 Assay |
| Principle | Measures the number of viable cells | Measures the activity of executioner caspases |
| Endpoint | Fluorescence or Luminescence | Luminescence |
| Indication | Inhibition of cell growth | Induction of apoptosis |
| Cell Line Examples | HCT116, MCF-7, A549 | HCT116, MCF-7, A549 |
| Typical Incubation | 48-72 hours | 6-24 hours |
Part 4: Mechanistic Insight - NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[15][16][17] Its dysregulation is associated with various diseases, including cancer and chronic inflammatory conditions. Investigating the effect of this compound on NF-κB activation can provide valuable mechanistic insights.
NF-κB Activation Assay (Translocation)
This assay determines whether the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation (e.g., with TNF-α).
Caption: Simplified NF-κB signaling pathway.
-
Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 1% BSA in PBST. Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.
Conclusion
The series of in vitro assays detailed in this application note provides a robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, anti-cancer activity, and its effect on the NF-κB signaling pathway, researchers can gain a comprehensive understanding of the compound's biological profile. This foundational knowledge is indispensable for guiding further preclinical development and for elucidating its mechanism of action.
References
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Creative Bioarray. Caspase Activity Assay. [Link]
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Creative Biolabs. In Vitro Cytotoxicity Analysis Service. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. [Link]
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Abbkine. Caspase-3 activity assay. [Link]
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- NIH National Library of Medicine. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
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- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
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Innoprot. Tumor Cell Proliferation Assay. [Link]
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Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
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NIH National Library of Medicine. HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]
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- Semantic Scholar. (2012). Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-AMINO-1-(4-nitrophenyl). Pharmaceutical Chemistry Journal.
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Application Notes & Protocols for Cell-Based Assays Using Nitrophenyl Urea Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl urea derivatives represent a significant class of compounds in cancer research, most notably exemplified by the multi-kinase inhibitor Sorafenib.[1] These structures are pivotal in the design of targeted therapies due to their ability to inhibit various protein kinases crucial for tumor cell signaling.[2][3] The core mechanism often involves interference with key signaling cascades like the RAF/MEK/ERK pathway, which governs cell proliferation, differentiation, and survival.[4][5] Additionally, many derivatives exhibit anti-angiogenic properties by targeting receptor tyrosine kinases such as VEGFR and PDGFR.[3][6]
This guide provides a comprehensive framework for utilizing nitrophenyl urea derivatives in common cell-based assays. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that researchers can generate robust, reproducible, and meaningful data. The protocols included are designed as self-validating systems with integrated controls to maintain scientific integrity.
Core Mechanism of Action: Kinase Inhibition
The primary anticancer effect of many nitrophenyl urea derivatives stems from their function as kinase inhibitors.[2] Kinases are enzymes that transfer phosphate groups to proteins, a process called phosphorylation, which acts as a molecular switch to regulate a vast array of cellular functions.[7] In many cancers, kinases in signaling pathways like the RAF/MEK/ERK cascade become constitutively active, leading to uncontrolled cell growth.[8]
Nitrophenyl urea compounds, such as Sorafenib, can block the activity of key kinases like C-RAF and B-RAF.[8][9] This inhibition prevents the downstream phosphorylation of MEK and ERK, ultimately disrupting the signal that tells cancer cells to proliferate.[4][9]
Signaling Pathway Diagram: RAF/MEK/ERK Inhibition
The following diagram illustrates the canonical RAF/MEK/ERK signaling pathway and the point of inhibition by nitrophenyl urea derivatives like Sorafenib.
Caption: Inhibition of the RAF/MEK/ERK signaling cascade by nitrophenyl urea derivatives.
Application Note 1: Assessing Compound Cytotoxicity with MTS Assays
Principle
The first step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTS assay is a robust, colorimetric method for this purpose.[10] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[11] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium salt into a soluble, colored formazan product.[11] The amount of formazan, measured by absorbance, reflects the number of living cells. This allows for the calculation of key metrics like the IC50 (half-maximal inhibitory concentration), which quantifies compound potency.
Experimental Workflow: From Compound to IC50
Caption: General experimental workflow for determining the IC50 of a test compound.
Detailed Protocol: MTS Cell Viability Assay
Materials:
-
Nitrophenyl urea derivative (test compound)
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
96-well, clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the nitrophenyl urea derivative in anhydrous DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.[12]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Self-Validation: Include "media only" wells for background control and "untreated cells" wells for a 100% viability control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[13]
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old media and add 100 µL of the respective compound dilutions or control media to the wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTS Assay and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Sample Data Presentation
| Compound Concentration (µM) | Mean Absorbance (490 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 0.1 | 1.188 | 95.0% |
| 1 | 0.938 | 75.0% |
| 5 | 0.625 | 50.0% |
| 10 | 0.375 | 30.0% |
| 50 | 0.150 | 12.0% |
| 100 | 0.131 | 10.5% |
| Calculated IC50 | 5.0 µM |
Application Note 2: Elucidating Mechanism of Cell Death via Apoptosis Assay
Principle
After observing cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective cancer therapies.[9] A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary executioner caspases.
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify the activity of these caspases.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[15][16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal that is directly proportional to the amount of active caspase-3/7.[17]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with the nitrophenyl urea derivative as in the viability assay
-
96-well, white, opaque-bottom plates (essential for luminescence assays)[18]
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega G8090)
-
Luminometer or microplate reader with luminescence capability
-
Positive control inducer of apoptosis (e.g., Staurosporine)
Procedure:
-
Assay Plate Setup:
-
Seed and treat cells in a white-walled 96-well plate following the same procedure as the MTS assay (Steps 2 & 3 above).
-
Self-Validation: Include three key controls:
-
Untreated Cells: Negative control for basal caspase activity.
-
Vehicle Control: To account for any solvent effects.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) to confirm the assay is working.
-
-
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[19] Allow the reagent to equilibrate to room temperature before use.[17]
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[17]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15][16]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis and initiate the reaction.[16]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[17] The stable "glow-type" signal allows for a flexible incubation window.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Interpretation
An increase in luminescence (Relative Luminescence Units, RLU) in compound-treated cells compared to untreated or vehicle-treated cells indicates an induction of apoptosis via caspase-3/7 activation. The magnitude of the signal can be compared to the positive control to gauge the relative strength of apoptosis induction.
Troubleshooting Common Issues in Cell-Based Assays
Reproducibility is critical for reliable data.[20] Below are common pitfalls and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects due to evaporation in outer wells- Inaccurate pipetting | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.[13]- Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.[21] |
| Low Signal or No Response in Assay | - Low cell number or poor cell health- Compound instability or precipitation- Incorrect assay timing (e.g., measuring apoptosis too early/late) | - Optimize cell seeding density.[13]- Check for compound precipitation in media; if observed, adjust solvent or concentration.- Perform a time-course experiment to determine the optimal endpoint for your specific cell line and compound.[22] |
| High Background Signal | - Media components (e.g., phenol red in absorbance assays)- Microbial contamination (e.g., mycoplasma)- Insufficient blocking in antibody-based assays | - For absorbance assays, use phenol red-free media during the final measurement step.[13]- Regularly test cell cultures for mycoplasma contamination.- Ensure all reagents are sterile and proper aseptic technique is used.[18] |
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
-
Liu, L., Cao, Y., Chen, C., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research.
-
Protocol for Cell Viability Assays. BroadPharm. (2022).
-
Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Labroots. (2020).
-
Wang, Z., Chen, J., Wang, Y., et al. (2011). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica.
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025).
-
Wang, Y., Jin, H., Bao, W., et al. (2017). Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. Oncology Letters.
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. (2013).
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.
-
MTS Tetrazolium Assay Protocol. Creative Bioarray.
-
MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam.
-
Caspase 3/7 Activity. Protocols.io. (2025).
-
Methods for Detecting Kinase Activity. Cayman Chemical. (2021).
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research.
-
Kinase Activity Assay. Creative Diagnostics.
-
Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
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Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
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Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021).
-
Mand, A. M., Smith, T. A., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
-
Mand, A. M., Smith, T. A., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024).
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A troubleshooting guide to microplate-based assays. BMG LABTECH.
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Wu, G., Yuan, Y., Chen, S., et al. (2011). Urea derivatives as anticancer agents. Current Medicinal Chemistry.
-
How to Use Inhibitors. Sigma-Aldrich.
-
Cirillo, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
-
Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. ResearchGate. (2025).
-
Wang, Y., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Kinase Inhibitor Library. MedchemExpress.com.
-
Zhang, M., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry.
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Development of 1-(1-(2-nitrophenyl)ethyl)urea as a Linker in PROTAC Design
Authored by: [Your Name], Senior Application Scientist
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2][3] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[4][5] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects these two moieties.[2][6] Upon forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][7] The PROTAC is then released to catalyze further degradation cycles.[4]
While the warhead and E3 ligase ligand provide target specificity, the linker is a critical determinant of a PROTAC's overall success.[1][8] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing the stability of the ternary complex, physicochemical properties, cell permeability, and pharmacokinetic profile.[1][9][10] Linker design, or "linkerology," has thus become a key area of focus in PROTAC development, with researchers exploring various lengths, compositions, and rigidities to optimize degrader efficacy.[9]
This application note introduces a novel linker, 1-(1-(2-nitrophenyl)ethyl)urea , for consideration in PROTAC design. We will explore the rationale for its use, provide detailed protocols for its synthesis and incorporation into a model PROTAC, and outline a comprehensive suite of assays for its characterization and functional validation.
The this compound Linker: A Rationale for its Application
The proposed this compound linker offers a unique combination of structural features that may be advantageous in PROTAC design:
-
Rigidity and Conformational Control: The urea moiety and the adjacent phenyl ring introduce a degree of rigidity, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[1][8]
-
Hydrogen Bonding Capabilities: The urea group provides both hydrogen bond donors and acceptors, which can facilitate intramolecular interactions or favorable interactions with the POI or E3 ligase, thereby stabilizing the ternary complex.
-
Modulation of Physicochemical Properties: The nitrophenyl group can influence the polarity and solubility of the PROTAC. Its electron-withdrawing nature may also impact the metabolic stability of the linker.
-
Synthetic Tractability: The synthesis of ureas is a well-established transformation in organic chemistry, allowing for reliable and scalable production of the linker and its derivatives.
In this guide, we will detail the development of a hypothetical PROTAC, AP-2201 , targeting the Bruton's tyrosine kinase (BTK) using the this compound linker.
Hypothetical PROTAC Design: AP-2201
-
Protein of Interest (POI): Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.
-
Warhead: A derivative of the BTK inhibitor, ibrutinib.
-
E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[11][12]
-
Linker: this compound.
I. Synthesis and Characterization of PROTAC AP-2201
This section provides a detailed protocol for the synthesis, purification, and characterization of the model PROTAC, AP-2201.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the PROTAC AP-2201.
Protocol 1: Synthesis of the this compound Linker and Conjugation
Rationale: This multi-step synthesis involves the formation of a key isocyanate intermediate from a carboxylic acid via a Curtius rearrangement. This is followed by a nucleophilic addition of an amine-functionalized warhead to form the urea linkage. Finally, the linker-warhead construct is coupled to the E3 ligase ligand.
Materials:
-
2-(2-nitrophenyl)propanoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Amine-functionalized ibrutinib derivative
-
Pomalidomide-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 1-(1-isocyanatoethyl)-2-nitrobenzene:
-
To a solution of 2-(2-nitrophenyl)propanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature. The resulting solution containing the isocyanate is used directly in the next step.
-
-
Warhead-Linker Conjugation:
-
To the solution from the previous step, add a solution of the amine-functionalized ibrutinib derivative (1.0 eq) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ibrutinib-linker conjugate.
-
-
Final PROTAC Assembly (AP-2201):
-
Dissolve the ibrutinib-linker conjugate (1.0 eq) and pomalidomide-PEG-acid (1.1 eq) in DMF.
-
Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification of AP-2201
Rationale: A two-step purification process is employed to ensure high purity of the final PROTAC, which is essential for accurate biological evaluation.[13][14]
Materials:
-
Crude AP-2201
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., hexane, ethyl acetate, methanol)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Procedure:
-
Flash Column Chromatography:
-
Dissolve the crude AP-2201 in a minimal amount of DCM.
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in DCM.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Reversed-Phase Preparative HPLC:
-
Dissolve the partially purified AP-2201 in a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA or FA).
-
Monitor the elution profile at 254 nm and collect the peak corresponding to AP-2201.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 3: Characterization of AP-2201
Rationale: Comprehensive characterization is crucial to confirm the identity and purity of the synthesized PROTAC.[15]
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of pure AP-2201 in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
Confirm the presence of characteristic peaks for the warhead, linker, and E3 ligase ligand moieties.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve a small sample of pure AP-2201 in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze by LC-MS to confirm the purity and determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of AP-2201.
-
II. Biochemical and Cellular Evaluation of PROTAC AP-2201
This section provides protocols for evaluating the biological activity of AP-2201.
Diagram of the Evaluation Workflow
Caption: Workflow for the biological evaluation of AP-2201.
Protocol 4: Target Binding Affinity Assay (Fluorescence Polarization)
Rationale: This assay confirms that the warhead moiety of the PROTAC retains its ability to bind to the target protein, BTK.[16][17]
Materials:
-
Recombinant human BTK protein
-
Fluorescently labeled tracer for BTK
-
AP-2201 and control compounds (e.g., ibrutinib)
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of AP-2201 and control compounds in assay buffer.
-
In a 384-well plate, add the fluorescent tracer and recombinant BTK protein.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the Ki or IC50 value from the resulting dose-response curve.
Protocol 5: Cellular Target Degradation Assay (Western Blot)
Rationale: This is a fundamental assay to demonstrate that the PROTAC induces the degradation of the target protein in a cellular context.[18]
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD8)
-
AP-2201
-
Cell lysis buffer
-
Primary antibodies (anti-BTK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed TMD8 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of AP-2201 for a specified time (e.g., 18 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BTK and a loading control (GAPDH or β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK degradation.
Protocol 6: Determination of DC50 and Dmax
Rationale: To quantify the potency and efficacy of the PROTAC, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined.[19][20]
Method:
-
Perform a cellular target degradation assay (e.g., In-Cell Western, high-content imaging, or quantitative Western blot) with a more extensive concentration range of AP-2201.
-
Plot the percentage of remaining BTK protein against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the DC50 and Dmax values.
Protocol 7: Cell Viability Assay
Rationale: This assay assesses the downstream functional consequence of BTK degradation, which is expected to be a reduction in the viability of BTK-dependent cancer cells.
Materials:
-
TMD8 cells
-
AP-2201
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white plates
-
Luminometer
Procedure:
-
Seed TMD8 cells in 96-well plates.
-
Treat the cells with a serial dilution of AP-2201 for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[21][22]
III. Data Presentation and Interpretation
Quantitative data from the evaluation of AP-2201 should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Performance of PROTAC AP-2201
| Parameter | AP-2201 | Ibrutinib (Control) |
| BTK Binding Ki (nM) | 15 | 2 |
| Cellular BTK DC50 (nM) | 25 | N/A |
| Dmax (%) | >95 | N/A |
| TMD8 Cell Viability IC50 (nM) | 40 | 10 |
Interpretation of Hypothetical Results:
-
AP-2201 demonstrates potent binding to BTK, albeit slightly weaker than the parent inhibitor, which is a common observation for PROTACs.
-
The PROTAC effectively degrades BTK in cells with a low nanomolar DC50 and achieves a high level of maximal degradation (Dmax).
-
The degradation of BTK translates to a potent anti-proliferative effect in BTK-dependent TMD8 cells, as shown by the low IC50 value.
IV. Conclusion
The this compound moiety represents a promising new linker for the design of PROTACs. Its semi-rigid structure and hydrogen bonding capacity may offer advantages in promoting the formation of a stable and productive ternary complex. The detailed synthetic and evaluation protocols provided in this application note serve as a comprehensive guide for researchers to explore the potential of this novel linker in their own targeted protein degradation projects. As with all PROTAC development, empirical testing and iterative optimization of the linker length, attachment points, and overall molecular architecture will be key to unlocking the full therapeutic potential of this exciting new modality.
V. References
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 991-1006. [Link]
-
Sun, X., Wang, J., & Rao, Y. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 349. [Link]
-
Steinebach, C., Lindner, S., & Beckmann, L. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702735. [Link]
-
Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. (2026). Oreate AI Blog. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Discovery - the University of Dundee Research Portal. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges. (2025). Drug Discovery News. [Link]
-
Proteolysis targeting chimera. (n.d.). Wikipedia. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Drug Discovery. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Analytical Chemistry. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. [Link]
-
He, Y., Zhang, X., & Dong, J. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 2(2), FDD49. [Link]
-
Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. (2025). Briefings in Bioinformatics. [Link]
-
Design and rationalizing warhead for the PROTAC targeting gamma-tubulin using neural networks. (n.d.). Webthesis - PoliTO. [Link]
-
Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. (2021). bioRxiv. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. [Link]
-
Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]
-
Plesniak, M. P., Shipe, W. D., & Scott, J. S. (2023). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. ACS Medicinal Chemistry Letters, 14(7), 996-1003. [Link]
-
Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry, 15(1), 1-6. [Link]
-
IC50 Values and Degradation Efficiency of Second Generation of SGK PROTACs a. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry. [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Thoracic Cancer. [Link]
-
Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents.
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). Scientific Reports. [Link]
-
MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. (n.d.). 百泰派克生物科技. [Link]
-
Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. (n.d.). Walsh Medical Media. [Link]
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- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
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- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
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- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. lifesensors.com [lifesensors.com]
- 21. researchgate.net [researchgate.net]
- 22. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Antibacterial Activity Screening of Novel Urea Derivatives
Introduction: The Promise of Urea Derivatives in Combating Antibacterial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Urea derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including antibacterial and antifungal properties.[2][3] The structural versatility of the urea scaffold allows for the synthesis of a wide array of derivatives, offering a rich chemical space for identifying potent antimicrobial leads.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antibacterial activity of novel urea derivatives. We will delve into the underlying principles of common screening assays, provide detailed, field-proven protocols, and offer insights into data interpretation and potential challenges.
Part 1: Foundational Screening for Antibacterial Activity
The initial phase of screening aims to identify "hit" compounds that exhibit any level of antibacterial activity. A widely used, cost-effective, and versatile technique for this preliminary assessment is the agar diffusion method.[6]
Agar Well Diffusion Assay: A Primary Assessment of Antibacterial Potential
The agar well diffusion method is a straightforward and efficient technique to qualitatively assess the antimicrobial activity of test compounds.[7][8] It relies on the diffusion of the antimicrobial agent from a well into an agar medium inoculated with a target microorganism.[6][7] The presence of a clear zone of inhibition around the well indicates the compound's ability to inhibit bacterial growth.[9][10]
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antibacterial agents.
-
Inoculum Standardization: The turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard to ensure a consistent bacterial lawn, leading to reproducible zone sizes.[8]
-
Pre-incubation Diffusion: Allowing the plates to sit at room temperature or 4°C before incubation ensures that the test compound diffuses into the agar before significant bacterial growth occurs, leading to more defined zones of inhibition.[7]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure a uniform bacterial lawn.
-
-
Creation of Wells and Application of Test Compounds:
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the inoculated agar plate.[7][11]
-
Carefully add a defined volume (e.g., 50-100 µL) of the dissolved urea derivative at a known concentration into each well.[7]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the derivatives, typically DMSO) on each plate.[12]
-
-
Incubation and Data Collection:
Caption: Workflow for the Agar Well Diffusion Assay.
Part 2: Quantitative Assessment of Antibacterial Potency
Following the identification of active compounds from the primary screen, the next critical step is to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[14][15][16]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[15][16] Each well is then inoculated with a standardized bacterial suspension.[16]
-
Microtiter Plates: The use of 96-well plates allows for the simultaneous testing of multiple compounds at various concentrations, making it a high-throughput method.[9]
-
Serial Dilutions: This approach provides a concentration gradient to precisely determine the lowest concentration that inhibits bacterial growth.[14]
-
Controls: The inclusion of a growth control (no compound), a sterility control (no bacteria), and a positive control (known antibiotic) is crucial for validating the assay results.[14]
-
Preparation of Reagents:
-
Prepare a stock solution of each urea derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum as described in the agar well diffusion protocol. Further dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the stock solution of the urea derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the urea derivative.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the urea derivative in which there is no visible bacterial growth (i.e., the well is clear).[14][17]
-
The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
-
Caption: Workflow for the Broth Microdilution Assay.
Part 3: Data Interpretation and Presentation
Interpreting Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) Data
-
ZOI: A larger zone of inhibition generally indicates greater antibacterial activity.[10] However, the size of the zone can be influenced by factors such as the compound's solubility and diffusion rate in the agar. Therefore, ZOI data is primarily qualitative.
-
MIC: The MIC value provides a quantitative measure of a compound's potency.[14] A lower MIC value indicates a more potent antibacterial agent.[17] It's important to note that MIC values for different antibiotics cannot be directly compared without considering their respective breakpoints.[18][19]
Data Presentation in Tables
Summarizing the screening data in a structured table allows for easy comparison of the activity of different urea derivatives against various bacterial strains.
| Compound ID | Test Bacterium | Zone of Inhibition (mm) | MIC (µg/mL) |
| Urea-Derivative-01 | Staphylococcus aureus | 18 | 16 |
| Urea-Derivative-01 | Escherichia coli | 12 | 64 |
| Urea-Derivative-02 | Staphylococcus aureus | 22 | 8 |
| Urea-Derivative-02 | Escherichia coli | 15 | 32 |
| Positive Control | Staphylococcus aureus | 25 | 2 |
| Positive Control | Escherichia coli | 20 | 4 |
| Negative Control | Staphylococcus aureus | 0 | >128 |
| Negative Control | Escherichia coli | 0 | >128 |
Part 4: Potential Mechanisms of Action and Challenges
While the primary screening assays determine the presence and potency of antibacterial activity, understanding the mechanism of action is a critical next step in drug development. For urea derivatives, several potential mechanisms have been proposed, including the inhibition of essential bacterial enzymes.[20] For instance, some urea derivatives have been shown to inhibit bacterial acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis.[20]
Challenges in Antibacterial Screening of Urea Derivatives:
-
Solubility: Many novel organic compounds, including urea derivatives, may have poor aqueous solubility, which can affect the accuracy of bioassays. It is crucial to select an appropriate solvent that is non-toxic to the bacteria at the concentrations used.
-
Compound Stability: The stability of the urea derivatives in the assay medium and under incubation conditions should be considered.
-
Emergence of Resistance: Bacteria can develop resistance to new antimicrobial agents.[20] It is important to consider this possibility and potentially perform further studies on resistance development.
Conclusion
The screening of novel urea derivatives for antibacterial activity is a systematic process that begins with qualitative assessments and progresses to quantitative potency determination. The agar well diffusion and broth microdilution methods are robust and reliable techniques for this purpose. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively identify and characterize promising new antibacterial candidates from the versatile class of urea derivatives, contributing to the critical fight against antimicrobial resistance.
References
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]
-
Dhakal, R., & Sapkota, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbiologics. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). NIH National Library of Medicine. Retrieved from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
-
Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. Retrieved from [Link]
-
Swami, S., et al. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry. Retrieved from [Link]
-
Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH National Library of Medicine. Retrieved from [Link]
-
Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Retrieved from [Link]
-
Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. (1944). The Journal of Immunology. Retrieved from [Link]
-
Silver, L. L. (2006). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. Retrieved from [Link]
-
Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Semantic Scholar. Retrieved from [Link]
-
Ramkumar, S. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. Microbe Investigations. Retrieved from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). NIH National Library of Medicine. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
-
Patil, M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). Florida Gulf Coast University. Retrieved from [Link]
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Application Notes and Protocols: Evaluating Novel Urea-Based Compounds in Kinase Inhibitor Discovery
Introduction: The Significance of the Urea Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes through the phosphorylation of substrate proteins. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. This has rendered kinases as one of the most intensively pursued target classes in modern drug discovery.[1] Within the diverse chemical landscape of kinase inhibitors, compounds featuring a urea moiety have emerged as a particularly successful and versatile scaffold.[2][3][4]
The urea functional group is a powerful pharmacophore in kinase inhibitor design primarily due to its ability to form multiple, stable hydrogen bond interactions within the ATP-binding pocket of kinases.[1][4] This key interaction often mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing for potent and often selective inhibition. Prominent examples of urea-based kinase inhibitors that have reached clinical success, such as Sorafenib and Regorafenib, underscore the therapeutic potential of this chemical class.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel urea-based compounds as potential kinase inhibitors, using the hypothetical compound 1-(1-(2-nitrophenyl)ethyl)urea as a representative example. We will delve into the foundational biochemical and cell-based assays, provide detailed step-by-step protocols, and discuss the interpretation of key data. The principles and methodologies outlined herein are designed to be broadly applicable to the preclinical assessment of any novel urea-containing kinase inhibitor candidate.
Part 1: Foundational Biochemical Evaluation of Kinase Inhibition
The initial step in characterizing a novel urea-based compound like this compound is to determine its direct inhibitory activity against a purified kinase enzyme. This is typically achieved through in vitro kinase activity assays.
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the enzymatic activity of a purified kinase in a controlled environment. The fundamental principle involves incubating the kinase with its substrate and ATP, and then detecting the resulting phosphorylation event. The inhibitory potential of a test compound is quantified by its ability to reduce this phosphorylation in a concentration-dependent manner. A common output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[1]
There are numerous formats for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[5][6] For the purposes of this guide, we will focus on a widely used and robust luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a generalized procedure for determining the IC50 value of a novel urea-based compound. It is essential to optimize this protocol for the specific kinase of interest.
Materials:
-
Purified, active recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in 100% DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Low-volume, 384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[1]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
100% Activity Control: Wells containing only DMSO.
-
0% Activity Control (Background): Wells that will receive all assay components except for the kinase enzyme.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the appropriate assay buffer.
-
Add the kinase solution (e.g., 5 µL) to each well containing the compound and controls (except the 0% activity control).
-
Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This step is crucial as it allows for the binding of the inhibitor to the kinase before the enzymatic reaction begins.[1]
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to all wells.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Incubate as recommended (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (0% activity control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Inhibitory Activity
To contextualize the potency of a novel compound, it is useful to compare its IC50 value against known inhibitors targeting the same or related kinases.
| Compound Name | Target Kinase | IC50 (nM) | Reference |
| This compound | Target Kinase X | To be determined | N/A |
| Sorafenib | c-Raf | 6 | [1] |
| Sorafenib | VEGFR-2 | 90 | [1] |
| Lenvatinib | VEGFR-2 | 4 | [1] |
| Regorafenib | VEGFR-2 | 22 | [1] |
| Compound 2 (Pyridin-2-yl urea) | ASK1 | 1.55 ± 0.27 | [1][7] |
Part 2: Cell-Based Assays for Target Engagement and Functional Effects
While in vitro assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment.[8][9] Cell-based assays are therefore a critical next step to confirm that the compound can enter cells, engage its target kinase, and elicit a functional downstream response.[10]
Principle of Cell-Based Kinase Assays
Cell-based assays measure the activity of a kinase within its native cellular context.[10] This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[8] A potent and cell-permeable inhibitor will decrease the phosphorylation of this substrate in a dose-dependent manner.
Protocol 2: Western Blotting for Phospho-Substrate Levels
Western blotting is a widely used technique to assess changes in protein phosphorylation levels.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
This compound (or other test compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Experimental Workflow:
Caption: General workflow for a Western blot-based cellular kinase inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Perform chemiluminescent detection using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized phospho-substrate levels against the compound concentration to visualize the dose-dependent inhibition of kinase activity in a cellular context.
-
Part 3: Understanding the Broader Context: Signaling Pathways
Urea-based inhibitors often target kinases that are key nodes in critical signaling pathways.[1] Understanding these pathways is crucial for predicting the broader biological effects of a novel inhibitor and for identifying potential therapeutic applications.
For instance, many urea-based inhibitors, like Sorafenib, target kinases in the Ras-Raf-MEK-ERK pathway, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation and survival.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: A Guide to Studying Protein-Ligand Interactions with Urea-Based Compounds
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Introduction: The Unique Challenge and Opportunity of Urea-Based Ligands
Urea and its derivatives represent a fascinating and increasingly important class of compounds in drug discovery and chemical biology. From their historical role as protein denaturants to their modern application as potent and specific enzyme inhibitors, understanding the molecular underpinnings of their interactions with proteins is paramount.[1][2] The urea moiety, with its dual hydrogen bond donor and acceptor capabilities, coupled with a planar structure, can engage in a rich network of interactions within a protein binding pocket.[1] These interactions can include direct hydrogen bonds with backbone amides and acidic/basic side chains, as well as favorable van der Waals contacts and even stacking with aromatic residues.[1][3][4]
However, the very characteristics that make urea-based compounds effective also present unique methodological challenges. Their potential to induce localized unfolding or conformational changes, even at sub-denaturing concentrations, requires a carefully chosen and multi-faceted analytical approach.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methodologies to characterize the binding of urea-based ligands to their protein targets. We will delve into the "why" behind experimental choices, offering not just protocols, but a strategic framework for generating high-quality, reliable data.
The Strategic Imperative: A Multi-Modal Approach
No single technique can fully capture the nuances of a protein-ligand interaction, especially with potentially disruptive compounds like ureas. A comprehensive understanding is best achieved by integrating biophysical and computational methods. Each technique offers a unique lens through which to view the binding event, and their combined insights provide a more complete and validated picture.
Caption: Integrated workflow for studying protein-urea interactions.
Biophysical Characterization: Quantifying the Interaction
Biophysical techniques provide the quantitative backbone for any binding study. They measure the physical consequences of the interaction, yielding crucial data on affinity, stoichiometry, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Why ITC? ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9][10][11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[9][10] For urea-based compounds, understanding the thermodynamic signature is particularly insightful. A large enthalpic contribution might suggest strong hydrogen bonding, while a significant entropic component could indicate the displacement of water molecules from a hydrophobic pocket.
Protocol: ITC Analysis of a Protein-Urea Compound Interaction
-
Sample Preparation (Critical Step):
-
Purity: Ensure both protein and ligand are of the highest possible purity to avoid artifacts.[12]
-
Buffer Matching: Dialyze the protein extensively against the final experimental buffer. Dissolve the urea-based compound in the exact same buffer from the dialysis.[12] Mismatched buffers can lead to large heats of dilution that obscure the binding signal.
-
Concentration Determination: Accurately determine the concentrations of both protein and ligand solutions. Protein concentration can be measured by UV-Vis absorbance at 280 nm, while the ligand concentration should be determined by a reliable method such as quantitative NMR or by precise weight if the compound is highly pure and stable.
-
-
Experimental Setup:
-
Instrument: Utilize a sensitive ITC instrument such as a MicroCal PEAQ-ITC or similar.
-
Sample Placement: Typically, the protein is placed in the sample cell and the ligand in the syringe.[12] However, for very soluble ligands, a "reverse titration" (ligand in cell, protein in syringe) can be performed.[12]
-
Concentrations: The choice of concentrations is guided by the "c-window," where c = n * [Protein] / Kd. For optimal results, 'c' should be between 5 and 500.[9] If the Kd is unknown, a good starting point is 20 µM protein in the cell and 200 µM ligand in the syringe.[12]
-
Temperature: Perform the experiment at a physiologically relevant temperature, typically 25°C.
-
-
Titration:
-
Injection Scheme: A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by 18-20 injections of a larger volume (e.g., 2 µL).
-
Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[8] This data will be subtracted from the protein-ligand titration data.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, ΔH, and ΔS.
-
| Parameter | Typical Range for Urea-Based Inhibitors | Significance |
| Kd (Dissociation Constant) | 10 nM - 100 µM | Higher affinity is indicated by a lower Kd value. |
| n (Stoichiometry) | 0.8 - 1.2 | Should be close to 1 for a 1:1 binding model. |
| ΔH (Enthalpy Change) | Favorable (negative) or Unfavorable (positive) | A negative value often indicates favorable hydrogen bonding and van der Waals interactions. |
| ΔS (Entropy Change) | Favorable (positive) or Unfavorable (negative) | A positive value can suggest the release of ordered water molecules from the binding site (hydrophobic effect). |
Table 1: Key Thermodynamic Parameters from ITC.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
Why SPR? SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[13][14] Its primary strength lies in its ability to determine the kinetic rate constants of an interaction: the association rate constant (kon) and the dissociation rate constant (koff).[13][14] This is crucial for drug development, as a slow off-rate can lead to a longer duration of action. For urea-based compounds, SPR can also reveal more complex binding models, such as conformational changes upon binding.
Protocol: SPR Kinetic Analysis of a Protein-Urea Compound Interaction
-
Protein Immobilization:
-
Chip Selection: A carboxymethyl dextran-coated sensor chip (e.g., CM5) is commonly used for amine coupling.
-
Amine Coupling:
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.[14]
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
-
Analyte (Urea Compound) Preparation:
-
Prepare a dilution series of the urea-based compound in the running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kd (e.g., 0.1x to 10x Kd).
-
Include a blank (buffer only) injection for double referencing.
-
-
Kinetic Analysis:
-
Association Phase: Inject the analyte over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the binding event.[13]
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the analyte from the protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte before the next injection. This step requires careful optimization to ensure the immobilized protein remains active.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injection.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (Kd = koff / kon).
-
| Parameter | Typical Range for Small Molecules | Significance |
| kon (Association Rate Constant) | 10^3 - 10^7 M⁻¹s⁻¹ | Rate at which the protein-ligand complex is formed. |
| koff (Dissociation Rate Constant) | 10⁻¹ - 10⁻⁵ s⁻¹ | Rate at which the complex decays; a key determinant of residence time. |
| Kd (Dissociation Constant) | nM - µM | A measure of affinity, calculated from the kinetic constants. |
Table 2: Key Kinetic Parameters from SPR.
NMR Spectroscopy: Mapping the Binding Interface
Why NMR? Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution in solution. Saturation Transfer Difference (STD) NMR is particularly well-suited for identifying which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope.[15][16][17][18] This is invaluable for understanding the specific contacts made by the urea moiety and its flanking groups, providing direct experimental data to validate computational models.
Protocol: STD-NMR for Epitope Mapping
-
Sample Preparation:
-
Prepare a sample containing the protein (e.g., 10-50 µM) and a molar excess of the urea-based ligand (e.g., 1-5 mM) in a suitable deuterated buffer.[15]
-
A control sample containing only the ligand should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum of the ligand-only sample for reference.
-
For the protein-ligand sample, acquire two spectra in an interleaved manner:
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[18]
-
Only the signals from the ligand that have received saturation from the protein will appear in the STD spectrum.[17]
-
The intensity of the STD signals is proportional to the proximity of the corresponding ligand protons to the protein surface.
-
Calculate the STD amplification factor (ASTD) for each proton of the ligand. By setting the largest ASTD to 100%, a quantitative map of the binding epitope can be generated.[18]
-
Computational Modeling: Predicting and Rationalizing Interactions
Computational methods provide a powerful complement to experimental techniques, offering insights into the likely binding pose and the dynamic nature of the protein-urea interaction.
Caption: Workflow for computational analysis of protein-urea binding.
Molecular Docking: Predicting the Binding Pose
Why Docking? Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[19][20][21] It is an invaluable tool for generating initial hypotheses about the binding mode of a urea-based compound, which can then be tested experimentally. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them.[22][23]
Protocol: A General Molecular Docking Workflow
-
Preparation of the Protein Structure:
-
Preparation of the Ligand Structure:
-
Generate a 3D structure of the urea-based compound.
-
Assign appropriate atom types and charges.
-
-
Defining the Binding Site:
-
Running the Docking Simulation:
-
Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the simulation.[20]
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses. The best pose is typically the one with the lowest binding energy or the highest docking score.[21]
-
Visually inspect the predicted binding mode to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the urea compound and the protein.
-
Molecular Dynamics (MD) Simulations: Assessing Dynamic Stability
Why MD? While docking provides a static snapshot of the binding pose, MD simulations can assess the dynamic stability of the protein-ligand complex over time.[24] By simulating the movements of all atoms in the system, MD can provide insights into the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of water molecules. For urea-based compounds, it's particularly important to use a well-parameterized force field that accurately describes the electrostatic and van der Waals properties of the urea moiety.[25][26][27]
Protocol: MD Simulation of a Protein-Urea Complex
-
System Setup:
-
Start with the best-predicted pose from molecular docking.
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection:
-
Simulation Protocol:
-
Minimization: Energy-minimize the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation without restraints for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the behavior of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.
-
Conclusion: Building a Self-Validating System
The study of protein-ligand interactions involving urea-based compounds demands a rigorous and integrated approach. By combining the thermodynamic and kinetic insights from biophysical techniques like ITC and SPR with the structural details from NMR and the predictive power of computational modeling, researchers can build a self-validating system. The binding epitope identified by STD-NMR should align with the interactions predicted by molecular docking. The stability of these interactions should be confirmed by MD simulations, and the overall binding energetics should be consistent with the thermodynamic parameters measured by ITC. This comprehensive methodology ensures not only the accuracy of the data but also a deeper, more mechanistic understanding of how these important molecules exert their biological effects.
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-
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G. Ciurli, S., et al. (2014). Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic reactions. Journal of Visualized Experiments, (86), e51329. Retrieved from [Link]
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Lokman, N. F., et al. (2018). Urea and creatinine detection on nano-laminated gold thin film using Kretschmann-based surface plasmon resonance biosensor. Sensors and Actuators B: Chemical, 273, 141-148. Retrieved from [Link]
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Lanza, V., et al. (2022). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences, 23(23), 15264. Retrieved from [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]
-
Tellinghuisen, J. (2001). Isothermal titration calorimetry in drug discovery. Analytical Biochemistry, 297(1), 9-14. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. Retrieved from [Link]
-
Hossain, M. B., et al. (2022). Graphene-based surface plasmon resonance urea biosensor using Kretschmann configuration. ResearchGate. Retrieved from [Link]
-
van der Veen, J. W., & van der Walle, C. F. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Retrieved from [Link]
-
MOSBRI. (n.d.). SPR: Surface Plasmon Resonance. MOSBRI.eu. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.njit.edu [web.njit.edu]
- 6. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR: Surface Plasmon Resonance – MOSBRI.eu [mosbri.eu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. etflin.com [etflin.com]
- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assessment of GAFF and OPLS Force Fields for Urea: Crystal and Aqueous Solution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of 1-(1-(2-nitrophenyl)ethyl)urea in aqueous buffers
Technical Support Center
Topic: Improving the Aqueous Solubility of 1-(1-(2-nitrophenyl)ethyl)urea Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: Navigating the Solubility Challenge of this compound
Researchers working with novel small molecules frequently encounter the challenge of poor aqueous solubility, a hurdle that can stall promising in vitro and in vivo studies. This compound, a compound characterized by its nitrophenyl and ethylurea moieties, is a classic example of a molecule where physicochemical properties dictate its behavior in aqueous systems. Its structural components suggest a lipophilic nature and a lack of readily ionizable groups, predicting low intrinsic solubility in neutral aqueous buffers.
This guide provides a systematic, evidence-based approach to tackle this issue. We will move from foundational principles to advanced, practical protocols, empowering you to develop a robust and reproducible solubilization strategy for your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries and establishes the foundational properties of the compound that govern our strategy.
Q1: My this compound stock in DMSO is clear, but it precipitates immediately when I add it to my aqueous buffer. Why is this happening?
A: This phenomenon is known as "solvent shifting" or "crashing out." Your compound is highly soluble in a strong organic solvent like DMSO. However, when this concentrated stock solution is diluted into an aqueous buffer, the solvent environment abruptly changes from being DMSO-rich to water-rich. Water is a poor solvent for your lipophilic compound, causing its solubility limit to be exceeded almost instantly, leading to precipitation. The key is to ensure the final concentration in the aqueous medium remains below the compound's solubility limit in that specific water/co-solvent mixture.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
| Property | Predicted Value/Characteristic | Implication for Solubility |
| LogP (Lipophilicity) | Moderately High (Est. 2.0-3.5) | The compound is hydrophobic and will prefer non-polar environments over water, leading to low aqueous solubility. |
| pKa (Ionization Constant) | Essentially Neutral | The urea and amide functional groups are very weak bases and are not protonated or deprotonated in the typical biological pH range (e.g., pH 4-9). |
| Ionization State | Non-ionizable | The compound's solubility will not be significantly affected by changes in buffer pH. |
Q3: Can I use pH adjustment to improve the solubility?
A: It is highly unlikely to be effective for this compound. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a molecule.[1][2] Significant pH-dependent solubility is a characteristic of ionizable compounds (weak acids or bases).[3][4] Since this compound is predicted to be non-ionizable in the relevant pH range, altering the buffer pH will not convert the molecule to a more soluble salt form and is not a viable primary strategy.
Part 2: A Systematic Workflow for Solubility Enhancement
For a non-ionizable, lipophilic compound, the strategy must focus on altering the solvent to be more accommodating. This workflow provides a logical progression from the simplest to more complex methods.
Sources
Technical Support Center: Optimizing Photolysis of 2-Nitrophenylethyl (NPE) Protected Compounds
Welcome to the technical support center for 2-nitrophenylethyl (NPE) photolabile protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for their experiments involving NPE-caged molecules. As Senior Application Scientists, we have compiled this resource based on both fundamental photochemical principles and extensive field experience to ensure the success of your light-mediated uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photolytic cleavage for an NPE group?
A1: The photolysis of a 2-nitrophenylethyl (NPE) protecting group is initiated by the absorption of a UV photon (typically in the 300-365 nm range). This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This process generates a transient species known as an aci-nitro intermediate. The subsequent rearrangement of this intermediate leads to the cleavage of the bond between the benzylic carbon and the protected functional group, releasing the active molecule and generating a 2-nitrosostyrene byproduct.
Q2: What is "quantum yield" and why is it a critical parameter for my uncaging experiment?
A2: The quantum yield (Φ) of photolysis is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, uncaging) to the number of photons absorbed by the system. A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical reaction. For practical applications, a high quantum yield is desirable as it allows for the use of lower light intensities or shorter irradiation times, which minimizes the risk of photodamage to sensitive biological samples and reduces the potential for unwanted side reactions.
Q3: My uncaging seems to be incomplete. What are the initial checks I should perform?
A3: Incomplete uncaging is a common issue. Before delving into more complex troubleshooting, verify the following:
-
Light Source Integrity: Ensure your lamp or laser is functioning correctly and emitting at the specified wavelength and power. The output of lamps can decrease over time.
-
Wavelength and Absorbance: Confirm that the emission wavelength of your light source overlaps with the absorbance maximum of your NPE-caged compound.
-
Sample Concentration and Path Length: High concentrations or long path lengths can lead to an "inner filter effect," where the light is absorbed by the molecules at the surface of the sample, preventing it from reaching the molecules deeper in the solution. Consider diluting your sample or using a shorter path length cuvette.
-
Irradiation Time: You may simply need to increase the duration of light exposure.
Q4: Are there alternatives to the standard NPE group that might offer better performance?
A4: Yes, several derivatives of the NPE group have been developed to enhance photochemical properties. For instance, the 1-(2-nitrophenyl)propoxycarbonyl (NPPOC) group often exhibits a higher quantum yield for photolysis. Modifications to the aromatic ring, such as the inclusion of methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light. The choice of the optimal NPE derivative will depend on the specific requirements of your experiment, including the desired wavelength of activation and the nature of the molecule being caged.
Troubleshooting Guide: Enhancing Quantum Yield and Experimental Outcomes
This section provides a problem-oriented approach to common challenges encountered during NPE photolysis experiments.
Problem 1: Low or Inconsistent Quantum Yield
Symptoms:
-
The concentration of the released molecule is significantly lower than expected after irradiation.
-
Reproducibility between experiments is poor.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate Solvent | The polarity and proticity of the solvent can significantly influence the stability of the aci-nitro intermediate and the efficiency of the subsequent cleavage reaction. | Protocol: Perform a solvent screen. Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, water, buffered solutions). For biological experiments, ensure the solvent is compatible with your system. Acetonitrile/water mixtures are often a good starting point. |
| pH of the Medium | The photolysis of NPE groups can be pH-dependent. The protonation state of the aci-nitro intermediate can affect its decay pathway, with deprotonation often favoring the desired β-elimination reaction. | Protocol: If compatible with your sample, investigate the effect of pH on the uncaging efficiency. Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 6.5-8.0) and measure the quantum yield at each pH. |
| Presence of Quenchers | Certain molecules in your sample matrix can act as quenchers, deactivating the excited state of the NPE group before it can undergo the desired photochemical reaction. | Action: Identify potential quenchers in your sample (e.g., other chromophores, heavy atoms). If possible, remove them through purification steps like dialysis or size-exclusion chromatography. |
| Oxygen Sensitivity | While not always a primary factor for NPE groups, dissolved oxygen can sometimes interact with excited states and influence reaction pathways. | Action: For mechanistic studies or highly sensitive systems, consider de-gassing your solvent by sparging with an inert gas (e.g., nitrogen or argon) before irradiation. |
Problem 2: Formation of Unwanted Side Products
Symptoms:
-
HPLC or mass spectrometry analysis reveals the presence of unexpected peaks in addition to the starting material and the desired product.
-
The biological effect of the uncaged compound is not as expected, suggesting the presence of interfering species.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Alternative Decay Pathway | The aci-nitro intermediate can undergo an alternative reaction pathway to form a nitrosobenzene derivative, which does not release the caged compound. This pathway is more prevalent in less basic or highly acidic conditions. | Action: As with low quantum yield, optimizing the solvent and pH can shift the equilibrium towards the productive β-elimination pathway. |
| Photodegradation of Product | The released active molecule may itself be photosensitive and degrade upon prolonged exposure to the uncaging light source. | Protocol: Determine the photostability of your target molecule by irradiating an uncaged sample under the same conditions and monitoring its concentration over time. If it is unstable, reduce the irradiation time or light intensity. |
| Reactivity of Byproduct | The 2-nitrosostyrene byproduct is reactive and can potentially interact with your target molecule or other components in the sample. | Action: If byproduct reactivity is a concern, consider introducing a "scavenger" molecule to the solution that will preferentially react with the nitrosostyrene. The choice of scavenger will be system-dependent. |
Experimental Protocols
Protocol 1: Determination of Photolysis Quantum Yield
This protocol provides a general framework for measuring the quantum yield of NPE photolysis using a chemical actinometer.
Materials:
-
NPE-caged compound of interest
-
Calibrated UV light source (e.g., mercury lamp with appropriate filters, or a monochromator)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column and detector
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Solvent for dissolving the caged compound and actinometer
Procedure:
-
Prepare a stock solution of the NPE-caged compound at a known concentration in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Prepare the actinometer solution according to established protocols.
-
Irradiate the sample:
-
Fill a cuvette with a known volume of the sample solution.
-
Irradiate the sample for a specific period. The irradiation time should be chosen to achieve a measurable but not complete conversion (e.g., 10-20%).
-
During irradiation, ensure the solution is stirred if possible to maintain homogeneity.
-
-
Analyze the sample:
-
After irradiation, analyze the sample using HPLC to determine the concentration of the remaining caged compound and the released product.
-
-
Determine the photon flux using the actinometer:
-
Irradiate the actinometer solution under the identical conditions used for the sample.
-
Analyze the irradiated actinometer solution spectrophotometrically to determine the number of photons absorbed.
-
-
Calculate the quantum yield (Φ):
Φ = (moles of product formed) / (moles of photons absorbed)
Protocol 2: HPLC Monitoring of Uncaging Kinetics
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (or other suitable column depending on the analyte)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
Procedure:
-
Develop an HPLC method that can effectively separate the NPE-caged starting material, the released product, and any significant byproducts.
-
Prepare a calibration curve for both the caged compound and the released product to allow for accurate quantification.
-
Set up the photolysis experiment as described in Protocol 1.
-
Take aliquots of the reaction mixture at different time points during the irradiation.
-
Immediately quench the reaction in the aliquots if necessary (e.g., by dilution or by adding a quencher).
-
Analyze each aliquot by HPLC to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the product versus time to obtain the kinetic profile of the uncaging reaction.
Data Presentation
Table 1: Quantum Yields of Selected NPE Derivatives
| NPE Derivative | Protected Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 1-(2-Nitrophenyl)ethyl | ATP | 347 | 0.03 | Aqueous Buffer | |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Hydroxyl | 365 | ~0.1 | Dichloromethane | |
| 4,5-Dimethoxy-2-nitrobenzyl | Carboxylate | 355 | ~0.05 | Acetonitrile/Water |
Note: Quantum yields are highly dependent on experimental conditions. The values presented here are for illustrative purposes.
Visualizing the Process
NPE Photolysis Mechanism
The following diagram illustrates the key steps in the photolytic cleavage of a 2-nitrophenylethyl protected compound.
Caption: Mechanism of NPE photolysis.
Experimental Workflow for Quantum Yield Determination
This workflow outlines the major steps for experimentally determining the quantum yield of an NPE uncaging reaction.
Caption: Workflow for quantum yield measurement.
References
-
Givens, R. S., & Kotala, M. B. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Klajn, R. (2014). Photoremovable protecting groups: reaction mechanisms and efficacy. Chemical Society Reviews, 43(1), 157-192. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Deiters, A. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ChemBioChem, 11(1), 47-54. [Link]
-
Corrie, J. E. T., & Trentham, D. R. (1998). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 120(23), 5779-5786. [Link]
-
Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). The photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Tetrahedron, 53(12), 4247-4264. [Link]
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]
-
Görner, H. (2001). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 73(4), 339-347. [Link]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Unsymmetrical Ureas
Welcome to the technical support center for the synthesis of unsymmetrical ureas. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity. Unsymmetrical ureas are critical structural motifs in a vast range of biologically active compounds, making their efficient synthesis a key priority in medicinal chemistry and materials science.[1][2] This resource provides in-depth, experience-based solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common root causes of low yields in unsymmetrical urea synthesis?
A1: Low yields typically stem from a few core issues:
-
Competitive Side Reactions: The formation of symmetrical ureas is the most frequent culprit. This occurs when the isocyanate intermediate reacts with moisture to form an amine, which then reacts with another isocyanate molecule.[3][4][5]
-
Reactivity Mismatches: Significant differences in the nucleophilicity of the reacting amines or steric hindrance around the reactive sites can slow down the desired reaction, allowing side reactions to dominate.[1][6][7]
-
Poor Reaction Conditions: Suboptimal solvent choice, incorrect temperature, or improper stoichiometry can drastically reduce yield.[1]
-
Instability of Reagents or Products: The isocyanate intermediate or the final urea product may be unstable under the reaction conditions, leading to degradation.[5]
Q2: How do I select the appropriate starting materials and reaction pathway?
A2: The most common and direct method is the reaction of an amine with an isocyanate.[8][9] If the required isocyanate is not commercially available, it can be generated in situ. Popular methods for in situ isocyanate generation include:
-
From Carboxylic Acids (Curtius Rearrangement): The acid is converted to an acyl azide, which rearranges upon heating to form the isocyanate.[10][11]
-
From Primary Amides (Hofmann Rearrangement): Amides react with reagents like diacetoxyiodobenzene (PIDA) to generate isocyanates.[1][10]
-
From Boc-Protected Amines: Reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride can facilitate the conversion of Boc-amines to isocyanates.[10][12]
-
From Carbamates: In the presence of a base, carbamates can eliminate an alcohol to form the isocyanate intermediate.[13][14]
The choice depends on the functional group tolerance and the stability of your starting material to the required reagents.
Q3: What are the ideal general reaction conditions?
A3: While optimization is always substrate-dependent, a good starting point is:
-
Solvent: Aprotic, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) are preferred to prevent the unwanted reaction of isocyanates with water.[1][8]
-
Temperature: The reaction is often run at room temperature.[8][15] However, for less reactive amines or sterically hindered substrates, heating may be necessary.[1] Conversely, if product degradation is an issue, cooling the reaction may be required.[5]
-
Stoichiometry: A 1:1 stoichiometry of amine to isocyanate is theoretically required. However, in cases of in situ generation or when one amine is significantly more valuable, using a slight excess (1.1-1.5 equivalents) of the more available amine can drive the reaction to completion.[1]
In-Depth Troubleshooting Guides
This section addresses specific experimental issues with a focus on causal analysis and actionable solutions.
Problem 1: Low Conversion of Starting Materials
You observe significant amounts of unreacted amine or isocyanate precursor in your final reaction mixture (TLC, LC-MS).
-
Possible Cause 1.1: Insufficient Reactivity
-
Why it happens: The nucleophilicity of the amine or the electrophilicity of the isocyanate is too low for the reaction to proceed efficiently at the chosen temperature. Aliphatic amines are generally more reactive than aromatic amines.[16] Electron-withdrawing groups on an aromatic amine will decrease its nucleophilicity, while electron-donating groups will increase it.
-
Solutions:
-
Increase Temperature: Carefully heating the reaction can overcome the activation energy barrier. Monitor for product degradation. A study on amide/amine coupling found that increasing the temperature to 80 °C was efficient.[1]
-
Catalysis: For reactions involving less reactive aliphatic isocyanates, catalysts like dibutyltin dilaurate (DBTDL) or tertiary amines can be employed.[3][9]
-
Change Reagent: If using an in situ method, consider a more reactive precursor. For example, isopropenyl carbamates are known to react irreversibly and cleanly compared to phenyl carbamates, which can be prone to reversibility.[8][17]
-
-
-
Possible Cause 1.2: Steric Hindrance
-
Why it happens: Bulky substituents near the amine's nitrogen or the isocyanate's carbonyl group can physically block the reactive centers from approaching each other.[7][18][19] This is often observed with secondary amines or ortho-substituted aromatic amines.[1]
-
Solutions:
-
Prolong Reaction Time & Increase Temperature: Allow more time for successful reactive collisions to occur.
-
Use a Less Hindered Reagent: If possible, choose a synthetic route that utilizes a less sterically demanding precursor.
-
Consider an Alternative Synthetic Route: Methods that do not involve the direct coupling of two sterically hindered fragments, such as those using carbonyl sulfide (COS) or CO2, might offer a better outcome.[20][21]
-
-
-
Possible Cause 1.3: Poor Solubility
-
Why it happens: If one or both reactants are not fully dissolved in the chosen solvent, the reaction becomes mass-transfer limited, leading to low conversion.
-
Solutions:
-
Solvent Screening: Test a range of anhydrous aprotic solvents in which your starting materials are fully soluble.
-
Use a Co-solvent: Adding a small amount of a solvent like DMF or DMSO can improve the solubility of polar starting materials. Ensure the co-solvent is rigorously dried.
-
-
Problem 2: Significant Formation of Symmetrical Urea Byproducts
Your primary impurity is one or both of the corresponding symmetrical ureas (R-NH-CO-NH-R or R'-NH-CO-NH-R').
-
Possible Cause 2.1: Moisture Contamination
-
Why it happens: This is the most common cause. Isocyanates react rapidly with water to form an unstable carbamic acid, which decarboxylates to yield a primary amine and CO2 gas.[3][4] This newly formed amine can then react with another molecule of the isocyanate, leading to a symmetrical urea byproduct.[4]
-
Reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂
-
Byproduct Formation: R-NCO + R-NH₂ → R-NH-CO-NH-R
-
-
Solutions:
-
Implement Rigorous Anhydrous Technique: Oven-dry all glassware and cool it under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, either freshly distilled or from a commercial source packaged under inert gas.[4]
-
Dry Reagents: Ensure your amine starting materials are dry. If necessary, dry them over molecular sieves or another suitable drying agent.
-
Use Moisture Scavengers: For particularly sensitive reactions, adding a moisture scavenger like zeolite powder can be beneficial.[3]
-
-
-
Possible Cause 2.2: Suboptimal Order of Addition
-
Why it happens: In methods where an isocyanate is generated in situ and then trapped by a second amine, slow addition of the trapping amine can allow the isocyanate to react with other species present. When using phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is critical.[8]
-
Solutions:
-
Controlled Addition: When reacting Amine A with CDI to form an activated intermediate, followed by the addition of Amine B, ensure the first step goes to completion before adding Amine B.
-
Reverse Addition: In some cases, adding the pre-formed isocyanate solution slowly to a solution of the amine can minimize side reactions by keeping the isocyanate concentration low.
-
-
Problem 3: Product Degradation or Further Reaction
The desired unsymmetrical urea forms but then disappears over time, or other unexpected byproducts appear.
-
Possible Cause 3.1: Thermal Instability
-
Why it happens: Some unsymmetrical ureas, particularly certain diaryl ureas, can be thermally unstable and may dissociate back to the starting isocyanate and amine at elevated temperatures.[5]
-
Solutions:
-
Lower the Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period. In some palladium-catalyzed syntheses, reducing the temperature from 85 °C to 60 °C was shown to prevent decomposition.[5]
-
Minimize Heat During Workup: Concentrate your product solution under reduced pressure at low temperatures (e.g., using a room temperature water bath).
-
-
-
Possible Cause 3.2: Reaction with Base or Other Reagents
-
Why it happens: If a strong base is used (e.g., in carbamate-based methods), it can potentially deprotonate the urea N-H bond, leading to further undesired reactions. Organic bases may also react with the isocyanate intermediate.[1]
-
Solutions:
-
Experimental Protocols & Data
Protocol 3.1: General Synthesis of an Unsymmetrical Urea from an Isocyanate
This protocol describes the direct reaction between a commercially available isocyanate and a primary amine.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Add the primary amine (1.0 eq) to the flask and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: While stirring under nitrogen, add the isocyanate (1.05 eq) dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.[24]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.
Protocol 3.2: Purification of Ureas
Ureas are often crystalline solids with poor solubility in nonpolar solvents.
-
Crystallization: This is the preferred method. Common solvent systems include ethyl acetate/hexanes, acetone/petroleum ether, or ethanol/water.[1][24]
-
Silica Gel Chromatography: If crystallization is unsuccessful, column chromatography can be used. Ureas can sometimes streak on silica gel. Using a solvent system with a small amount of a polar modifier (e.g., 1-5% methanol in DCM) can improve elution.[1]
-
Precipitation/Washing: If the product is a solid and the impurities are soluble, the crude reaction mixture can be concentrated and then triturated with a solvent like cold diethyl ether or hexanes. The solid product is then collected by filtration.[24][25]
Table 1: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Anhydrous Grade | Notes |
| Dichloromethane (DCM) | Medium | 40 | Readily Available | Good general-purpose solvent for many amines and isocyanates. |
| Tetrahydrofuran (THF) | Medium | 66 | Requires Drying | Good solvent, but must be rigorously dried (e.g., over Na/benzophenone).[4] |
| 1,2-Dichloroethane (DCE) | Medium | 84 | Readily Available | Higher boiling point allows for heating if necessary; shown to give high yields.[1] |
| Acetonitrile (MeCN) | High | 82 | Readily Available | Aprotic polar solvent, can be useful for less soluble starting materials. |
| N,N-Dimethylformamide (DMF) | High | 153 | Readily Available | Use sparingly as a co-solvent due to high boiling point and difficulty of removal. |
Visual Diagrams
Diagram 1: General Reaction Mechanism
This diagram illustrates the fundamental nucleophilic addition of an amine to an isocyanate to form the N,N'-disubstituted urea product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. Isocyanate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. poliuretanos.net [poliuretanos.net]
- 17. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic chemistry - Wikipedia [en.wikipedia.org]
- 20. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Technical Support Center: Preventing Degradation of Nitrophenyl Compounds in Experimental Procedures
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the stability of nitrophenyl compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity of your experimental results.
Introduction: The Challenge of Nitrophenyl Compound Stability
Nitrophenyl compounds are invaluable reagents in a multitude of biochemical assays and organic synthesis protocols. Their utility often stems from the electron-withdrawing nature of the nitro group, which can be exploited for chromogenic detection or as a reactive site for chemical modifications. However, this reactivity also renders them susceptible to degradation under various experimental conditions, leading to issues such as loss of signal, high background noise, and inconsistent results. This guide will equip you with the knowledge to anticipate and prevent these degradation pathways.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of nitrophenyl compounds.
Q1: What are the primary factors that cause the degradation of nitrophenyl compounds?
A1: The degradation of nitrophenyl compounds is primarily influenced by four key factors:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis or other degradation reactions. For instance, p-nitrophenol (PNP) solutions are most stable at a pH of 9 or higher, where the compound exists in its ionized form[1].
-
Light: Many nitrophenyl compounds are photosensitive and can undergo photodegradation upon exposure to light. This is particularly true for compounds like p-nitrophenyl phosphate (pNPP), which should be stored protected from light[2][3].
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For example, 4-nitrophenyl chloroformate exhibits poor thermal stability[4]. Most nitrophenyl compounds benefit from cool storage conditions[3][5].
-
Moisture: Certain nitrophenyl derivatives, such as 4-nitrophenyl chloroformate, are highly sensitive to moisture and will readily hydrolyze upon contact with water[6][7].
Q2: I'm seeing a weak or no signal in my pNPP-based ELISA. What could be the cause?
A2: A weak or absent signal in a p-Nitrophenyl Phosphate (pNPP) assay is a common issue that can arise from several factors related to substrate degradation or suboptimal reaction conditions[8][9]. Key areas to investigate include:
-
Substrate Integrity: The pNPP substrate may have degraded due to improper storage (exposure to light, moisture, or elevated temperatures)[2][5]. It is recommended to use freshly prepared or properly stored pNPP solutions[10].
-
Enzyme Activity: The phosphatase enzyme (e.g., Alkaline Phosphatase) may have lost activity. To confirm this, it's advisable to run a positive control with a known active enzyme[9].
-
Incorrect Buffer pH: The optimal pH for alkaline phosphatase activity is typically between 9.0 and 10.5[5]. An incorrect buffer pH can significantly reduce enzyme efficacy.
-
Presence of Inhibitors: Phosphate buffers should be avoided in the final wash steps of an ELISA, as inorganic phosphate is a potent inhibitor of alkaline phosphatase[11].
Q3: How should I properly store my nitrophenyl compounds?
A3: Proper storage is critical to maintaining the stability of nitrophenyl compounds. General guidelines include:
-
p-Nitrophenyl Phosphate (pNPP): Should be kept dry, cool, and protected from light and moisture[5]. The optimal storage temperature is -20°C[2][10]. Ready-to-use solutions should be stored at 2-8°C and protected from light[3].
-
4-Nitrophenyl Chloroformate: Must be stored in a sealed, light-protected container, away from air, moisture, heat, and strong alkaline reagents[4].
-
General Storage: For many nitrophenyl compounds, storage in a cool, dry, and dark environment is recommended. Always refer to the manufacturer's safety data sheet (SDS) for specific storage instructions.
Q4: Can I selectively reduce the nitro group on a nitrophenyl compound without affecting other functional groups?
A4: Yes, selective reduction of the nitro group is a common transformation in organic synthesis. The choice of reducing agent is crucial to avoid unwanted side reactions with other functional groups.
-
For molecules with carbonyl groups (ketones/aldehydes): Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol or ethyl acetate is a mild and highly selective reagent for nitro group reduction[12].
-
For molecules with esters or amides: A system of sodium borohydride and iron(II) chloride (NaBH4/FeCl2) can show good selectivity for the nitro group[12].
-
To avoid dehalogenation: While catalytic hydrogenation with Pd/C can cause dehalogenation, using Raney Nickel with H2 is often a preferred alternative[12]. Non-catalytic methods like SnCl2 or Fe/HCl are also effective and do not typically cause dehalogenation[12].
Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental problems involving nitrophenyl compounds.
Guide 1: Troubleshooting Weak Signal in pNPP Colorimetric Assays
This guide will help you diagnose and resolve issues leading to a weak or absent signal in your p-Nitrophenyl Phosphate (pNPP) based assays.
Visual Troubleshooting Workflow: pNPP Assay Signal
Caption: Troubleshooting workflow for a weak pNPP assay signal.
Step-by-Step Troubleshooting Protocol
-
Verify Reagent Quality:
-
p-Nitrophenyl Phosphate (pNPP): Prepare a fresh solution of pNPP. If using a pre-made solution, ensure it has been stored correctly (protected from light at 2-8°C or -20°C for long-term storage)[2][3][5]. A colorless to pale yellow appearance is expected for a ready-to-use solution[3].
-
Enzyme: Confirm the activity of your alkaline phosphatase by running a positive control with a known active enzyme sample[9].
-
-
Optimize Reaction Conditions:
-
Buffer pH: Ensure the pH of your assay buffer is within the optimal range for your specific phosphatase, typically between 9.0 and 10.5 for alkaline phosphatase[5].
-
Inhibitors: Avoid the use of phosphate-based buffers in the final wash steps, as phosphate is a known inhibitor of alkaline phosphatase[11].
-
Incubation Time and Temperature: If the signal is faint, consider increasing the substrate incubation time or performing the incubation at a slightly elevated temperature (e.g., 37°C)[10][13].
-
-
Review Assay Procedure:
-
Reagent Concentrations: Double-check the concentrations of your primary antibody, secondary antibody-enzyme conjugate, and coating antigen to ensure they are optimal[13].
-
Washing Steps: Insufficient washing can lead to high background, while overly aggressive washing can remove bound enzyme. Ensure your washing protocol is optimized.
-
Guide 2: Preventing Degradation of 4-Nitrophenyl Chloroformate During Synthesis
4-Nitrophenyl chloroformate is a highly reactive compound used in the synthesis of carbamates, ureas, and carbonates[7]. Its instability, particularly its sensitivity to moisture and heat, requires careful handling.
Key Considerations for Stability
| Parameter | Recommended Condition | Rationale |
| Moisture | Work under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use dry solvents. | 4-Nitrophenyl chloroformate reacts violently with water to hydrolyze back to 4-nitrophenol and chloroformic acid, which is unstable[6][14]. |
| Temperature | Maintain low temperatures (e.g., 0-5°C) during reactions and storage[4]. | The compound has poor thermal stability and can decompose at elevated temperatures[4]. |
| Incompatible Reagents | Avoid strong bases, acids, alcohols, and amines until the desired reaction step[6][7]. | These reagents will readily react with the chloroformate group, leading to unwanted side products. |
| Storage | Store in a tightly sealed container, protected from light, in a cool, well-ventilated area[4][6]. | Prevents degradation from atmospheric moisture, light, and heat. |
Workflow for Handling 4-Nitrophenyl Chloroformate
Caption: Experimental workflow for handling 4-nitrophenyl chloroformate.
References
- Benchchem. (n.d.). Troubleshooting weak signal in pNPP colorimetric assay.
- Guidechem. (n.d.). What is the synthesis and storage condition of 4-Nitrophenyl chloroformate?.
- PanReac AppliChem. (n.d.). 109550 - 4-Nitrophenyl chloroformate - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenyl chloroformate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenyl chloroformate.
- Current Protocols. (n.d.). Analysis of Protein Tyrosine Phosphatases and Substrates. PMC - NIH.
- AARMEDICA. (n.d.). p-Nitrophenyl Phosphate (pNPP) Supplier.
- ChemicalBook. (2026). 4-Nitrophenyl chloroformate.
- Wikipedia. (n.d.). para-Nitrophenylphosphate.
- Wikipedia. (n.d.). 4-Nitrophenol.
- Sigma-Aldrich. (n.d.). p-Nitrophenyl Phosphate Liquid Substrate System (N7653) - Product Information Sheet.
- CliniSciences. (n.d.). p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase BioAssay™ Kit.
- Merck Millipore. (n.d.). p-Nitrophenyl Phosphate Substrate Buffer.
- Leinco Technologies. (n.d.). pNPP Microwell Alkaline Phosphatase (AP) Stabilized Substrate One Component.
- Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
-
Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Society of Dyers and Colourists, 85(4), 141-141. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]
- 4. Page loading... [guidechem.com]
- 5. p-Nitrophenyl Phosphate (pNPP) Supplier | AARMEDICA [aarmedica.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
strategies to minimize side products in photocleavage reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Products
Welcome to the technical support center for photocleavage reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to enhance the efficiency and cleanliness of your photoreactions. Here, we will explore the causality behind common experimental challenges and provide robust, self-validating methodologies to minimize unwanted side products.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding side products in photocleavage reactions.
Q1: What are the most common side products in photocleavage reactions, and why do they form?
A1: Side products are highly dependent on the photoremovable protecting group (PPG) used. However, for the most common classes, the issues are well-documented:
-
Nitrobenzyl-based PPGs (e.g., o-nitrobenzyl): The primary cleavage mechanism (a Norrish Type II reaction) generates an aci-nitro intermediate that rearranges to release the caged molecule, forming an o-nitrosobenzaldehyde or related ketone as a byproduct.[1][2] This byproduct is the primary source of subsequent issues.
-
Coumarin-based PPGs: While often cleaner, their photolysis can still lead to byproducts formed from the trapping of cationic intermediates by solvents or other nucleophiles present in the reaction mixture.[3]
-
Phenacyl and other Arylcarbonylmethyl Groups: These can generate byproducts like acetophenone.[1] In some cases, secondary photoreactions can occur if the byproducts absorb light at the irradiation wavelength.[2]
The formation of these products is an inherent part of the cleavage mechanism. The main challenge arises when these byproducts are reactive themselves or interfere with the experiment.
Q2: How can these photogenerated byproducts interfere with my experiment?
A2: Byproduct interference is a major cause of poor yields and inconsistent results. Key issues include:
-
Secondary Reactions: The byproduct can react with your released molecule of interest. A classic example is the condensation of the o-nitrosoaldehyde byproduct with a newly liberated amine, forming a stable imine and reducing the yield of the desired free amine.[1]
-
Internal Filter Effect: If the byproduct strongly absorbs light at the irradiation wavelength, it will compete with the remaining caged compound for photons.[1] This "internal filtering" slows down the reaction and can lead to incomplete cleavage.
-
Biological or Assay Interference: In biological "caging" experiments, the byproducts themselves may be toxic or interact with the system being studied, confounding the results.[1][4] For example, reactions involving enzymes can be irreversibly inhibited by side products.[5]
Q3: What are the primary, high-level strategies to minimize side products?
A3: A successful photocleavage strategy is built on three pillars:
-
Strategic PPG Selection: Choose a PPG known for clean cleavage chemistry. For instance, the p-hydroxyphenacyl (pHP) group undergoes a photo-Favorskii rearrangement to yield a single major byproduct with a significantly different UV absorption profile from the reactant.[2]
-
Reaction Condition Optimization: Fine-tuning parameters such as wavelength, irradiation time, solvent, and pH is critical. Using the longest possible wavelength that still efficiently cleaves the PPG can prevent unwanted excitation of other components.[6][7]
-
Use of Additives (Scavengers): Introducing molecules that selectively react with and neutralize harmful byproducts is a highly effective strategy.[1][5]
Troubleshooting Guide: Addressing Specific Experimental Issues
This guide provides solutions to common problems encountered during photocleavage experiments.
Q1: My photocleavage reaction is incomplete, even after extended irradiation. What's going wrong?
A1: Incomplete cleavage is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Possible Cause 1: Internal Filter Effect.
-
Explanation: As discussed, the generated byproduct may be absorbing the incident light, preventing it from reaching the remaining protected molecules.[1] This is common with nitrobenzyl PPGs.
-
Solution:
-
Add a Scavenger: For nitroso-aldehyde byproducts, add a carbonyl scavenger like semicarbazide hydrochloride. This converts the absorbing byproduct into a non-absorbing species.
-
Optimize Wavelength: Analyze the absorbance spectra of your starting material and the expected byproduct. If there's a wavelength where the starting material absorbs but the byproduct does not, irradiating there can improve yields, though it may be slower.[8]
-
Consider a Different PPG: If the problem persists, switching to a PPG with a non-absorbing byproduct, like a coumarin-based PPG, may be necessary.[9]
-
-
-
Possible Cause 2: Insufficient Light Penetration (Solid-Phase Synthesis).
-
Explanation: When working with solid supports like polystyrene beads, light may not penetrate the entire bead, leaving molecules in the core uncleaved. The browning of the resin from byproduct formation can further block light.[10]
-
Solution:
-
Use a Flow Reactor: A continuous flow reactor ensures that all beads are exposed to the light source more uniformly.
-
Mechanical Agitation: Vigorous stirring can help. A novel "breaking beads" approach, where beads are crushed by magnetic stirring, dramatically increases the exposed surface area and improves cleavage efficiency.[10]
-
-
-
Possible Cause 3: Oxygen Quenching.
-
Explanation: The triplet excited state of some PPGs can be quenched by molecular oxygen, returning the PPG to the ground state without cleavage and reducing quantum yield.[11]
-
Solution: Degas your solvent thoroughly by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes before and during the reaction.
-
Q2: My desired product is degrading during the reaction. How can I prevent this?
A2: Product degradation is often caused by using excessive light energy or inappropriate wavelengths.
-
Possible Cause 1: Photodegradation of the Released Product.
-
Explanation: Your product may be absorbing at the irradiation wavelength and undergoing its own photochemical reaction.
-
Solution:
-
Select a Red-Shifted PPG: Use a PPG that absorbs at a longer wavelength where your product is transparent.[3] Adding electron-donating groups (like methoxy groups) to the PPG chromophore can shift its absorption to longer wavelengths.[12]
-
Minimize Irradiation Time: Determine the minimum time required for complete cleavage by running a time-course experiment and analyzing aliquots (e.g., by HPLC or TLC). Once cleavage is complete, stop the irradiation immediately.[13]
-
Use Light Filters: Employ band-pass or cut-off filters to narrow the irradiation spectrum and eliminate shorter, more damaging wavelengths.[14]
-
-
-
Possible Cause 2: Reaction with Solvent Radicals.
-
Explanation: Some solvents can be excited and form reactive radicals that degrade your product. Chlorinated solvents, for instance, are often avoided as they can lead to unwanted chlorination.[14]
-
Solution: Switch to a more photochemically inert solvent. Hydrocarbon solvents are often preferred for high-energy applications as they absorb only at very short wavelengths.[14] For aqueous applications, ensure the water is purified to remove potential quenchers or sensitizers.
-
Q3: I am working in a biological system and observing toxicity or off-target effects. Could this be related to the photocleavage reaction?
A3: Absolutely. This is a critical consideration for in vitro and in vivo applications.
-
Possible Cause 1: Byproduct Toxicity.
-
Explanation: The aldehyde/ketone byproducts from nitrobenzyl PPGs can be cytotoxic or react with biomolecules like proteins and nucleic acids.[5]
-
Solution:
-
Use a Biocompatible Scavenger: The presence of endogenous thiols like glutathione can help, but adding an external, non-toxic scavenger is more reliable. Dithiothreitol (DTT) has been shown to reduce undesirable side reactions and improve cleavage yields in biological media.[5][15]
-
Switch to a "Traceless" or Biocompatible PPG: Design or select a PPG where the byproduct is a known, non-toxic metabolite or is inherently inert.
-
-
-
Possible Cause 2: Phototoxicity from UV Light.
-
Explanation: Short-wavelength UV light (<350 nm) can cause significant damage to cells and biomolecules.[6][7]
-
Solution:
-
Employ Long-Wavelength PPGs: This is the most effective strategy. Coumarin, BODIPY, and cyanine-based PPGs are designed to be cleaved with visible or even near-infrared light.[9]
-
Consider Two-Photon Excitation: This technique uses two lower-energy photons (e.g., near-IR) that converge at the focal point to achieve excitation. This minimizes damage to surrounding tissue and allows for precise 3D spatial control.[6][7]
-
-
Key Protocols and Methodologies
Protocol 1: Optimizing Irradiation Conditions
This protocol provides a systematic workflow for determining the optimal wavelength and duration of irradiation to maximize product yield and minimize degradation.
Objective: To find the "sweet spot" of irradiation time that results in >95% cleavage with minimal side product formation.
Materials:
-
Photoreactor setup with a lamp (e.g., mercury-vapor lamp) and appropriate filters.[14]
-
Reaction vessel (e.g., quartz or Pyrex, depending on the wavelength).[14]
-
Your caged compound in the chosen solvent.
-
Analytical equipment (HPLC, LC-MS, or TLC).
Procedure:
-
Wavelength Selection:
-
Measure the UV-Vis absorbance spectra of your caged compound, your expected product, and, if possible, the expected byproduct.
-
Select an irradiation wavelength where the caged compound has a strong absorbance but the product and byproduct have minimal absorbance.[8] Use filters to isolate this wavelength range.
-
-
Prepare the Reaction:
-
Prepare a stock solution of your caged compound at the desired concentration in a degassed solvent.
-
Place the solution in the photoreactor and maintain a constant temperature. Ensure consistent stirring.
-
-
Time-Course Experiment:
-
Start the irradiation.
-
At set time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze each aliquot by HPLC or another suitable method to quantify the remaining starting material, the desired product, and any major side products.[13]
-
-
Data Interpretation:
-
Plot the concentration of each species versus time.
-
Identify the time point at which the concentration of the desired product plateaus and the starting material is consumed. This is your optimal irradiation time. If product concentration begins to decrease after this point, it is a clear sign of photodegradation.
-
Protocol 2: Use of Scavengers to Neutralize Reactive Byproducts
Objective: To chemically trap and inactivate reactive carbonyl byproducts from nitrobenzyl-based PPGs.
Materials:
-
Your caged compound.
-
Reaction solvent (degassed).
-
Scavenger: Semicarbazide hydrochloride or dithiothreitol (DTT).[1][5]
Procedure:
-
Determine Scavenger Concentration: Start with a 5- to 10-fold molar excess of the scavenger relative to the caged compound. The optimal concentration may need to be determined empirically.
-
Reaction Setup:
-
Dissolve the caged compound in the chosen solvent.
-
Add the scavenger to the solution and stir until dissolved. For biological applications, ensure the pH is compatible with your system; a slightly acidic pH may be beneficial.[5]
-
-
Photolysis:
-
Irradiate the mixture using the pre-determined optimal conditions (from Protocol 1).
-
-
Work-up and Analysis:
-
After the reaction, proceed with your standard work-up procedure. The scavenger and its adduct with the byproduct may need to be removed during purification.
-
Compare the yield and purity of the product with a control reaction performed without the scavenger. A significant improvement indicates that byproduct reactivity was a limiting factor.
-
Technical Deep Dive: Mechanisms and Visualizations
Understanding the underlying photochemical mechanisms is key to rational troubleshooting.
Mechanism: Cleavage of o-Nitrobenzyl Protecting Groups
The photocleavage of o-nitrobenzyl (ONB) groups is a cornerstone of photoremovable protecting group chemistry. It proceeds via an intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction .[2]
Workflow Diagram: Norrish Type II Photocleavage
Caption: Norrish Type II mechanism for o-nitrobenzyl photocleavage.
This process generates the highly reactive o-nitrosobenzaldehyde byproduct, which is the root cause of many of the issues discussed. Adding a methyl group to the benzylic carbon (the α-carbon) can lead to the formation of a less reactive o-nitrosoacetophenone byproduct and often enhances photocleavage kinetics.[12]
Decision-Making Workflow for Minimizing Side Products
This diagram outlines a logical process for troubleshooting and optimizing your photocleavage reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. static.horiba.com [static.horiba.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochemistry - Wikipedia [en.wikipedia.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Stock Solution Stability for 1-(1-(2-nitrophenyl)ethyl)urea
Welcome to the technical support center for researchers utilizing 1-(1-(2-nitrophenyl)ethyl)urea. This guide is designed to provide in-depth, practical advice to ensure the stability and efficacy of your stock solutions, thereby enhancing the reproducibility and reliability of your experimental results. Drawing from established principles in medicinal chemistry and small molecule handling, this resource addresses common challenges and provides robust protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] Most non-polar to moderately polar small molecules, including urea-based compounds, exhibit excellent solubility in DMSO.[3] This allows for the preparation of high-concentration stock solutions (e.g., 10-50 mM), which can then be diluted into aqueous buffers for your experiments. It's crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability over time.[4]
Q2: I've dissolved the compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution" and occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts in biological assays.[5][6]
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Co-solvents: Consider the use of a co-solvent. Adding a small amount of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can improve solubility.[7]
-
Solubilizing Agents: For particularly challenging compounds, the use of cyclodextrins or non-ionic surfactants at low concentrations in your final assay buffer may be beneficial.[7]
-
Vortexing during Dilution: Actively vortex or mix your aqueous buffer while adding the DMSO stock solution to promote rapid and uniform dispersion.
-
Q3: How should I store my this compound stock solution to ensure its long-term stability?
A3: Proper storage is critical to maintain the integrity of your compound.
-
Storage Temperature: For long-term storage (months), aliquots of the DMSO stock solution should be stored at -80°C. For short-term storage (weeks), -20°C is acceptable.[5][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
-
Protection from Light: Nitroaromatic compounds can be susceptible to photodegradation.[8][9][10] It is best practice to store your stock solutions in amber or light-blocking vials and to minimize exposure to ambient light during handling.
Q4: What are the potential degradation pathways for this compound in solution?
A4: There are two primary chemical moieties of concern for stability: the urea group and the nitroaromatic ring.
-
Hydrolysis of the Urea Group: In aqueous solutions, urea and its derivatives can undergo slow hydrolysis to form ammonia and carbamic acid, which then decomposes to carbon dioxide and another equivalent of ammonia.[11][12] This process is generally slow at neutral pH but can be accelerated by acidic or basic conditions and higher temperatures.[13][14] While DMSO is aprotic and will not directly facilitate hydrolysis, any contaminating water can be a reactant.
-
Degradation of the Nitroaromatic Group: The nitro group is an electron-withdrawing group that makes the aromatic ring susceptible to certain reactions.[15] The primary concern is photoreduction or other light-induced transformations.[9][10] Additionally, strong reducing agents in your experimental system could potentially reduce the nitro group to a nitroso or amino group, altering the compound's activity.[16]
The interplay of these potential degradation pathways is summarized in the diagram below.
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ureaknowhow.com [ureaknowhow.com]
- 14. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for the Purification of 1-(1-(2-nitrophenyl)ethyl)urea
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(1-(2-nitrophenyl)ethyl)urea. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience. Our objective is to equip you with the necessary expertise to overcome common purification challenges, ensuring the isolation of a highly pure final product.
Overview: The Purification Challenge
The purification of this compound presents a unique set of challenges stemming from its molecular structure. The molecule combines a polar urea functional group, capable of strong hydrogen bonding, with a moderately non-polar nitroaromatic ring.[1] This amphiphilic nature can lead to difficult separations from both polar and non-polar impurities.
Potential impurities may include unreacted starting materials, by-products from the urea synthesis (such as biuret-like structures), and isomers or related substances.[][3] A successful purification strategy must effectively address these potential contaminants. This guide focuses on the two primary purification techniques for this class of compound: Recrystallization and Chromatography .
General Purification and Troubleshooting Workflow
A systematic approach is critical to efficient and successful purification. The following workflow provides a logical sequence of operations, from initial work-up to final purity assessment.
Caption: General workflow for purification and analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Category 1: Recrystallization Issues
Recrystallization is often the most effective method for purifying crystalline solids.[4] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[5]
Q1: My product will not crystallize from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue, often related to supersaturation or the presence of impurities that inhibit crystal lattice formation. Here is a systematic troubleshooting approach:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure or even crude solid, add a tiny speck to the solution. This provides a template for further crystallization.[6]
-
Reduced Temperature: Cool the solution in an ice bath or refrigerator. Be aware that rapid cooling can trap impurities, so this should be done after attempts to crystallize at room temperature have failed.[7]
-
-
Re-evaluate Solvent System:
-
Excess Solvent: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound.[6] Allow it to cool again.
-
Solvent Polarity: If your compound remains an oil ("oiling out"), the solvent may be too non-polar. Try adding a co-solvent in which your compound is less soluble (an "anti-solvent"). For example, if your compound is dissolved in a minimal amount of hot ethanol, slowly add water dropwise until the solution becomes faintly cloudy, then reheat to clarify and cool slowly. A common recrystallization solvent pair for urea derivatives is Ethyl Acetate/Hexane.[8]
-
Caption: Decision tree for troubleshooting crystallization.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[9] Given the structure of this compound, a solvent of moderate polarity is a good starting point.
Step-by-Step Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too good and should be discarded for single-solvent recrystallization (it might be useful as a co-solvent).
-
If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves completely, this is a promising candidate.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Ethanol | 78 | 5.2 | Often a good choice for ureas. May require addition of water as an anti-solvent. |
| Methanol | 65 | 6.6 | Similar to ethanol, but higher polarity. Good dissolving power when hot.[9] |
| Ethyl Acetate | 77 | 4.4 | Excellent starting point. Often used with hexane as an anti-solvent.[8] |
| Isopropanol | 82 | 4.3 | Good alternative to ethanol with slightly lower polarity. |
| Water | 100 | 9.0 | The compound is likely to have low solubility due to the aromatic ring.[10] May be useful as an anti-solvent. |
| Hexane | 69 | 0.0 | Too non-polar to dissolve the compound, but excellent as an anti-solvent. |
Q3: My recrystallized product is still impure. What went wrong?
A3: This usually indicates one of two issues:
-
Crystallization was too rapid: Cooling the solution too quickly can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[7] Always allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
The chosen solvent is not selective enough: The impurity may have very similar solubility properties to your product in that specific solvent. In this case, either repeat the recrystallization or switch to an orthogonal purification method like chromatography.
Category 2: Chromatography Issues
Flash column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[11]
Q1: What are the recommended starting conditions for flash chromatography on silica gel?
A1: For a polar compound like this compound, a mobile phase consisting of a non-polar solvent and a more polar solvent is appropriate.
-
Stationary Phase: Standard silica gel (SiO₂, 40-63 µm).
-
Recommended Mobile Phase Systems:
-
Ethyl Acetate / Hexane: Start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. This is a versatile and common system.
-
Dichloromethane / Methanol: A more polar system. Start with 1-2% methanol in dichloromethane and increase the methanol concentration as needed.
-
-
Detection: The nitroaromatic group makes the compound UV-active, so fractions can be monitored by TLC with a UV lamp (254 nm).[12]
Step-by-Step Protocol for Developing a TLC System:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a potential mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the plate under a UV lamp.
-
Goal: Adjust the solvent ratio until your desired compound has a Retention Factor (Rƒ) of ~0.3-0.4 . This Rƒ value typically translates well to column chromatography, ensuring good separation without excessively long run times.
Q2: My compound is streaking on the TLC plate and won't move off the baseline of my column.
A2: This is a classic sign that your compound is binding too strongly to the silica gel, likely due to the highly polar urea group.
-
Increase Mobile Phase Polarity: The most straightforward solution is to increase the concentration of the polar solvent (e.g., increase the percentage of ethyl acetate or methanol) in your mobile phase.
-
Add a Modifier: Add a small amount (0.5-1%) of a polar, slightly acidic or basic modifier to the mobile phase.
-
Triethylamine (TEA): If your compound might be interacting with acidic sites on the silica, adding a small amount of TEA can improve peak shape and elution.
-
Acetic Acid (AcOH): Less commonly needed for ureas, but can be useful if the compound has basic functional groups.
-
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) or a reverse-phase silica gel (C18).
Q3: How can I use HPLC to assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your final compound with high accuracy.[13][14]
-
Method: Reversed-phase HPLC is the most common technique.
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: A gradient of a buffered aqueous solution (Solvent A) and an organic solvent (Solvent B) is typical.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile or Methanol with the same acid modifier.
-
-
Detection: The nitrophenyl group allows for strong UV detection, typically between 254 nm and 280 nm.[13]
-
Challenge: Urea itself is very polar and can be difficult to retain on a C18 column.[14][15] If your compound elutes too early (in the void volume), you may need to use a highly aqueous mobile phase or consider alternative HPLC modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[15]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
This method should provide a good starting point for assessing the purity of your this compound. The presence of a single, sharp peak is indicative of high purity.
References
-
Costa, M. F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Urea. Available at: [Link]
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Yilmaz, F., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]
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Jain, S., & Pathak, D. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
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Tzani, A., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]
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Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
- Hultquist, M. E. (1941). Manufacture and purification of urea derivatives. Google Patents (US2257717A).
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]
-
Selavka, C. M., & Krull, I. S. (1987). Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. Analytical Chemistry. Available at: [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Available at: [Link]
- Dewling, R. T. (1959). Process for purifying and crystallizing urea. Google Patents (US2892870A).
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Request PDF. Available at: [Link]
-
Wikipedia. Urea extraction crystallization. Available at: [Link]
- Basar, G. (1953). Purification of urea. Google Patents (US2663731A).
- Zhang, S. (2003). Process for preparing 4,4'-dinitro diphenyl urea. Google Patents (CN1463965A).
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Eiceman, G. A., et al. (2004). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Available at: [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Available at: [Link]
-
EPA. (1994). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]
-
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Available at: [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. AppNote. Available at: [Link]
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Organic-Chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
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Organic Syntheses. Instructions for Articles. Available at: [Link]
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Solubility of Things. 1,3-bis(4-nitrophenyl)urea. Available at: [Link]
-
Millam, S. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
-
PubChem. 1,1-Bis(2-bromoethyl)-3-(4-nitrophenyl)urea. National Center for Biotechnology Information. Available at: [Link]
-
Quora. (2018). Why is methanol used in recrystallization of urea?. Available at: [Link]
-
Paputa-Peck, M. C., et al. (1983). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]
-
Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. PubMed. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
PubChem. Urea. National Center for Biotechnology Information. Available at: [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
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- 15. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Challenges in the Characterization of Photolabile Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the characterization of photolabile compounds. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Photolabile compounds, which degrade upon exposure to light, present unique challenges throughout the drug development lifecycle.[1][2] Inadequate characterization can lead to inaccurate stability data, compromised drug efficacy, and even the formation of toxic degradants.[3][4][5]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter in the laboratory. We will delve into experimental design, analytical methodology, and data interpretation, all grounded in regulatory expectations and best practices.
Section 1: Foundational Concepts & Initial Assessment
FAQ 1: What makes a compound photolabile?
Answer: Photolability arises from a molecule's ability to absorb light energy, which can trigger chemical reactions.[6] This process, known as photodegradation, is most common in compounds with specific functional groups called chromophores that absorb ultraviolet (UV) or visible light.[7] Key factors influencing photodegradation include:
-
Direct Photodegradation: The drug molecule itself absorbs light, leading to bond cleavage (photolysis).[7] This is common in molecules containing carbonyls, nitroaromatics, N-oxides, alkenes, and aryl chlorides.[8]
-
Photosensitization: An excipient or another component in the formulation absorbs light and transfers the energy to the active pharmaceutical ingredient (API), causing it to degrade.[6][9] This can occur even if the API itself does not absorb light in the same range.[10]
-
Environmental Factors: The presence of oxygen can lead to photo-oxidative degradation.[8][9] Other factors like pH, solvent polarity, and temperature can also influence the rate and pathway of degradation.[2]
FAQ 2: How do I perform an initial assessment of my compound's photosensitivity?
Answer: A preliminary assessment can be conducted by exposing a dilute solution of your compound to a broad-spectrum light source and monitoring for changes over a short period.
Simple Screening Protocol:
-
Prepare two identical solutions of your compound in a transparent solvent.
-
Wrap one vial completely in aluminum foil to serve as a dark control.[9]
-
Place both samples under a laboratory light source (e.g., a fluorescent hood light) for a defined period (e.g., 24 hours).
-
Analyze both samples by HPLC-UV. A significant decrease in the parent peak area or the appearance of new peaks in the exposed sample compared to the dark control suggests photosensitivity.
This initial screen is not a substitute for formal photostability testing but provides a rapid indication of potential issues.
Section 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding a compound's degradation pathways and for developing stability-indicating analytical methods.[8][11][12]
Troubleshooting Guide: Forced Photolytic Degradation
| Problem | Potential Cause | Recommended Solution & Rationale |
| No degradation observed. | Insufficient light exposure. | Increase the duration or intensity of light exposure. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being overly destructive.[11] |
| Inappropriate solvent. | The solvent may be absorbing the light or quenching the photochemical reaction. Repeat the study in different solvents (e.g., water, acetonitrile, methanol). | |
| Compound degrades too rapidly. | Light intensity is too high. | Reduce the light intensity or the exposure time. The goal is controlled degradation, not complete destruction of the sample.[13] |
| Highly reactive functional groups. | Dilute the sample further. High concentrations can sometimes accelerate degradation. | |
| Results are not reproducible. | Inconsistent light source or sample positioning. | Ensure a calibrated and validated photostability chamber is used.[14] The distance and angle of the sample relative to the light source must be consistent.[15] |
| Temperature fluctuations. | Light sources can generate heat. Use a temperature-controlled chamber and include dark controls stored at the same temperature to differentiate between thermal and photolytic degradation.[9][14] | |
| New peaks appear in the dark control. | Thermal instability. | The compound may be sensitive to heat as well as light. This highlights the importance of temperature-controlled experiments. |
| Oxidative degradation. | If not purged with an inert gas, the compound may be reacting with oxygen in the headspace. Consider preparing samples under nitrogen or argon. |
Experimental Protocol: Forced Photolytic Degradation Study
This protocol is designed to meet the principles outlined in the ICH Q1B guideline.[16][17]
-
Sample Preparation:
-
Light Exposure:
-
Analysis:
-
At appropriate time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and identify the UV spectra of degradants.[19]
-
Characterize significant degradation products using mass spectrometry (LC-MS).[12][20]
-
Workflow for Forced Degradation and Method Development
Caption: Workflow for forced degradation and stability-indicating method development.
Section 3: Confirmatory Photostability Testing
Confirmatory studies are performed under standardized conditions to establish the photostability characteristics of a drug substance or product for handling, packaging, and labeling purposes.[13][16]
FAQ 3: What is the difference between forced degradation and confirmatory photostability testing?
Answer:
| Aspect | Forced Degradation | Confirmatory Testing |
| Purpose | To identify degradation pathways and develop/validate a stability-indicating analytical method.[13][16] | To determine the actual photostability for labeling and packaging decisions under standardized ICH conditions.[13][16] |
| Conditions | Stress conditions are often more severe than ICH guidelines to force degradation (e.g., higher light intensity).[13] | Follows standardized ICH Q1B conditions (≥ 1.2 million lux-hours visible, ≥ 200 W-hr/m² UVA).[18] |
| Outcome | Understanding of degradation products and a robust analytical method. | Data to support packaging selection (e.g., amber vials, opaque cartons) and storage instructions ("Protect from light").[9][14] |
Decision Tree for Photostability Testing (Based on ICH Q1B)
Sources
- 1. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Validating Target Engagement of 1-(1-(2-nitrophenyl)ethyl)urea: A Comparative Guide to Cellular and Biophysical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of 1-(1-(2-nitrophenyl)ethyl)urea, a novel small molecule with therapeutic potential. While the precise target of this compound is under investigation, its structural motifs, particularly the nitrophenyl urea scaffold, suggest a plausible interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently implicated in proliferative diseases. A recent study on nitroaryl urea derivatives demonstrated their potential as antiproliferative agents, with one compound identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2].
This guide will therefore proceed under the working hypothesis that this compound targets a protein kinase, herein referred to as "Kinase X". We will delve into the technical intricacies of three orthogonal and widely adopted target engagement assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Intracellular Kinase Assay, and a direct in vitro kinase activity assay. By presenting detailed protocols, comparative data, and the underlying scientific principles, this guide aims to equip researchers with the necessary knowledge to design and execute robust target validation studies.
I. The Principle of Target Engagement Validation
Target engagement is the direct physical interaction of a drug molecule with its biological target.[3] Validating this engagement is critical to:
-
Confirm the Mechanism of Action (MoA): Linking the observed phenotypic effects of a compound to its interaction with a specific target.
-
Optimize Lead Compounds: Guiding structure-activity relationship (SAR) studies to improve potency and selectivity.
-
De-risk Clinical Development: Increasing the confidence in the therapeutic hypothesis before advancing a candidate to clinical trials.
The following sections will compare three powerful techniques to assess the target engagement of this compound with its putative kinase target.
II. Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Thermal Stabilization
CETSA is a powerful biophysical method that allows for the detection of target engagement in a cellular environment without the need for compound or protein labeling.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as this compound, can increase the thermal stability of its target protein, resulting in a higher denaturation temperature.[6]
A. Experimental Workflow
The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[4]
Caption: CETSA Experimental Workflow.
B. Detailed Protocol: Isothermal Dose-Response CETSA
This protocol describes an isothermal dose-response format, which is particularly useful for determining the cellular potency of a compound.
-
Cell Culture: Culture a human cell line known to express the putative target, Kinase X (e.g., a relevant cancer cell line), to 70-80% confluency.
-
Compound Treatment: Resuspend the cells in culture medium and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Transfer the cell suspensions to PCR tubes and heat to a predetermined optimal temperature (e.g., 52°C, a temperature at which a significant portion of Kinase X denatures in the absence of a stabilizing ligand) for 3 minutes in a thermal cycler.
-
Lysis: Immediately cool the samples on ice and lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant and determine the concentration of soluble Kinase X using a specific antibody-based method such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
C. Comparative Data
| Compound | Target Kinase | CETSA EC50 (µM) |
| This compound | Kinase X | 1.5 |
| Known Kinase X Inhibitor | Kinase X | 0.8 |
| Negative Control Compound | Kinase X | > 100 |
Table 1: Hypothetical CETSA data for this compound and control compounds against Kinase X.
III. NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific kinase in living cells.[7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site).[8] When an unlabeled compound, such as this compound, competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.[9]
A. Experimental Workflow
The NanoBRET™ TE assay is a streamlined, plate-based assay that is amenable to high-throughput screening.[10]
Caption: NanoBRET™ TE Assay Workflow.
B. Detailed Protocol
-
Cell Transfection: Transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid encoding for Kinase X fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96- or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ kinase tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to all wells.
-
Signal Detection: Measure the donor emission (luminescence) and acceptor emission (filtered fluorescence) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Comparative Data
| Compound | Target Kinase | NanoBRET™ TE IC50 (µM) |
| This compound | Kinase X | 0.9 |
| Known Kinase X Inhibitor | Kinase X | 0.5 |
| Negative Control Compound | Kinase X | > 100 |
Table 2: Hypothetical NanoBRET™ TE data for this compound and control compounds against Kinase X.
IV. In Vitro Kinase Activity Assay: Direct Measurement of Inhibition
An in vitro kinase activity assay directly measures the ability of a compound to inhibit the catalytic activity of its target kinase.[11] This is a fundamental biochemical assay that provides a quantitative measure of a compound's potency.[12] There are numerous formats for kinase activity assays, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and luminescence-based assays that quantify the amount of ATP consumed or ADP produced during the kinase reaction.[13]
A. Experimental Workflow
The general workflow for an in vitro kinase activity assay involves combining the kinase, a substrate, ATP, and the test compound, and then detecting the product of the kinase reaction.
Caption: In Vitro Kinase Assay Workflow.
B. Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol describes a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
-
Reagent Preparation: Prepare stock solutions of recombinant Kinase X, a suitable peptide substrate, ATP, and this compound.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction: In a white, 384-well plate, add the diluted compound or vehicle (DMSO). Add the Kinase X enzyme and incubate for 10-15 minutes at room temperature. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
C. Comparative Data
| Compound | Target Kinase | In Vitro Kinase Assay IC50 (µM) |
| This compound | Kinase X | 0.2 |
| Known Kinase X Inhibitor | Kinase X | 0.1 |
| Negative Control Compound | Kinase X | > 100 |
Table 3: Hypothetical in vitro kinase activity data for this compound and control compounds against Kinase X.
V. Comparative Analysis and Conclusion
The three methodologies presented offer complementary approaches to validating the target engagement of this compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In Vitro Kinase Activity Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Inhibition of catalytic activity |
| Environment | Cellular (intact cells or lysates) | Live cells | Biochemical (cell-free) |
| Labeling | Label-free | Requires protein tagging (NanoLuc®) | Can be label-free or require labeled substrates |
| Throughput | Moderate to high | High | High |
| Information Provided | Target engagement, cellular potency (EC50) | Target engagement, cellular potency (IC50), residence time | Biochemical potency (IC50), mechanism of inhibition |
| Key Advantage | Physiologically relevant, label-free | Real-time measurement in live cells | Direct measure of functional inhibition |
| Key Limitation | Indirect measure of binding, not all proteins are suitable | Requires genetic modification of cells | Lacks cellular context (e.g., membrane permeability, off-target effects) |
VI. References
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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Zhang, Y., et al. (2021). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1149-1158.
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Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
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Patzke, C., & Cravatt, B. F. (2017). Determining target engagement in living systems. Nature chemical biology, 13(2), 133–138.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
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Burnham, M. (2020, August 6). MDC Connects: Target Validation and Efficacy. YouTube. Retrieved from [Link]
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Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Al-Jubair, T., et al. (2021). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical and Biophysical Research Communications, 567, 102-108.
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K-L-V, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8780.
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Saczewski, J., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of enzyme inhibition and medicinal chemistry, 31(sup3), 113–121.
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Sławiński, J., et al. (2015). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(9), 1017-1027.
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Saczewski, J., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. PubMed. Retrieved from [Link]
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Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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Gavin Publishers. (2018, September 17). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies of 1-(1-(2-nitrophenyl)ethyl)urea
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is often the aspirational goal. However, the reality is that small molecules frequently interact with multiple protein targets, a phenomenon known as polypharmacology or cross-reactivity. These off-target interactions are a double-edged sword; they can be the source of unforeseen toxicities or, serendipitously, lead to beneficial therapeutic effects and drug repurposing opportunities. For a novel compound like 1-(1-(2-nitrophenyl)ethyl)urea, a thorough and early assessment of its cross-reactivity profile is not just a regulatory requirement but a critical step in understanding its mechanism of action and predicting its safety and efficacy profile.[1]
This guide provides a comprehensive, multi-tiered strategy for characterizing the protein cross-reactivity of this compound. We will move from broad, predictive in silico methods to high-throughput screening and finally to rigorous biophysical validation of putative interactions. The causality behind each experimental choice is explained, ensuring that the described workflow is a self-validating system for generating robust and reliable data.
The Subject Molecule: this compound
The core structure of our subject molecule is an aryl urea derivative. Urea-based compounds are prevalent in medicinal chemistry due to the urea moiety's ability to form stable, bidentate hydrogen bonds with protein targets, acting as a versatile pharmacophore.[2] The presence of a nitrophenyl group suggests potential interactions driven by both hydrogen bonding and π-stacking. The ethyl substituent introduces a chiral center and a hydrophobic element, further defining its potential binding preferences. The overall structure suggests that this molecule could interact with a range of proteins, particularly those with pockets that accommodate planar aromatic systems and have hydrogen bond donors/acceptors, such as kinases, hydrolases, or various receptors.[2][3]
The mechanism of interaction for urea itself with proteins is complex, involving both direct interactions with the protein backbone and polar residues, as well as indirect effects on the structure of water, which can weaken the hydrophobic effect that drives protein folding.[4][5][6] While our subject molecule is a derivative, these fundamental properties of the urea group are crucial to consider when predicting and interpreting its interactions.
Tier 1: In Silico Profiling - Predicting the Interaction Landscape
Before committing to resource-intensive wet-lab experiments, a computational assessment is an invaluable first step. In silico tools leverage vast chemogenomic databases to predict potential targets based on the structural similarity of the query molecule to known ligands.[7][8]
Objective: To generate a preliminary, ranked list of potential protein targets for this compound to guide subsequent experimental screening.
Methodology: A combination of ligand-based and structure-based approaches is recommended for comprehensive prediction.
-
Ligand-Based Similarity Searching: Tools like TargetHunter or the Similarity Ensemble Approach (SEA) compare the 2D structure of our compound against databases of molecules with known bioactivities.[7][9] This method operates on the principle that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based & Machine Learning Approaches: Platforms like PanScreen utilize a combination of molecular docking, deep learning, and structural modeling to predict binding affinities against a panel of known off-targets.[10] These tools can provide insights even if no highly similar ligands are known, by assessing the physicochemical complementarity between the molecule and protein binding sites.[1][10]
Experimental Protocol: In Silico Target Prediction
-
Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Platform Selection: Utilize at least two different web-based prediction tools to cross-validate results (e.g., TargetHunter and PanScreen).
-
Execution: Submit the SMILES string to the selected platforms. Choose the most comprehensive human proteome screening panel available.
-
Data Analysis: Consolidate the prediction lists. Prioritize targets that are identified by multiple platforms. Rank the targets based on prediction scores (e.g., probability, Tanimoto coefficient, or predicted binding affinity).
-
Causality Check: Why this approach? Starting with in silico methods is cost-effective and rapidly focuses our efforts. By using multiple algorithms, we mitigate the biases inherent in any single prediction method and increase the confidence in our hit list.[9]
Visualization: A Tiered Strategy for Cross-Reactivity Profiling
The overall workflow for assessing cross-reactivity follows a logical, tiered progression from broad prediction to specific validation.
Caption: A three-tiered workflow for cross-reactivity analysis.
Tier 2: Broad-Spectrum Experimental Screening
With a list of putative targets from our in silico analysis, the next step is to screen the compound against large, representative panels of proteins. Given the structural features of an aryl urea, a protein kinase panel is a logical and high-value starting point, as kinases are one of the largest and most therapeutically relevant protein families, and their ATP-binding sites are often amenable to small molecule inhibitors.[11]
Objective: To experimentally identify interactions between this compound and a diverse panel of proteins, primarily focusing on the human kinome.
Recommended Platform: Large-scale kinase screening panels (e.g., Eurofins DiscoverX, Reaction Biology) offer assays for hundreds of distinct human kinases. These services typically measure the ability of a compound to displace a known ligand or inhibit enzymatic activity.
Comparison of Screening Methodologies
| Technique | Principle | Advantages | Limitations | Typical Output |
| Activity-Based Assays | Measures the compound's effect on the catalytic activity of the kinase. | Provides direct functional information. | Can miss non-competitive binders; prone to assay artifacts. | % Inhibition at a given concentration; IC50 values. |
| Binding Assays (e.g., KINOMEscan) | Measures the displacement of a broad-spectrum ligand from the kinase active site. | Detects both active and allosteric binders; highly sensitive. | Does not provide functional information (inhibition vs. activation). | % Control or Kd values. |
Causality Check: Why a binding assay first? For an initial broad screen, a binding assay is often preferred because it is a more direct measure of interaction and is less susceptible to compound interference with complex enzymatic reaction components. It casts a wider net to identify any protein that the compound physically interacts with, which can then be followed up with functional assays.
Data Presentation: Sample Kinase Screening Results
A typical output from a kinase binding assay panel would be summarized as follows. The data below is illustrative.
| Kinase Target | Gene Symbol | % Control @ 10 µM | Binding Affinity (Kd) in nM | Interpretation |
| Aurora Kinase A | AURKA | 5.2 | 150 | Strong Interaction |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 15.8 | 850 | Moderate Interaction |
| p38 Mitogen-Activated Protein Kinase alpha | MAPK14 | 45.1 | > 5,000 | Weak/No Interaction |
| Epidermal Growth Factor Receptor | EGFR | 92.4 | > 10,000 | No Interaction |
Tier 3: Biophysical Validation and Cellular Target Engagement
Hits identified in broad-spectrum screens must be rigorously validated using orthogonal, label-free biophysical methods. This step is crucial to eliminate false positives and to accurately quantify the binding kinetics and affinity of the interaction.[12] Furthermore, demonstrating that this binding occurs within a cellular context is the ultimate proof of a physiologically relevant interaction.[13]
Objective: To confirm and characterize the direct binding of this compound to putative off-targets and to verify target engagement in a cellular environment.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, real-time, and label-free technique for measuring biomolecular interactions.[14] It provides not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff), offering deeper mechanistic insight.[12][14]
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant kinase (e.g., Aurora Kinase A) onto a sensor chip surface via amine coupling.[11] The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) injection for double referencing.
-
Interaction Analysis: Inject the compound dilutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip. Monitor the change in refractive index in real-time.
-
Data Processing: Subtract the reference channel signal and the blank injection signal from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Causality Check: Why SPR? SPR provides high-quality kinetic data that is essential for lead optimization. A compound with a slow off-rate (long residence time) may exhibit more durable pharmacological effects in vivo. This level of detail cannot be obtained from primary screening assays.[12]
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying that a compound binds to its target protein within the complex milieu of a living cell or cell lysate.[15][16] The principle is that ligand binding stabilizes a protein against thermal denaturation.[13][17][18]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express Aurora Kinase A) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins via centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) remaining at each temperature using Western Blot or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16][17]
Visualization: SPR and CETSA Workflows
Caption: Key steps in SPR and CETSA experimental workflows.
Conclusion and Forward Look
The systematic, multi-tiered approach detailed in this guide provides a robust framework for evaluating the cross-reactivity profile of this compound. Beginning with broad in silico predictions allows for the intelligent design of experimental screens, conserving resources while maximizing the potential for discovery. High-throughput binding assays provide the first layer of experimental evidence, which is then critically validated and quantified using gold-standard biophysical techniques like SPR. Finally, CETSA bridges the gap between in vitro binding and physiological relevance by confirming target engagement in a cellular context.
By diligently following this workflow, researchers and drug developers can build a comprehensive understanding of the molecular interactions of this compound. This knowledge is paramount for making informed decisions, mitigating risks of toxicity, and ultimately unlocking the full therapeutic potential of this novel compound.
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comparative study of the synthetic routes for different nitrophenyl urea isomers
For researchers, scientists, and professionals in drug development, the synthesis of nitrophenyl urea isomers is a fundamental process with wide-ranging applications, from serving as key intermediates in the preparation of pharmaceuticals and agrochemicals to their use in material science.[1][2] The strategic placement of the nitro group on the phenyl ring—ortho (o-), meta (m-), or para (p-)—significantly influences the molecule's reactivity and biological activity, making the choice of synthetic route a critical consideration. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing these important structural motifs, with a focus on experimental efficacy, safety, and practicality.
Introduction: The Significance of Isomeric Purity
The distinct physicochemical properties imparted by the position of the nitro substituent necessitate synthetic strategies that afford high isomeric purity. For instance, the electronic effect of a para-nitro group will differ substantially from that of a meta-nitro group, impacting the hydrogen bonding capabilities and overall pharmacology of the final compound. Consequently, the synthetic chemist must select a route that not only provides the desired isomer in high yield but also minimizes the formation of isomeric impurities and symmetric diarylurea byproducts.[1]
Core Synthetic Strategies: A Comparative Overview
The synthesis of nitrophenyl ureas can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include classical methods involving the reaction of nitroanilines with phosgene or its surrogates, and modern strategies that leverage rearrangement reactions to generate the key isocyanate intermediate in situ.
The Isocyanate Route: The Workhorse of Urea Synthesis
The most prevalent and versatile approach to unsymmetrical ureas involves the reaction of a primary or secondary amine with an isocyanate.[3] In the context of nitrophenyl ureas, this translates to the reaction of a nitrophenyl isocyanate with an appropriate amine.
The critical first step in this route is the preparation of the o-, m-, and p-nitrophenyl isocyanates. Historically, this has been achieved through the use of the highly toxic gas phosgene.[3][4] However, due to significant safety and handling concerns, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) have become the reagents of choice in a laboratory setting.[3][5][6]
A systematic study on the synthesis of nitrophenyl isocyanates using triphosgene and the corresponding nitroanilines in 1,2-dichloroethane has provided optimized conditions and yields.[5]
| Isomer | Molar Ratio (Nitroaniline:Triphosgene) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| o-Nitrophenyl isocyanate | 2.5:1 | 6 | 75 | 80.3 |
| m-Nitrophenyl isocyanate | 2.5:1 | 5.5 | 75 | 83.7 |
| p-Nitrophenyl isocyanate | 2.5:1 | 5 | 75 | 83.5 |
| Table 1: Optimized conditions for the synthesis of nitrophenyl isocyanates using triphosgene.[5] |
The data indicates that all three isomers can be synthesized in high yields using triphosgene, with slight variations in the optimal reaction time. The para-isomer requires the shortest reaction time, potentially due to the electron-withdrawing nature of the nitro group enhancing the nucleophilicity of the amino group at the para position.
Experimental Protocol: Synthesis of p-Nitrophenyl Isocyanate using Triphosgene [5]
-
In a well-ventilated fume hood, a solution of triphosgene (1 equivalent) in dry 1,2-dichloroethane is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
A solution of p-nitroaniline (2.5 equivalents) in 1,2-dichloroethane is slowly added to the triphosgene solution from the dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated to 75°C and refluxed for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.
-
The filtrate is then subjected to vacuum distillation to remove the solvent and obtain the crude p-nitrophenyl isocyanate.
-
The crude product can be further purified by recrystallization from a suitable dry solvent, such as carbon tetrachloride, to yield light yellow needles.[4]
Rearrangement Reactions: In Situ Generation of Isocyanates
To circumvent the handling of potentially hazardous isocyanates, several rearrangement reactions can be employed to generate these intermediates in situ. The most notable among these are the Curtius, Hofmann, and Lossen rearrangements.[7][8][9] These methods are particularly valuable in modern organic synthesis as they often proceed under mild conditions and offer a high degree of functional group tolerance.[10][11]
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[8][11] The acyl azide is typically prepared from a carboxylic acid. This method is highly versatile and has been successfully applied to the synthesis of m-nitrophenylureas.[12]
A significant advantage of the Curtius rearrangement is that the isocyanate can be trapped by a wide variety of nucleophiles, including amines, to afford the corresponding ureas in a one-pot procedure.[7][13]
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[9][14] While primarily used for amine synthesis, the intermediate isocyanate can be trapped with an amine to form a urea.[15][16] Similarly, the Lossen rearrangement transforms a hydroxamic acid or its derivative into an isocyanate, which can then be intercepted by an amine to yield a urea.[10][17][18] These methods offer alternative starting points for the in-situ generation of the key isocyanate intermediate.
Phosgene-Free Carbonylating Agents
In addition to triphosgene, other phosgene-free reagents have been developed for the synthesis of ureas. Bis(o-nitrophenyl) carbonate has been demonstrated as a mild and effective reagent for the preparation of bis-ureas.[19][20] The reaction proceeds in a two-step sequence where an initial reaction with an amine forms a carbamate intermediate, which then reacts with a second amine to produce the urea. This method provides a high degree of control for the synthesis of unsymmetrical ureas.
Another promising class of reagents are 3-substituted dioxazolones, which serve as precursors for the in-situ generation of isocyanates under mild, base-catalyzed conditions, offering a green and practical route to unsymmetrical arylureas.[21]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Isomer Suitability |
| Isocyanate Route | Nitroaniline | Triphosgene, Amine | High yields, well-established, versatile for various amines.[5] | Requires handling of triphosgene (though safer than phosgene), isocyanates can be moisture-sensitive.[3][4] | Excellent for all isomers (o-, m-, p-). |
| Curtius Rearrangement | Nitrobenzoic acid | Azide source (e.g., DPPA), Amine | In situ isocyanate generation, mild conditions, high functional group tolerance.[11][12] | Acyl azides can be explosive, requires careful handling. | Well-documented for m-isomer, applicable to others. |
| Hofmann Rearrangement | Nitrobenzamide | Bromine, Base, Amine | Utilizes readily available amides.[9] | Stoichiometric use of bromine, can have side reactions. | Potentially applicable to all isomers. |
| Lossen Rearrangement | Nitrobenzohydroxamic acid | Activating agent, Amine | Mild conditions, avoids hazardous reagents.[10][17] | Requires synthesis of hydroxamic acid precursor. | Potentially applicable to all isomers. |
| Bis(o-nitrophenyl) carbonate | Nitroaniline, Amine | Bis(o-nitrophenyl) carbonate | Phosgene-free, good for controlled synthesis of unsymmetrical ureas.[19] | Two-step process. | Demonstrated for the synthesis of bis-ureas, adaptable for nitrophenyl ureas. |
| Table 2: Comparison of major synthetic routes to nitrophenyl ureas. |
Conclusion and Future Perspectives
The synthesis of nitrophenyl urea isomers can be achieved through several effective methodologies. The choice of the optimal route depends on factors such as the desired isomer, scale of the reaction, available starting materials, and safety considerations. The use of triphosgene to generate nitrophenyl isocyanates remains a robust and high-yielding method for all three isomers. However, for applications where the handling of isocyanates is undesirable, in situ generation via rearrangement reactions, particularly the Curtius rearrangement, offers a powerful alternative.
The ongoing development of novel phosgene-free carbonylating agents continues to provide safer and more environmentally benign pathways to these valuable compounds.[22][23] Future research will likely focus on catalytic and more atom-economical methods for the synthesis of nitrophenyl ureas, further enhancing the efficiency and sustainability of their production for the pharmaceutical and agrochemical industries.
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Bridging the Benchtop and the Bedside: A Comparative Guide to In Vivo Validation of Urea-Based Compounds
The urea scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its unique ability to form stable, bidentate hydrogen bonds with protein targets makes it a powerful pharmacophore for designing potent inhibitors.[2] However, the journey from a promising hit in a 96-well plate to a viable clinical candidate is fraught with challenges. Promising in vitro potency, often measured by the half-maximal inhibitory concentration (IC50), frequently fails to translate into in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo validation studies for urea-based compounds, ensuring that benchtop discoveries have the best possible chance of becoming clinical realities.
The In Vitro-In Vivo Chasm: More Than Just Potency
A low nanomolar IC50 value in an isolated enzyme or cell-based assay is a crucial first step, but it represents a highly simplified biological system. The in vivo environment introduces a complex interplay of factors that can dramatically influence a compound's activity. This is the primary reason why direct extrapolation from in vitro data is often misleading. The core challenge lies in understanding and optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[4]
-
Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound must be able to reach its target in sufficient concentrations and for an adequate duration to exert its effect. Poor solubility, rapid metabolism, or poor permeability can render even the most potent compound ineffective in vivo.[2]
-
Pharmacodynamics (PD): What the drug does to the body. This describes the relationship between drug concentration at the target site and the resulting physiological effect (e.g., tumor growth inhibition).
The transition from in vitro to in vivo is a critical validation step designed to test the hypothesis that the compound can achieve a therapeutically relevant exposure-response relationship in a complex living system.
Workflow: From In Vitro Hit to In Vivo Validation
The path from identifying a potent urea-based compound in vitro to confirming its activity in an animal model is a systematic process. This workflow ensures that resources are focused on candidates with the highest probability of success.
Caption: High-level workflow for advancing a urea-based compound from initial discovery to in vivo proof-of-concept.
Comparative Guide to In Vivo Model Selection
The choice of animal model is one of the most critical decisions in preclinical research.[5] The model must be relevant to the human disease and the biological target of the urea-based compound. For many urea-based compounds, which often target kinases in oncogenic pathways, tumor models are paramount.
| Model Type | Description | Key Advantages | Key Disadvantages | Best Suited For |
| Syngeneic Mouse Models | Immunocompetent mice are implanted with tumors derived from the same genetic background. | Intact immune system allows for studying immuno-oncology effects. | Limited availability of tumor lines; potential for immunogenicity of the compound itself. | Evaluating compounds that may modulate the immune system in addition to direct tumor killing. |
| Patient-Derived Xenografts (PDX) | Human tumor fragments are directly implanted into immunodeficient mice (e.g., NSG mice). | High clinical relevance; preserves original tumor architecture and heterogeneity. | Expensive; slow tumor growth; requires severely immunocompromised mice. | Efficacy testing in a model that closely mirrors human tumor biology. |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are subcutaneously or orthotopically injected into immunodeficient mice. | Cost-effective, rapid tumor growth, highly reproducible.[6] | Lacks tumor heterogeneity and microenvironment; no intact immune system. | Initial efficacy screening, dose-response studies, and PK/PD correlation. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop spontaneous tumors that mimic human cancer progression. | Tumors develop in their natural microenvironment with an intact immune system. | Long latency period; high cost; potential for variable tumor penetrance. | Studying tumor initiation, progression, and prevention in a highly relevant context. |
Core Experimental Protocols: A Step-by-Step Guide
Adherence to standardized, well-documented protocols is essential for generating reliable and reproducible data that can support an Investigational New Drug (IND) application.[4][7] All safety and toxicology studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[5]
Protocol 1: Foundational Pharmacokinetic (PK) Study
Objective: To determine the basic ADME properties of a urea-based compound in a rodent model (typically mice or rats) to guide dose selection for efficacy studies.
Methodology:
-
Animal Selection: Use a standard strain (e.g., male ICR mice or Sprague-Dawley rats).[6]
-
Compound Formulation & Administration: Formulate the compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). Administer a single dose via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate cohort to determine bioavailability.[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[8]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Typical Goal for Oral Candidate |
| Cmax | Maximum observed plasma concentration. | High enough to exceed the in vitro IC90. |
| Tmax | Time to reach Cmax. | Typically 1-4 hours. |
| AUC | Area Under the Curve; a measure of total drug exposure. | Maximized to demonstrate sufficient exposure. |
| t1/2 | Half-life; the time it takes for the drug concentration to decrease by half. | Long enough to support a reasonable dosing schedule (e.g., once or twice daily). |
| F (%) | Bioavailability; the fraction of the oral dose that reaches systemic circulation. | >20-30% is often considered acceptable for initial leads. |
Targeting a Core Cancer Pathway: Ras-Raf-MEK-ERK
Many successful urea-based anticancer drugs, such as Sorafenib, function by inhibiting kinases in the Ras-Raf-MEK-ERK signaling pathway.[9][10] Validating a compound against this pathway in vivo requires a model where this pathway is a known driver of tumor growth.
Caption: The Ras-Raf-MEK-ERK pathway, a common target for urea-based kinase inhibitors like Sorafenib.
Protocol 2: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a urea-based compound in an in vivo cancer model.
Methodology:
-
Cell Line & Animal Selection: Choose a human cancer cell line with a known dependency on the target of interest (e.g., A549 lung cancer cells for a KRAS-pathway inhibitor). Use immunodeficient mice (e.g., athymic nude or NSG).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Treatment: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).
-
Dosing: Administer the compound based on the PK study results, aiming for a plasma concentration that exceeds the in vitro IC50 for a significant portion of the dosing interval. A typical schedule might be once or twice daily via oral gavage.
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Key endpoints include:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Body Weight: Monitor 2-3 times per week as a general indicator of toxicity.
-
Survival: If applicable, monitor until a survival endpoint is reached.
-
-
Post-Mortem Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).
Interpreting the Data: The PK/PD Relationship
A successful outcome is not just tumor growth inhibition, but a clear correlation between drug exposure (PK) and biological effect (PD). This relationship validates that the observed efficacy is due to the compound hitting its intended target. For example, tumor samples from treated animals should show a decrease in the phosphorylation of a downstream substrate of the targeted kinase. This provides crucial evidence that the mechanism of action observed in vitro is recapitulated in vivo.[11]
Conceptualizing the PK/PD Link
The ultimate goal is to achieve and maintain a drug concentration at the tumor site that is above the minimum effective concentration, without reaching levels that cause unacceptable toxicity.
Caption: The relationship between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect).
Conclusion: A Pathway to Clinical Confidence
The transition from in vitro discovery to in vivo validation is the crucible in which the true potential of a urea-based compound is tested. Success hinges on a methodical approach that prioritizes a deep understanding of the compound's pharmacokinetic and pharmacodynamic properties. By selecting relevant animal models, employing rigorous and standardized protocols, and focusing on establishing a clear exposure-response relationship, researchers can build a robust data package. This not only provides confidence to advance the most promising molecules into formal preclinical development but also fulfills the primary objective of preclinical safety and efficacy evaluation: to define a path for safe and effective testing in humans.[12]
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assessing the off-target effects of 1-(1-(2-nitrophenyl)ethyl)urea
An In-Depth Guide to Assessing the Off-Target Effects of 1-(1-(2-nitrophenyl)ethyl)urea: A Comparative and Methodological Analysis
For drug development professionals, the early and accurate assessment of a compound's selectivity is paramount. A promising therapeutic candidate's journey can be abruptly halted by unforeseen off-target interactions, leading to toxicity or diminished efficacy. This guide provides a comprehensive framework for evaluating the off-target profile of this compound, a small molecule with a chemical structure suggestive of multiple potential biological interactions. As the specific on-target activity of this compound is not extensively documented in publicly available literature, this guide will focus on a robust, multi-tiered strategy for target deconvolution and selectivity profiling.
We will explore state-of-the-art experimental methodologies, explain the rationale behind their application, and provide a comparative context using well-characterized compounds. This approach is designed not only to identify potential liabilities but also to build a comprehensive understanding of the compound's biological footprint, a critical step in its journey from a chemical entity to a potential therapeutic.
Structural Clues and a Hypothesis-Driven Approach
The chemical structure of this compound contains two key moieties that inform a hypothesis-driven approach to off-target assessment: an aryl urea group and a 2-nitrophenyl group .
-
Aryl Urea Moiety: This functional group is a well-known pharmacophore present in numerous approved drugs and clinical candidates.[1][2] It is particularly prevalent in inhibitors of protein kinases, where it forms key hydrogen bond interactions within the ATP-binding pocket. Therefore, a primary hypothesis is that this compound may interact with one or more protein kinases.
-
Nitrophenyl Group: Nitroaromatic compounds are known to be bioreducible and are often explored as hypoxia-activated prodrugs.[3] This suggests potential interactions with reductases or other enzymes involved in cellular redox processes. Additionally, this group contributes to the overall physicochemical properties of the molecule, influencing its potential interactions with a wide range of biological targets.
Given these structural features, a logical starting point is a broad assessment of interactions with the human kinome and a general safety panel of common off-target proteins. For comparative purposes, we will contrast the hypothetical profile of this compound with established soluble guanylate cyclase (sGC) modulators, BAY 41-2272 (a stimulator) and Cinaciguat (an activator), as the urea scaffold can also be found in compounds targeting this pathway.[4][5][6][7]
Tier 1: Broad Spectrum Off-Target Screening
The initial phase of assessment should involve high-throughput screening against large, diverse panels of potential targets to cast a wide net for potential interactions.
Kinome Profiling: A Systematic Screen for Kinase Interactions
Protein kinases are one of the largest and most important classes of drug targets, and unintended kinase inhibition is a frequent cause of off-target effects.[8] A comprehensive kinome scan provides a detailed map of a compound's selectivity.
Causality Behind Experimental Choice: A radiometric kinase assay is chosen here as a gold-standard method. It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity.[9][10] This makes it highly reliable for initial large-scale profiling. The screen should be run at a standard ATP concentration (e.g., 10 µM) and a concentration of the test compound high enough to detect even weak interactions (e.g., 1-10 µM).
Experimental Protocol: Radiometric Kinase Profiling
-
Assay Preparation: Prepare a reaction buffer containing the kinase, its specific substrate (protein or peptide), and necessary cofactors (e.g., MgCl2, MnCl2).
-
Compound Incubation: Add this compound, the comparator compounds (BAY 41-2272, Cinaciguat), or a vehicle control (DMSO) to the kinase reaction mixture. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Reaction Incubation: Incubate the reaction mixture for a specific duration (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity relative to the vehicle control. A significant reduction in activity indicates an interaction.
Data Presentation: Hypothetical Kinase Profiling Results
| Target Kinase | This compound (% Inhibition @ 10 µM) | BAY 41-2272 (% Inhibition @ 10 µM) | Cinaciguat (% Inhibition @ 10 µM) |
| ABL1 | 85% | 5% | 3% |
| SRC | 78% | 8% | 6% |
| LCK | 65% | 3% | 4% |
| CDK2 | 12% | 2% | 1% |
| ROCK1 | 9% | 15% | 12% |
| ... (400+ other kinases) | <10% | <10% | <10% |
This data is purely illustrative.
Safety Pharmacology Profiling: Receptor and Ion Channel Screening
To identify potential interactions that could lead to common adverse drug reactions (e.g., cardiovascular, CNS), screening against a panel of receptors, ion channels, and transporters is essential.[11][12]
Causality Behind Experimental Choice: Radioligand binding assays are a robust and high-throughput method for this purpose.[13][14] They assess the ability of a test compound to displace a known, radiolabeled ligand from its receptor, providing a direct measure of binding affinity. This approach allows for the simultaneous screening of dozens of targets.
Data Presentation: Hypothetical Safety Panel Results
| Target | This compound (% Displacement @ 10 µM) | BAY 41-2272 (% Displacement @ 10 µM) | Cinaciguat (% Displacement @ 10 µM) |
| Adrenergic α1A | 55% | 8% | 11% |
| Dopamine D2 | 15% | 4% | 3% |
| hERG Channel | 48% | 12% | 9% |
| Muscarinic M1 | 5% | 2% | 1% |
| Serotonin 5-HT2A | 62% | 7% | 5% |
| ... (40+ other targets) | <20% | <20% | <20% |
This data is purely illustrative.
Tier 2: In-Cell Target Validation and Affinity Determination
Positive hits from broad screening panels must be validated in a more physiologically relevant context to confirm target engagement within living cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[15][16][17] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[18][19]
Causality Behind Experimental Choice: CETSA is invaluable because it confirms that a compound can penetrate the cell membrane and engage its target in the complex cellular milieu, filtering out potential artifacts from in vitro assays.[20] It is a label-free method applicable to virtually any protein target, making it ideal for validating hits from the initial screens.
Experimental Protocol: CETSA Workflow
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, or a cancer cell line like PC3 for the hypothetical ABL1 hit) to near confluency. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells to release their protein content, typically through freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection by Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and detect the specific target protein (e.g., ABL1) using a primary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Hypothetical CETSA Results for ABL1 Kinase
| Compound | Concentration | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 48.2 °C | - |
| This compound | 1 µM | 50.1 °C | +1.9 °C |
| This compound | 10 µM | 53.5 °C | +5.3 °C |
| Imatinib (Control) | 1 µM | 54.8 °C | +6.6 °C |
This data is purely illustrative and demonstrates target engagement.
Synthesis and Interpretation
The goal of this multi-tiered approach is to build a comprehensive selectivity profile.
-
Tier 1 results provide a broad but low-resolution map of the compound's interactome. Hits (e.g., >50% inhibition or displacement at 10 µM) should be considered preliminary and require follow-up. The hypothetical data suggests this compound has potential activity against ABL1, SRC, LCK kinases, and may also interact with adrenergic and serotonin receptors, as well as the hERG channel.
-
Tier 2 results provide high-resolution validation of these initial hits. The positive thermal shift observed in the CETSA experiment would confirm that this compound enters cells and directly binds to ABL1 kinase.
This systematic process allows researchers to confidently identify both the intended and unintended biological targets of a novel compound. By understanding the full spectrum of these interactions early in the drug discovery process, development strategies can be adapted to mitigate potential risks and optimize the therapeutic potential of promising molecules like this compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(1-(2-Nitrophenyl)ethyl)urea
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 1-(1-(2-Nitrophenyl)ethyl)urea, a compound that, due to its nitroaromatic functional group, requires classification and handling as hazardous waste. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, ensuring that every step is a self-validating component of a secure disposal workflow.
Core Principle: Hazard-Based Classification
-
Urea Moiety : Urea itself is generally not classified as hazardous waste.[1][2] However, it can react with substances like strong oxidizing agents and upon heating to decomposition, may emit toxic fumes such as ammonia and nitrogen oxides.[3][4]
-
Nitrophenyl Group : Nitroaromatic compounds are a class of chemicals often associated with toxicity, and some can be reactive or explosive under certain conditions.[5][6] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes based on characteristics like toxicity and reactivity.[7]
Directive: Due to the presence of the nitroaromatic group, this compound must be managed as hazardous chemical waste from the moment it is designated for disposal.[8] Under no circumstances should this compound be discarded in regular trash or disposed of via sink drains.[9][10]
Personal Protective Equipment (PPE) and Handling
Before handling waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects against accidental splashes or dust generation.[2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact; always check manufacturer compatibility charts for specific glove materials.[11] |
| Body Protection | Fully-buttoned laboratory coat | Minimizes contamination of personal clothing.[11] |
Always handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fine particulates.[12]
Step-by-Step Waste Collection and Storage Protocol
Proper segregation, containment, and labeling are critical to prevent accidental reactions and ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
Select a container that is chemically compatible with this compound. For solid waste, a high-density polyethylene (HDPE) container or the original product container (if in good condition) is ideal.[8][9] The container must have a secure, leak-proof screw-top cap.[9][13]
Step 2: Label the Container Immediately
As soon as the first particle of waste is added, the container must be labeled.[14][15] Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste ".[15]
-
The full chemical name: "This compound ". Do not use abbreviations.[9]
-
An accurate list of all constituents if it is a mixture.[14]
-
The date accumulation started.
-
The name of the Principal Investigator (PI) and the laboratory location.[14]
Step 3: Segregate Solid and Liquid Waste Streams
Maintain separate waste streams.
-
Solid Waste: Place pure, unused this compound and any solids contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from spill cleanup) into your designated solid hazardous waste container.[13][16]
-
Liquid Waste: If the compound was used in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should typically be kept separate due to differences in disposal costs and methods.[14]
Step 4: Store in a Satellite Accumulation Area (SAA)
The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[7][8][15]
-
Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9][14] This is also best practice for solid waste containers.
-
Incompatibility: Store the waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent dangerous reactions.[11][16]
Spill Management Protocol
Accidental spills must be treated as hazardous waste.[14]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[10]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.[10]
-
Collect: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container. Avoid creating dust.[11]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup (wipes, gloves, etc.) must also be disposed of as hazardous waste.[10]
-
Report: Report the spill to your institution's EHS department in accordance with local policy.[10]
Final Disposal Procedure
The final disposal of this compound is a regulated process that must be managed by professionals.
-
Request Pickup: Once the waste container is full (do not overfill, 90% capacity is a safe limit) or you no longer intend to add to it, submit a chemical waste collection request to your institution's EHS office.[9][10]
-
Professional Handling: EHS will arrange for the collection of the waste by a licensed professional waste disposal service.[8][10]
-
Method of Destruction: The standard and most effective disposal technique for nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products.[10]
The logical workflow for the disposal of this compound is summarized in the diagram below.
Caption: Disposal workflow for this compound.
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A Researcher's Guide to the Safe Handling of 1-(1-(2-Nitrophenyl)ethyl)urea
Disclaimer: The compound 1-(1-(2-Nitrophenyl)ethyl)urea is not extensively documented in publicly available safety literature. Therefore, this guide is built upon a foundation of expert analysis of its chemical structure and data from closely related chemical analogs. The recommendations provided are based on the potential hazards associated with its key functional groups: the 2-nitrophenyl moiety and the urea backbone . Researchers must treat this compound as potentially hazardous and handle it with the utmost care at all times.
Hazard Assessment: A Synthesis of Analog Data
The primary hazards of this compound are predicted to stem from the nitroaromatic portion of the molecule. Aromatic nitro compounds, such as 2-nitrophenol, are recognized for their potential toxicity.
Key Anticipated Hazards:
-
High Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Analog compounds like 2-nitrophenol can cause severe irritation and burns to the skin and eyes[1][2].
-
Systemic Effects: A significant concern with nitrophenyl compounds is the risk of methemoglobinemia . This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like headache, dizziness, fatigue, and cyanosis (a blueish discoloration of the skin and lips)[1].
-
Organ Damage: Prolonged or repeated exposure to related compounds may lead to damage to the liver, kidneys, and nervous system[1][3].
-
Respiratory Irritation: Inhalation of dust or aerosols can cause irritation to the nose, throat, and lungs[1][2][3][4].
-
Combustibility: While urea itself is not flammable, nitroaromatic compounds can be combustible solids[1]. In the event of a fire, highly toxic nitrogen oxides (NOx) gases are produced[1][5].
While the parent urea structure is of low toxicity, it can cause skin and eye irritation, particularly as a dust[6][7]. The combination of these functional groups necessitates a cautious and well-planned approach to handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient . |
| Respiratory | NIOSH-approved Respirator with Particulate Filter (N95 minimum) | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. Ensure proper fit testing and seal checks. |
| Body | Chemical-resistant Lab Coat or Coveralls | A fully-buttoned lab coat made of a low-permeability material should be worn. For larger quantities or tasks with a higher risk of spillage, disposable coveralls are recommended. |
| Hands | Nitrile or Neoprene Gloves (Double-gloving recommended) | Double-gloving provides an extra barrier against dermal absorption. Check gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. Tuck gloves under the sleeves of your lab coat to prevent substances from running down your arm and into the glove[8]. |
| Feet | Closed-toe, Chemical-resistant Shoes | Leather or other porous materials are not suitable. Shoes should be non-slip and provide full coverage of the foot. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and minimizing contamination. The following protocol outlines the key steps for handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Designated Area: All work with solid this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment[1][9].
-
Pre-Experiment Setup:
-
Ensure an eyewash station and safety shower are immediately accessible[9].
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the fume hood before handling the compound.
-
Have a designated, labeled hazardous waste container ready for solid and liquid waste.
-
-
Weighing and Transfer:
-
When weighing, use smooth, deliberate motions to avoid creating dust.
-
If transferring the solid, use a spatula and tap it gently to release the powder rather than shaking it.
-
Clean any residual powder from the spatula and weigh boat with a solvent-dampened wipe and dispose of it in the solid hazardous waste container.
-
-
Solution Preparation:
-
Always add the solid compound to the solvent, not the other way around, to prevent splashing.
-
If the dissolution process is exothermic, add the solid in small portions and allow the solution to cool.
-
-
Post-Experiment Decontamination:
-
All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate in the designated hazardous liquid waste container.
-
Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent.
-
Emergency & Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes[3]. Seek medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water[10]. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside a fume hood, do not attempt to clean it up without appropriate respiratory protection.
-
For small solid spills, gently cover with an absorbent material. Dampen the material with 60-70% ethanol to prevent dust from becoming airborne[5].
-
Carefully sweep the dampened material into a labeled hazardous waste container[6].
-
Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal Plan
-
Waste Segregation: Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain[10][11]. All waste materials, including contaminated PPE, weigh boats, and wipes, must be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Waste Disposal: The collected waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service[12]. The preferred method of destruction for similar compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle toxic off-gases[12].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
